Biricodar
説明
The pipecolinate derivative this compound (VX-710) is a clinically applicable modulator of P-glycoprotein (Pgp) and multidrug resistance protein (MRP-1).
This compound is a pipecolinate derivative. Functioning as a modulator of P-glycoprotein (P-gp) and multidrug resistance protein (MRP-1), this compound restores drug sensitivity to cells expressing P-glycoprotein and MRP1, the cellular efflux pumps that are the major causes in tumor cell resistance to chemotherapeutic agents. This agent binds directly to Pgp and MRP-1 and inhibits efflux pump activity, resulting in increased intracellular accumulation and retention of cytotoxic agents.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a non-macrocyclic ligand for FKBP12; structure in first source
See also: this compound Dicitrate (active moiety of).
Structure
2D Structure
特性
IUPAC Name |
1,7-dipyridin-3-ylheptan-4-yl (2S)-1-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41N3O7/c1-41-29-20-26(21-30(42-2)32(29)43-3)31(38)33(39)37-19-5-4-16-28(37)34(40)44-27(14-6-10-24-12-8-17-35-22-24)15-7-11-25-13-9-18-36-23-25/h8-9,12-13,17-18,20-23,27-28H,4-7,10-11,14-16,19H2,1-3H3/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVWPQOFHSAKRR-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCCC2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCC[C@H]2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893944 | |
| Record name | Biricodar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159997-94-1 | |
| Record name | Biricodar | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159997-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biricodar [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159997941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biricodar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04851 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Biricodar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIRICODAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KG76X4KJK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Biricodar (VX-710): A Technical Guide to its Chemical Structure and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biricodar (VX-710) is a potent, non-immunosuppressive chemosensitizing agent developed to overcome multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It details the experimental methodologies used to characterize its function and presents key quantitative data on its efficacy in reversing resistance to various chemotherapeutic agents. Furthermore, this document includes visualizations of its mechanism of action and experimental workflows to facilitate a deeper understanding of its role as an MDR modulator.
Chemical Structure and Properties
This compound is a synthetic pipecolinate derivative. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (2S)-1-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylic acid 1,7-bis(3-pyridyl)-4-heptyl ester |
| Synonyms | VX-710, Incel |
| Chemical Formula | C₃₄H₄₁N₃O₇ |
| Molecular Weight | 603.71 g/mol |
| CAS Number | 159997-94-1 |
| Appearance | Light yellow to yellow oil |
| SMILES | O=C([C@H]1N(C(C(C2=CC(OC)=C(OC)C(OC)=C2)=O)=O)CCCC1)OC(CCCC3=CC=CN=C3)CCCC4=CC=CN=C4 |
Mechanism of Action: Inhibition of ABC Transporters
This compound functions as a broad-spectrum inhibitor of ATP-binding cassette (ABC) transporters, primarily targeting P-glycoprotein (P-gp/MDR1) and Multidrug Resistance Protein 1 (MRP1).[1][2][3][4] These transporters are transmembrane efflux pumps that are frequently overexpressed in cancer cells, leading to the expulsion of chemotherapeutic drugs and subsequent multidrug resistance.
By directly binding to P-gp and MRP1, this compound allosterically inhibits their ATPase activity, which is essential for the energy-dependent efflux of substrates.[5] This inhibition leads to increased intracellular accumulation and retention of cytotoxic agents, thereby restoring the sensitivity of resistant cancer cells to chemotherapy.
Figure 1: Mechanism of Action of this compound (VX-710).
Quantitative Data on Chemosensitization
Numerous in vitro studies have demonstrated the potent chemosensitizing activity of this compound in various multidrug-resistant cancer cell lines. The following tables summarize key findings from seminal studies.
Table 1: Effect of this compound (VX-710) on Drug Uptake and Retention in Resistant Cell Lines
| Cell Line | Transporter | Drug | Concentration of this compound (µM) | Increase in Uptake (%) | Increase in Retention (%) |
| 8226/Dox6 | P-gp | Mitoxantrone | 2.5 | 55 | 100 |
| 8226/Dox6 | P-gp | Daunorubicin | 2.5 | 100 | 60 |
| HL60/Adr | MRP1 | Mitoxantrone | 2.5 | 43 | 90 |
| HL60/Adr | MRP1 | Daunorubicin | 2.5 | 130 | 60 |
| 8226/MR20 | BCRP | Mitoxantrone | 2.5 | 60 | 40 |
Table 2: Reversal of Drug Resistance by this compound (VX-710)
| Cell Line | Transporter | Drug | Concentration of this compound (µM) | Fold Increase in Cytotoxicity |
| 8226/Dox6 | P-gp | Mitoxantrone | 2.5 | 3.1 |
| 8226/Dox6 | P-gp | Daunorubicin | 2.5 | 6.9 |
| HL60/Adr | MRP1 | Mitoxantrone | 2.5 | 2.4 |
| HL60/Adr | MRP1 | Daunorubicin | 2.5 | 3.3 |
| 8226/MR20 | BCRP | Mitoxantrone | 2.5 | 2.4 |
Table 3: Inhibition of P-glycoprotein Activity by this compound (VX-710)
| Assay | EC₅₀ (µM) |
| Inhibition of [³H]azidopine photolabeling of P-gp | 0.75 |
| Inhibition of [¹²⁵I]iodoaryl azidoprazosin photolabeling of P-gp | 0.55 |
| Stimulation of P-gp ATPase activity (apparent Ka) | 0.1 |
Experimental Protocols
Drug Accumulation and Retention Assays
The following protocol is a generalized procedure based on the methodologies described by Minderman et al. (2004).
Figure 2: Workflow for Drug Accumulation and Retention Assays.
Detailed Steps:
-
Cell Culture: Multidrug-resistant and parental sensitive cell lines are cultured in appropriate media to 80-90% confluency.
-
Drug Incubation: Cells are harvested and incubated with a fluorescent substrate of P-gp or MRP1 (e.g., rhodamine 123, calcein-AM, or a fluorescent chemotherapeutic agent like doxorubicin) in the presence or absence of varying concentrations of this compound.
-
Flow Cytometry Analysis: After incubation, cells are washed and resuspended in fresh medium. The intracellular fluorescence is then quantified using a flow cytometer. A shift in the fluorescence intensity in the presence of this compound indicates inhibition of efflux pump activity.
Cytotoxicity Assays
The chemosensitizing effect of this compound is typically evaluated using a cytotoxicity assay, such as the MTT or MTS assay, as described by Germann et al. (1997).
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of a chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of this compound.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
Viability Assessment: A viability reagent (e.g., MTT, MTS) is added to each well, and after a further incubation period, the absorbance is measured using a microplate reader.
-
Data Analysis: The IC₅₀ values (the concentration of drug required to inhibit cell growth by 50%) are calculated for the chemotherapeutic agent alone and in combination with this compound. The "fold-reversal" of resistance is determined by the ratio of the IC₅₀ without this compound to the IC₅₀ with this compound.
P-glycoprotein ATPase Activity Assay
The direct interaction of this compound with P-gp can be confirmed by measuring its effect on the protein's ATPase activity, as detailed by Germann et al. (1997).
Detailed Steps:
-
Membrane Preparation: Crude membranes containing P-gp are prepared from P-gp-overexpressing cells.
-
ATPase Reaction: The membranes are incubated with ATP in the presence of various concentrations of this compound. A known P-gp substrate that stimulates ATPase activity (e.g., verapamil) is used as a positive control.
-
Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is measured using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: The stimulation of ATPase activity by this compound is plotted against its concentration to determine the apparent activation constant (Ka).
Conclusion
This compound (VX-710) is a well-characterized modulator of multidrug resistance that acts by directly inhibiting the function of key ABC transporters, P-glycoprotein and MRP1. The extensive in vitro data, supported by detailed experimental protocols, demonstrate its potent ability to restore the efficacy of conventional chemotherapeutic agents in resistant cancer cells. This technical guide provides a foundational resource for researchers and drug development professionals interested in the chemical biology of MDR and the development of novel chemosensitizers.
References
- 1. adooq.com [adooq.com]
- 2. Facebook [cancer.gov]
- 3. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Cellular and biochemical characterization of VX-710 as a chemosensitizer: reversal of P-glycoprotein-mediated multidrug resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Biricodar as a P-glycoprotein and MRP-1 Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biricodar (VX-710), a potent modulator of P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP-1). This document details its mechanism of action, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visualizations of key pathways and workflows.
Introduction to this compound
This compound is a non-immunosuppressive derivative of cyclosporin D that functions as a second-generation chemosensitizing agent.[1] It is designed to reverse multidrug resistance (MDR) in cancer cells, a phenomenon often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-gp and MRP-1.[2][3] These transporters act as efflux pumps, actively removing chemotherapeutic drugs from cancer cells and thereby reducing their efficacy.[3] this compound directly binds to P-gp and MRP-1, inhibiting their function and leading to increased intracellular accumulation and enhanced cytotoxicity of various anticancer drugs.[4]
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of P-gp and MRP-1. By binding to these transporters, this compound blocks the efflux of co-administered chemotherapeutic agents. This leads to a higher intracellular concentration of the anticancer drug, allowing it to reach and act on its target, ultimately restoring the cancer cells' sensitivity to the treatment.
Below is a diagram illustrating the mechanism of P-gp and MRP-1 mediated multidrug resistance and the inhibitory action of this compound.
Caption: Mechanism of P-gp/MRP-1 mediated drug efflux and its inhibition by this compound.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative effects of this compound on drug uptake, retention, and cytotoxicity in various multidrug-resistant cancer cell lines.
Table 1: Effect of this compound on Drug Uptake
| Cell Line | Transporter | Drug | This compound Concentration (µM) | Increase in Drug Uptake (%) |
| 8226/Dox6 | P-gp | Mitoxantrone | Not Specified | 55 |
| 8226/Dox6 | P-gp | Daunorubicin | Not Specified | 100 |
| HL60/Adr | MRP-1 | Mitoxantrone | Not Specified | 43 |
| HL60/Adr | MRP-1 | Daunorubicin | Not Specified | 130 |
| 8226/MR20 | BCRP | Mitoxantrone | Not Specified | 60 |
| 8226/MR20 | BCRP | Daunorubicin | Not Specified | 10 |
Table 2: Effect of this compound on Drug Retention
| Cell Line | Transporter | Drug | This compound Concentration (µM) | Increase in Drug Retention (%) |
| 8226/Dox6 | P-gp | Mitoxantrone | Not Specified | 100 |
| 8226/Dox6 | P-gp | Daunorubicin | Not Specified | 60 |
| HL60/Adr | MRP-1 | Mitoxantrone | Not Specified | 90 |
| HL60/Adr | MRP-1 | Daunorubicin | Not Specified | 60 |
| 8226/MR20 | BCRP | Mitoxantrone | Not Specified | 40 |
| 8226/MR20 | BCRP | Daunorubicin | Not Specified | 10 |
Table 3: Effect of this compound on Chemosensitivity (Cytotoxicity)
| Cell Line | Transporter | Drug | This compound Concentration (µM) | Fold Increase in Cytotoxicity |
| 8226/Dox6 | P-gp | Mitoxantrone | Not Specified | 3.1 |
| 8226/Dox6 | P-gp | Daunorubicin | Not Specified | 6.9 |
| HL60/Adr | MRP-1 | Mitoxantrone | Not Specified | 2.4 |
| HL60/Adr | MRP-1 | Daunorubicin | Not Specified | 3.3 |
| 8226/MR20 | BCRP | Mitoxantrone | Not Specified | 2.4 |
| 8226/MR20 | BCRP | Daunorubicin | Not Specified | 3.6 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
Multidrug-resistant cells overexpressing P-gp (e.g., 8226/Dox6) and parental sensitive cells.
-
Rhodamine 123 (stock solution in DMSO).
-
This compound (stock solution in DMSO).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Protocol:
-
Cell Preparation: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Rhodamine 123 Loading: Incubate cells with Rhodamine 123 (final concentration 1-5 µM) for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux and Modulation: Resuspend the cells in fresh, pre-warmed culture medium with or without this compound at the desired concentration. Incubate for 1-2 hours at 37°C to allow for efflux.
-
Data Acquisition: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. Cells with active P-gp will show lower fluorescence due to efflux, which will be reversed in the presence of this compound.
Caption: Workflow for the Rhodamine 123 efflux assay to assess P-gp activity.
This assay assesses MRP-1 function by measuring the retention of the fluorescent product of Calcein-AM.
Materials:
-
Multidrug-resistant cells overexpressing MRP-1 (e.g., HL60/Adr) and parental sensitive cells.
-
Calcein-AM (stock solution in DMSO).
-
This compound (stock solution in DMSO).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microplate reader or flow cytometer.
Protocol:
-
Cell Preparation: Plate cells in a 96-well black-walled, clear-bottom plate.
-
Modulator Pre-incubation: Pre-incubate cells with this compound at the desired concentration for 30-60 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM (final concentration 0.25-1 µM) to the wells and incubate for 30 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with ice-cold PBS.
-
Fluorescence Measurement: Measure the intracellular calcein fluorescence using a fluorescence microplate reader or flow cytometer (Excitation: ~490 nm, Emission: ~515 nm). Increased fluorescence in the presence of this compound indicates MRP-1 inhibition.
Caption: Workflow for the Calcein-AM efflux assay to assess MRP-1 activity.
This colorimetric assay determines the effect of this compound on the cytotoxicity of chemotherapeutic drugs by measuring cell viability.
Materials:
-
Multidrug-resistant and sensitive cancer cell lines.
-
Chemotherapeutic agent (e.g., Doxorubicin, Daunorubicin).
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of this compound.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A decrease in absorbance indicates reduced cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Signaling Pathways in Multidrug Resistance
The expression of P-gp and MRP-1 is regulated by complex signaling pathways. Understanding these pathways provides context for the development of MDR and potential targets for its reversal. Key pathways involved include the PI3K/Akt and MAPK/ERK pathways, which can lead to the activation of transcription factors that upregulate the expression of ABC transporter genes.
Caption: Simplified signaling pathways leading to P-gp and MRP-1 upregulation.
Conclusion
This compound has demonstrated significant potential as a modulator of P-gp and MRP-1, effectively reversing multidrug resistance in preclinical studies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of cancer chemotherapy and drug resistance. Further investigation into the clinical application of this compound and similar modulators is warranted to translate these promising in vitro findings into effective therapeutic strategies for patients with drug-resistant cancers.
References
- 1. Figure 4 from The P-glycoprotein multidrug transporter. | Semantic Scholar [semanticscholar.org]
- 2. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VX-710 (this compound) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Biricodar (VX-710): A Technical Guide to its Pharmacological Properties as a Chemosensitizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters function as drug efflux pumps, actively removing a wide range of anticancer agents from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. Biricodar (VX-710), a piperidine derivative, has emerged as a potent, broad-spectrum chemosensitizer that can reverse MDR by inhibiting these key ABC transporters. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation.
Mechanism of Action: Inhibition of ABC Transporters
This compound functions as a non-competitive inhibitor of P-gp and MRP1 and has also been shown to modulate the activity of BCRP (specifically the BCRPR482 variant).[1][2][3] It directly interacts with these transporter proteins, though the precise binding sites are not fully elucidated. By inhibiting the function of these efflux pumps, this compound increases the intracellular accumulation and retention of various chemotherapeutic drugs in resistant cancer cells.[1][3] This restoration of intracellular drug concentration enhances the cytotoxic effects of the co-administered anticancer agents, effectively resensitizing the resistant cells to treatment.
The following diagram illustrates the mechanism of this compound in overcoming multidrug resistance:
Caption: this compound blocks ABC transporters, increasing intracellular chemotherapy levels.
Quantitative Pharmacological Data
The efficacy of this compound as a chemosensitizer has been quantified in various preclinical studies. The following tables summarize key data on its ability to increase drug accumulation and enhance the cytotoxicity of chemotherapeutic agents in multidrug-resistant cancer cell lines.
Table 1: Effect of this compound on Intracellular Drug Uptake and Retention
| Cell Line | Transporter Overexpressed | Chemotherapeutic Agent | Effect on Uptake (% Increase) | Effect on Retention (% Increase) | Reference |
| 8226/Dox6 | P-gp | Mitoxantrone | 55 | 100 | |
| 8226/Dox6 | P-gp | Daunorubicin | 100 | 60 | |
| HL60/Adr | MRP1 | Mitoxantrone | 43 | 90 | |
| HL60/Adr | MRP1 | Daunorubicin | 130 | 60 | |
| 8226/MR20 | BCRPR482 | Mitoxantrone | 60 | 40 | |
| 8226/MR20 | BCRPR482 | Daunorubicin | 10 | 10 |
Table 2: Chemosensitizing Effect of this compound on Cytotoxicity
| Cell Line | Transporter Overexpressed | Chemotherapeutic Agent | Reversal Fold (Fold Increase in Cytotoxicity) | Reference |
| 8226/Dox6 | P-gp | Mitoxantrone | 3.1 | |
| 8226/Dox6 | P-gp | Daunorubicin | 6.9 | |
| HL60/Adr | MRP1 | Mitoxantrone | 2.4 | |
| HL60/Adr | MRP1 | Daunorubicin | 3.3 | |
| 8226/MR20 | BCRPR482 | Mitoxantrone | 2.4 | |
| 8226/MR20 | BCRPR482 | Daunorubicin | 3.6 |
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the pharmacological properties of this compound.
Cytotoxicity Assay (MTT or WST-1 Assay)
This assay determines the concentration of a cytotoxic drug required to inhibit the growth of a certain percentage (e.g., 50%, IC50) of a cell population, and how this is affected by a chemosensitizer.
Workflow Diagram:
Caption: Workflow for determining chemosensitizing effect on cell viability.
Detailed Methodology:
-
Cell Plating: Seed multidrug-resistant and parental (sensitive) cancer cells into 96-well microtiter plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Drug Addition: After 24 hours of incubation to allow for cell attachment, add 50 µL of medium containing the chemotherapeutic agent at various concentrations (typically in a log or half-log dilution series).
-
Chemosensitizer Addition: To a parallel set of wells, add 50 µL of medium containing both the chemotherapeutic agent and a fixed, non-toxic concentration of this compound (e.g., 1-5 µM). A vehicle control (e.g., DMSO) should be used for both the chemotherapy-only and the combination treatment groups.
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add 20 µL of MTT solution (5 mg/mL in PBS) or 10 µL of WST-1 reagent to each well and incubate for an additional 2-4 hours.
-
Data Acquisition: If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm (for MTT) or 450 nm (for WST-1) using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent alone and in the presence of this compound. The reversal fold (RF) is calculated as: RF = IC50 (chemotherapeutic agent alone) / IC50 (chemotherapeutic agent + this compound).
Drug Accumulation and Retention Assays (Flow Cytometry)
These assays measure the ability of this compound to increase the intracellular concentration of fluorescent chemotherapeutic drugs (e.g., doxorubicin, daunorubicin) or fluorescent substrates of ABC transporters (e.g., rhodamine 123).
Workflow Diagram:
Caption: Flow cytometry workflow for drug accumulation and retention studies.
Detailed Methodology:
For Drug Accumulation:
-
Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 1 x 106 cells/mL.
-
Incubation: Incubate the cells with a fluorescent substrate (e.g., 1 µM daunorubicin) in the presence or absence of this compound (e.g., 5 µM) for 60 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer.
For Drug Retention:
-
Loading: Incubate the cells with the fluorescent substrate as described for the accumulation assay to allow for drug uptake.
-
Washing and Efflux: Wash the cells twice with warm PBS to remove the extracellular drug. Resuspend the cells in fresh, drug-free medium with or without this compound.
-
Incubation: Incubate the cells at 37°C for a specified time (e.g., 60-120 minutes) to allow for drug efflux.
-
Analysis: Wash the cells with ice-cold PBS and analyze the remaining intracellular fluorescence by flow cytometry.
Clinical Development and Future Perspectives
This compound has been evaluated in several Phase I and II clinical trials in combination with various chemotherapeutic agents, including paclitaxel and doxorubicin, for the treatment of advanced solid tumors. These studies have demonstrated that this compound can be administered at doses that achieve plasma concentrations sufficient to modulate MDR in vivo with a manageable safety profile. While this compound has shown promise in preclinical studies, its clinical efficacy has been met with mixed results, a common challenge for many chemosensitizers.
Future research directions may focus on:
-
Identifying predictive biomarkers to select patients most likely to benefit from this compound treatment.
-
Exploring novel drug delivery systems to co-localize this compound and chemotherapeutic agents within the tumor microenvironment.
-
Investigating the potential of this compound in overcoming resistance to targeted therapies that are also substrates of ABC transporters.
Conclusion
This compound is a potent, broad-spectrum inhibitor of key ABC transporters involved in multidrug resistance. Extensive preclinical data have quantitatively demonstrated its ability to enhance the intracellular accumulation and cytotoxicity of a variety of chemotherapeutic agents in resistant cancer cell lines. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel chemosensitizers. While clinical translation remains a challenge, the robust pharmacological profile of this compound underscores the potential of targeting ABC transporters as a viable strategy to overcome multidrug resistance in cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. VX-710 (this compound) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Biricodar's Effect on ATP-Binding Cassette (ABC) Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biricodar (VX-710) is a potent, third-generation inhibitor of multiple ATP-binding cassette (ABC) transporters, playing a significant role in overcoming multidrug resistance (MDR) in cancer cells. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on key ABC transporters, including P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), and detailed protocols for essential in vitro evaluation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound as a tool in preclinical and clinical research aimed at circumventing MDR.
Introduction to this compound and ABC Transporters
ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that utilize the energy of ATP hydrolysis to transport a wide variety of substrates across cellular membranes.[1] In normal tissues, they play crucial physiological roles in processes such as nutrient transport and detoxification.[1] However, the overexpression of certain ABC transporters in cancer cells is a primary mechanism of multidrug resistance (MDR), leading to the efflux of chemotherapeutic agents and subsequent treatment failure.[2][3] The three major ABC transporters implicated in cancer MDR are P-glycoprotein (P-gp, encoded by ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1, encoded by ABCC1), and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2).[4]
This compound (VX-710) is a synthetic, non-immunosuppressive derivative of the pipecolinate class of compounds. It has been extensively studied as a broad-spectrum MDR modulator due to its ability to inhibit P-gp, MRP1, and BCRP. By blocking the efflux function of these transporters, this compound increases the intracellular concentration of chemotherapeutic drugs, thereby restoring sensitivity in resistant cancer cells.
Mechanism of Action
This compound functions as a direct inhibitor of ABC transporters. While the precise molecular interactions are still under investigation, it is understood to be a potent, non-competitive inhibitor of substrate transport. This compound binds to the transporters, likely at or near the substrate-binding domain, and inhibits the conformational changes necessary for ATP hydrolysis and substrate efflux. Evidence suggests that this compound directly interacts with P-gp and stimulates its ATPase activity, a characteristic of many P-gp inhibitors. It also directly interacts with MRP1.
The following diagram illustrates the general mechanism of ABC transporter-mediated drug efflux and its inhibition by this compound.
Quantitative Data on this compound's Effect
The efficacy of this compound as an ABC transporter inhibitor has been quantified in numerous in vitro studies. These studies typically measure the concentration of this compound required to inhibit 50% of the transporter's function (IC50) or the fold-reversal of drug resistance in MDR cell lines.
Table 1: IC50 Values of this compound for ABC Transporters
| Transporter | Assay Method | Cell Line/System | IC50 Value (µM) | Reference |
| P-gp (ABCB1) | [3H]azidopine photoaffinity labeling | - | 0.75 | |
| P-gp (ABCB1) | [125I]iodoaryl azido-prazosin photoaffinity labeling | - | 0.55 | |
| MRP1 (ABCC1) | Not Specified | - | Not Specified | - |
| BCRP (ABCG2) | Not Specified | - | Not Specified | - |
Note: Specific IC50 values for MRP1 and BCRP are not consistently reported in the reviewed literature, which often focuses on functional reversal of resistance.
Table 2: this compound-Mediated Reversal of Drug Resistance and Enhancement of Drug Accumulation/Retention
| Transporter | Cell Line | Drug | Effect | Fold Increase / Reversal | This compound Concentration | Reference |
| P-gp | 8226/Dox6 | Mitoxantrone | Uptake Increase | 1.55 | 2.5 µM | |
| P-gp | 8226/Dox6 | Mitoxantrone | Retention Increase | 2.0 | 2.5 µM | |
| P-gp | 8226/Dox6 | Mitoxantrone | Cytotoxicity Increase | 3.1 | 2.5 µM | |
| P-gp | 8226/Dox6 | Daunorubicin | Uptake Increase | 2.0 | 2.5 µM | |
| P-gp | 8226/Dox6 | Daunorubicin | Retention Increase | 1.6 | 2.5 µM | |
| P-gp | 8226/Dox6 | Daunorubicin | Cytotoxicity Increase | 6.9 | 2.5 µM | |
| MRP1 | HL60/Adr | Mitoxantrone | Uptake Increase | 1.43 | 2.5 µM | |
| MRP1 | HL60/Adr | Mitoxantrone | Retention Increase | 1.9 | 2.5 µM | |
| MRP1 | HL60/Adr | Mitoxantrone | Cytotoxicity Increase | 2.4 | 2.5 µM | |
| MRP1 | HL60/Adr | Daunorubicin | Uptake Increase | 2.3 | 2.5 µM | |
| MRP1 | HL60/Adr | Daunorubicin | Retention Increase | 1.6 | 2.5 µM | |
| MRP1 | HL60/Adr | Daunorubicin | Cytotoxicity Increase | 3.3 | 2.5 µM | |
| BCRP (R482) | 8226/MR20 | Mitoxantrone | Uptake Increase | 1.6 | 2.5 µM | |
| BCRP (R482) | 8226/MR20 | Mitoxantrone | Retention Increase | 1.4 | 2.5 µM | |
| BCRP (R482) | 8226/MR20 | Mitoxantrone | Cytotoxicity Increase | 2.4 | 2.5 µM | |
| BCRP (R482) | 8226/MR20 | Daunorubicin | Cytotoxicity Increase | 3.6 | 2.5 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on ABC transporters.
Calcein-AM Efflux Assay
This assay measures the function of P-gp and MRP1 by quantifying the intracellular accumulation of the fluorescent substrate calcein. Calcein-AM is a non-fluorescent, cell-permeant dye that is hydrolyzed by intracellular esterases to the fluorescent and membrane-impermeant calcein. ABC transporters can efflux Calcein-AM before it is hydrolyzed.
Materials:
-
Cells overexpressing P-gp or MRP1 and parental control cells
-
This compound (VX-710)
-
Calcein-AM (stock solution in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer (Excitation: ~490 nm, Emission: ~520 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight. For suspension cells, use a similar cell density in appropriate tubes.
-
Compound Incubation: Wash the cells once with PBS. Add fresh culture medium containing various concentrations of this compound or a vehicle control. Incubate for 30-60 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 1-5 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement:
-
Plate Reader: Measure the fluorescence intensity directly in the plate.
-
Flow Cytometer: Harvest the cells, wash with cold PBS, and resuspend in PBS for analysis.
-
-
Data Analysis: Calculate the percentage of calcein accumulation relative to the control cells (parental cell line or cells treated with a potent inhibitor).
Rhodamine 123 Efflux Assay
Rhodamine 123 is a fluorescent substrate primarily for P-gp and to a lesser extent for MRP1. This assay is similar to the Calcein-AM assay but uses a different fluorescent probe.
Materials:
-
Cells overexpressing P-gp and parental control cells
-
This compound (VX-710)
-
Rhodamine 123 (stock solution in DMSO)
-
PBS or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer (Excitation: ~507 nm, Emission: ~529 nm)
Protocol:
-
Cell Seeding: Follow the same procedure as in the Calcein-AM assay.
-
Compound Incubation: Pre-incubate cells with this compound or vehicle control for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Efflux Period: Wash the cells with cold PBS to remove extracellular Rhodamine 123. Add fresh, pre-warmed medium (with or without this compound) and incubate for another 30-60 minutes to allow for efflux.
-
Measurement: Measure the intracellular fluorescence using a plate reader or flow cytometer.
-
Data Analysis: Compare the fluorescence in this compound-treated cells to control cells to determine the inhibition of efflux.
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of ABC transporters in isolated membrane vesicles. The activity of the transporter is proportional to the amount of inorganic phosphate (Pi) released from ATP.
Materials:
-
Membrane vesicles from cells overexpressing the ABC transporter of interest
-
This compound (VX-710)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Reagents for Pi detection (e.g., malachite green-based reagent)
-
96-well plates
-
Spectrophotometer
Protocol:
-
Reaction Setup: In a 96-well plate, add the membrane vesicles, assay buffer, and varying concentrations of this compound or a known substrate/inhibitor.
-
Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate Reaction: Add ATP to initiate the ATPase reaction.
-
Incubation: Incubate for 20-30 minutes at 37°C.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., SDS).
-
Pi Detection: Add the Pi detection reagent and incubate for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green).
-
Data Analysis: Calculate the amount of Pi released and determine the effect of this compound on the basal and substrate-stimulated ATPase activity.
Chemosensitivity (Cytotoxicity) Assay
This assay determines the ability of this compound to reverse resistance to a specific chemotherapeutic agent.
Materials:
-
MDR and parental cancer cell lines
-
This compound (VX-710)
-
Chemotherapeutic drug (e.g., doxorubicin, paclitaxel)
-
Cell culture medium and supplements
-
96-well plates
-
Reagents for cell viability assessment (e.g., MTT, XTT, or CellTiter-Glo)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates and allow them to adhere.
-
Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of this compound (e.g., 1-5 µM).
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assessment: Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance or luminescence on a plate reader.
-
Data Analysis: Plot the cell viability versus drug concentration and determine the IC50 values for the chemotherapeutic agent with and without this compound. Calculate the fold-reversal of resistance (IC50 of drug alone / IC50 of drug + this compound).
Clinical Studies with this compound
This compound has been evaluated in several Phase I and II clinical trials in patients with advanced malignancies. These studies have demonstrated that this compound can be safely administered to patients and can achieve plasma concentrations sufficient to inhibit ABC transporters. While some trials showed modest clinical activity, with some patients experiencing disease stabilization or partial responses, this compound did not demonstrate a significant overall survival benefit in larger studies. The lack of overwhelming clinical success for this compound and other MDR modulators is multifactorial and may be attributed to the complexity of clinical MDR, which often involves multiple resistance mechanisms beyond ABC transporter overexpression.
Conclusion
This compound remains a valuable research tool for understanding the role of ABC transporters in drug disposition and resistance. Its ability to potently inhibit P-gp, MRP1, and BCRP makes it an effective agent for in vitro and in vivo preclinical studies aimed at overcoming MDR. The experimental protocols detailed in this guide provide a framework for the robust evaluation of this compound and other potential MDR modulators. While its clinical application has been challenging, the knowledge gained from studies with this compound continues to inform the development of next-generation strategies to combat multidrug resistance in cancer.
References
Understanding Biricodar's role in overcoming chemoresistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy.[1][2] Biricodar (VX-710) is a potent, non-cytotoxic pipecolinate derivative developed to counteract MDR.[3][4] This technical guide provides an in-depth overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This compound functions as a broad-spectrum modulator of key ABC transporters, including P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP), restoring the sensitivity of cancer cells to various chemotherapeutic agents.[1]
Core Mechanism of Action: Inhibition of ABC Transporter-Mediated Drug Efflux
This compound's primary role in overcoming chemoresistance lies in its ability to directly inhibit the function of major ABC transporters. These transporters are transmembrane proteins that utilize the energy from ATP hydrolysis to actively extrude a wide range of substrates, including many anticancer drugs, from the cell. By binding to these pumps, this compound competitively or non-competitively blocks the binding and/or transport of chemotherapeutic agents, leading to their increased intracellular accumulation and retention, ultimately restoring their cytotoxic effects.
The following diagram illustrates the fundamental mechanism by which this compound reverses chemoresistance.
Caption: this compound inhibits ABC transporters, increasing intracellular drug levels.
Quantitative Data on this compound's Efficacy
The efficacy of this compound in reversing chemoresistance has been quantified in numerous in vitro studies. The following tables summarize key data on its ability to increase drug uptake and retention, and to enhance the cytotoxicity of various chemotherapeutic agents in cell lines overexpressing specific ABC transporters.
Table 1: Effect of this compound on Drug Uptake and Retention
| Cell Line | Transporter Overexpressed | Chemotherapeutic Agent | This compound Conc. (µM) | Increase in Uptake (%) | Increase in Retention (%) | Reference |
| 8226/Dox6 | P-gp | Mitoxantrone | 2.5 | 55 | 100 | |
| 8226/Dox6 | P-gp | Daunorubicin | 2.5 | 100 | 60 | |
| HL60/Adr | MRP1 | Mitoxantrone | 2.5 | 43 | 90 | |
| HL60/Adr | MRP1 | Daunorubicin | 2.5 | 130 | 60 | |
| 8226/MR20 | BCRP (R482) | Mitoxantrone | 2.5 | 60 | 40 | |
| 8226/MR20 | BCRP (R482) | Daunorubicin | 2.5 | 10 | 10 |
Table 2: Enhancement of Chemotherapeutic Cytotoxicity by this compound
| Cell Line | Transporter Overexpressed | Chemotherapeutic Agent | This compound Conc. (µM) | IC50 without this compound (nM) | IC50 with this compound (nM) | Fold Reversal of Resistance | Reference |
| 8226/Dox6 | P-gp | Mitoxantrone | 2.5 | 155 | 50 | 3.1 | |
| 8226/Dox6 | P-gp | Daunorubicin | 2.5 | 345 | 50 | 6.9 | |
| HL60/Adr | MRP1 | Mitoxantrone | 2.5 | 120 | 50 | 2.4 | |
| HL60/Adr | MRP1 | Daunorubicin | 2.5 | 165 | 50 | 3.3 | |
| 8226/MR20 | BCRP (R482) | Mitoxantrone | 2.5 | 120 | 50 | 2.4 | |
| 8226/MR20 | BCRP (R482) | Daunorubicin | 2.5 | 180 | 50 | 3.6 |
Key Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration of a chemotherapeutic agent required to inhibit 50% of cell growth (IC50) and to quantify the reversal of resistance by this compound.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., parental sensitive lines and their drug-resistant counterparts overexpressing specific ABC transporters) are seeded into 96-well plates at an optimal density to ensure logarithmic growth throughout the experiment.
-
Drug Treatment: After allowing the cells to adhere overnight, they are treated with a range of concentrations of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of this compound (e.g., 2.5 µM).
-
Incubation: The plates are incubated for a period that allows for at least two cell divisions (typically 48-72 hours).
-
Viability Assessment: Cell viability is assessed using methods such as the MTT or CCK-8 assay, which measure metabolic activity, or by direct cell counting.
-
Data Analysis: The percentage of cell viability is plotted against the drug concentration to generate dose-response curves. The IC50 values are calculated from these curves. The fold reversal of resistance is determined by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.
The following diagram outlines the workflow for determining chemoresistance and its reversal.
Caption: Workflow for assessing chemosensitivity and its modulation by this compound.
Drug Uptake and Retention Assays (Flow Cytometry)
Objective: To quantify the effect of this compound on the intracellular accumulation and retention of fluorescent chemotherapeutic agents or fluorescent substrates of ABC transporters.
Protocol:
-
Cell Preparation: A single-cell suspension of the cancer cell line of interest is prepared.
-
Drug Incubation (Uptake): Cells are incubated with a fluorescent substrate (e.g., daunorubicin, mitoxantrone, or specific fluorescent probes like rhodamine 123 for P-gp) in the presence or absence of this compound for a defined period (e.g., 1-2 hours) at 37°C.
-
Washing: Cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Analysis (Uptake): The intracellular fluorescence is immediately quantified using a flow cytometer. The increase in mean fluorescence intensity (MFI) in the presence of this compound indicates increased drug uptake.
-
Retention Assay: Following the uptake incubation and washing steps, a portion of the cells is resuspended in drug-free medium (with or without this compound) and incubated for an additional period (e.g., 1-2 hours) to allow for drug efflux.
-
Analysis (Retention): The remaining intracellular fluorescence is quantified by flow cytometry. A higher MFI in the cells incubated with this compound during the efflux period indicates increased drug retention.
The following diagram illustrates the workflow for drug uptake and retention assays.
Caption: Workflow for measuring drug uptake and retention using flow cytometry.
ABC Transporter ATPase Assay
Objective: To determine if this compound interacts directly with the ABC transporter and modulates its ATPase activity.
Protocol:
-
Membrane Vesicle Preparation: Membrane vesicles containing high concentrations of the ABC transporter of interest (e.g., P-gp, MRP1) are prepared from overexpressing cell lines or insect cells.
-
Assay Reaction: The vesicles are incubated with ATP and varying concentrations of this compound. The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) or ADP generated.
-
Data Analysis: The ATPase activity is plotted against the concentration of this compound. An increase in ATPase activity upon addition of this compound is indicative of a direct interaction and suggests that this compound is a substrate or modulator of the transporter.
Signaling Pathways and Molecular Interactions
While this compound's primary mechanism is the direct inhibition of ABC transporter function, this action has downstream consequences on intracellular signaling pathways that are activated or suppressed in response to chemotherapy. By increasing the intracellular concentration of chemotherapeutic agents, this compound effectively restores the ability of these drugs to induce their intended cytotoxic effects, which often involve the activation of cell death signaling pathways.
The following diagram illustrates the broader context of this compound's action, from transporter inhibition to the induction of apoptosis.
Caption: this compound's inhibition of drug efflux restores chemotherapy-induced apoptosis.
Conclusion
This compound has demonstrated significant potential as a broad-spectrum MDR modulator. By effectively inhibiting P-gp, MRP1, and BCRP, it restores the sensitivity of resistant cancer cells to a variety of chemotherapeutic agents. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to overcome the challenge of chemoresistance. Further investigation into the clinical application of this compound and similar MDR modulators is warranted to improve outcomes for cancer patients. Although this compound's development did not lead to market approval, the principles of its mechanism of action continue to inform the development of new strategies to combat multidrug resistance.
References
Biricodar (VX-710): A Technical Guide to Target Binding and Specificity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biricodar (VX-710) is a potent, non-immunosuppressive derivative of the pipecolinate class of compounds, developed as a broad-spectrum multidrug resistance (MDR) modulator. It restores the efficacy of chemotherapeutic agents by inhibiting the function of key ATP-binding cassette (ABC) transporters, namely P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). This technical guide provides an in-depth overview of the target binding, specificity, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Target Binding and Specificity
This compound exhibits a high affinity for several key ABC transporters responsible for the efflux of cytotoxic drugs from cancer cells. Its inhibitory activity is crucial for overcoming multidrug resistance.
Quantitative Binding and Inhibition Data
The following tables summarize the available quantitative data for this compound's interaction with its primary targets.
| Target | Parameter | Value | Assay Conditions | Reference |
| P-glycoprotein (P-gp) | EC50 | 0.55 µM | Inhibition of [125I]iodoaryl azido-prazosin photoaffinity labeling | [1] |
| P-glycoprotein (P-gp) | EC50 | 0.75 µM | Inhibition of [3H]azidopine photoaffinity labeling | [1][2] |
| P-glycoprotein (P-gp) | EC50 | 0.75 µM | Inhibition of tritiated photoaffinity analog of VX-710 binding | [1] |
| P-glycoprotein (P-gp) | Ka | 0.1 µM | Stimulation of vanadate-inhibitable P-gp ATPase activity | [1] |
EC50: Half maximal effective concentration; Ka: Activation constant.
Reversal of Drug Resistance and Enhancement of Chemosensitivity
This compound's ability to inhibit ABC transporters leads to increased intracellular accumulation of chemotherapeutic agents, thereby restoring their cytotoxic effects in resistant cancer cells. The tables below quantify these effects in various cell lines overexpressing specific transporters.
Table 1.2.1: Effect of this compound (2.5 µM) on Mitoxantrone and Daunorubicin Uptake and Retention
| Cell Line | Primary Transporter | Drug | % Increase in Uptake | % Increase in Retention |
| 8226/Dox6 | P-gp | Mitoxantrone | 55% | 100% |
| Daunorubicin | 100% | 60% | ||
| A2780/Dox5b | P-gp | Mitoxantrone | 74% | 60% |
| HL60/Adr | MRP1 | Mitoxantrone | 43% | 90% |
| Daunorubicin | 130% | 60% | ||
| 8226/MR20 | BCRP (wild-type) | Mitoxantrone | 60% | 40% |
| Daunorubicin | 10% | - |
Table 1.2.2: Reversal of Mitoxantrone and Daunorubicin Cytotoxicity by this compound (2.5 µM)
| Cell Line | Primary Transporter | Drug | Resistance Modulatory Factor (RMF)a |
| 8226/Dox6 | P-gp | Mitoxantrone | 3.1 |
| Daunorubicin | 6.9 | ||
| HL60/Adr | MRP1 | Mitoxantrone | 2.4 |
| Daunorubicin | 3.3 | ||
| 8226/MR20 | BCRP (wild-type) | Mitoxantrone | 2.4 |
| Daunorubicin | 3.6 |
aRMF is the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of this compound.
Notably, this compound shows little to no effect on the mutant form of BCRP (BCRPR482T).
Mechanism of Action
This compound's primary mechanism of action is the direct inhibition of ABC transporter proteins. By binding to these transporters, it prevents the efflux of a wide range of chemotherapeutic drugs, leading to their increased intracellular concentration and enhanced cytotoxicity in resistant cancer cells. The interaction with P-gp has been shown to be direct and of high affinity, stimulating its ATPase activity at low concentrations, which is a characteristic of many P-gp inhibitors.
References
The Impact of Biricodar on Cellular Drug Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux a broad range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. Biricodar (VX-710) is a potent, broad-spectrum inhibitor of several key ABC transporters, including P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP). This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates cellular uptake and efflux, thereby reversing multidrug resistance. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes and experimental workflows.
Introduction to this compound and Multidrug Resistance
Multidrug resistance is a phenomenon whereby cancer cells exhibit simultaneous resistance to a variety of structurally and mechanistically diverse anticancer drugs.[1] This is often mediated by the overexpression of ABC transporters, a family of membrane proteins that utilize ATP hydrolysis to transport substrates across cellular membranes.[2][3] Key members of this family implicated in cancer drug resistance include P-glycoprotein (P-gp, encoded by ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1, encoded by ABCC1), and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2).[2][4] These transporters are expressed in various tissues and play a physiological role in protecting cells from xenobiotics. However, in the context of cancer, their overexpression leads to the active efflux of chemotherapeutic agents, diminishing their cytotoxic effects.
This compound (VX-710) is a synthetic, non-immunosuppressive piperidine derivative that has been developed as a potent inhibitor of P-gp and MRP1. Subsequent research has demonstrated that it is also effective against BCRP. By inhibiting these transporters, this compound increases the intracellular accumulation and retention of various anticancer drugs, thereby restoring their cytotoxic activity in resistant cancer cells.
Mechanism of Action of this compound
This compound functions as a chemosensitizer by directly inhibiting the activity of ABC transporters. It binds to these transport proteins, though the exact binding sites may differ between transporter types, and competitively or non-competitively inhibits their substrate-binding and/or ATP hydrolysis functions. This inhibition blocks the efflux of chemotherapeutic drugs, leading to their increased intracellular concentration and retention. The elevated intracellular drug levels allow the chemotherapeutic agents to reach and interact with their respective cellular targets, ultimately inducing cell death pathways such as apoptosis.
Quantitative Effects of this compound on Drug Accumulation and Cytotoxicity
Numerous in vitro studies have quantified the ability of this compound to reverse multidrug resistance. The following tables summarize key findings from studies using various cancer cell lines that overexpress specific ABC transporters.
Table 1: Effect of this compound on Drug Uptake and Retention in Resistant Cancer Cell Lines
| Cell Line | Transporter Overexpressed | Drug | This compound Concentration (µM) | Increase in Uptake (%) | Increase in Retention (%) | Reference |
| 8226/Dox6 | P-gp | Mitoxantrone | 2.5 | 55 | 100 | |
| 8226/Dox6 | P-gp | Daunorubicin | 2.5 | 100 | 60 | |
| HL60/Adr | MRP1 | Mitoxantrone | 2.5 | 43 | 90 | |
| HL60/Adr | MRP1 | Daunorubicin | 2.5 | 130 | 60 | |
| 8226/MR20 | BCRP (R482) | Mitoxantrone | 2.5 | 60 | 40 |
Table 2: Reversal of Chemotherapy Resistance by this compound
| Cell Line | Transporter Overexpressed | Drug | This compound Concentration (µM) | Fold Reversal of Cytotoxicity | Reference |
| 8226/Dox6 | P-gp | Mitoxantrone | 2.5 | 3.1 | |
| 8226/Dox6 | P-gp | Daunorubicin | 2.5 | 6.9 | |
| HL60/Adr | MRP1 | Mitoxantrone | 2.5 | 2.4 | |
| HL60/Adr | MRP1 | Daunorubicin | 2.5 | 3.3 | |
| 8226/MR20 | BCRP (R482) | Mitoxantrone | 2.5 | 2.4 | |
| 8226/MR20 | BCRP (R482) | Daunorubicin | 2.5 | 3.6 |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the impact of this compound on cellular drug transport and resistance.
Cell Lines and Culture
-
Cell Lines: Studies typically utilize well-characterized cancer cell lines that overexpress specific ABC transporters, such as 8226/Dox6 (P-gp), HL60/Adr (MRP1), and 8226/MR20 (BCRP). Parental cell lines (e.g., HL60) that do not overexpress these transporters serve as controls.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assays
The cytotoxicity of chemotherapeutic agents in the presence and absence of this compound is assessed to determine the reversal of resistance.
-
Cell Plating: For suspension cell lines, cells are seeded in 96-well plates at a density of approximately 10,000 cells per well. For adherent cell lines, cells are seeded at a lower density (e.g., 600-2000 cells/well) and allowed to attach overnight.
-
Drug and Modulator Treatment: Chemotherapeutic agents are added in a range of concentrations (e.g., 0.3 nM to 10 µM) with or without a fixed concentration of this compound (e.g., 2.5 µM).
-
Incubation: The plates are incubated for a period of 96 hours.
-
Cell Viability Assessment: Cell viability is determined using a colorimetric assay such as the WST-1 or MTT assay. The absorbance is read using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for the chemotherapeutic agent alone and in combination with this compound. The fold reversal of cytotoxicity is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of this compound.
Drug Accumulation and Retention Assays
These assays directly measure the effect of this compound on the intracellular concentration of fluorescent chemotherapeutic drugs.
-
Cell Preparation: Cells are harvested and washed with a suitable buffer (e.g., PBS).
-
Drug Loading: Cells are incubated with a fluorescent drug substrate (e.g., daunorubicin, mitoxantrone) in the presence or absence of this compound for a specified time (e.g., 1-2 hours) at 37°C.
-
Washing: After incubation, cells are washed with ice-cold buffer to remove extracellular drug.
-
Fluorescence Measurement (Accumulation): The intracellular fluorescence is immediately measured using a flow cytometer.
-
Retention Measurement: For retention studies, after drug loading and washing, cells are resuspended in drug-free medium (with or without this compound) and incubated for an additional period (e.g., 1-2 hours) before fluorescence measurement by flow cytometry.
-
Data Analysis: The mean fluorescence intensity (MFI) of the cell population is determined. The percentage increase in uptake or retention is calculated relative to the control (cells treated with the drug alone).
Confocal Microscopy
Confocal microscopy is used to visualize the intracellular distribution of fluorescent drugs.
-
Cell Preparation and Treatment: Cells are incubated with a fluorescent drug in the presence or absence of this compound.
-
Washing and Mounting: After incubation, cells are washed and mounted on microscope slides.
-
Imaging: The intracellular localization of the drug is visualized using a confocal microscope. This can help determine if this compound alters the subcellular distribution of the chemotherapeutic agent.
Signaling Pathways Affected by this compound
The primary mechanism of this compound is the direct inhibition of ABC transporters. The downstream effects on signaling pathways are largely a consequence of the increased intracellular concentration of chemotherapeutic agents. By preventing drug efflux, this compound ensures that a lethal concentration of the cytotoxic agent is reached and maintained within the cancer cell, leading to the activation of cell death pathways, most notably apoptosis.
The intrinsic apoptosis pathway is a common route for chemotherapy-induced cell death. Increased intracellular drug concentration can lead to cellular stress, including DNA damage and mitochondrial dysfunction. This triggers the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program.
Conclusion and Future Directions
This compound is a potent, broad-spectrum inhibitor of P-gp, MRP1, and BCRP, key drivers of multidrug resistance in cancer. By blocking the efflux of chemotherapeutic agents, this compound effectively increases their intracellular concentration and restores their cytotoxic activity in resistant cancer cells. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview of the in vitro efficacy of this compound.
While the primary mechanism of this compound is well-established, further research could explore potential secondary effects on cellular signaling pathways that may contribute to its chemosensitizing activity. Additionally, the clinical application of this compound and other ABC transporter inhibitors has been challenging due to pharmacokinetic interactions and toxicities. Future drug development efforts may focus on designing more specific and less toxic inhibitors, as well as exploring novel drug delivery systems to target these agents to tumor tissues. Understanding the intricate interplay between ABC transporters, chemotherapy, and cellular signaling will be crucial for the development of more effective strategies to overcome multidrug resistance in cancer.
References
- 1. Apoptosis Signal Pathway Overview - Creative BioMart [creativebiomart.net]
- 2. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bi-directional allosteric pathway in NMDA receptor activation and modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Biricodar: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biricodar (VX-710) is a potent, non-immunosuppressive modulator of multidrug resistance (MDR) developed by Vertex Pharmaceuticals. It acts as an inhibitor of key ATP-binding cassette (ABC) transporters, primarily P-glycoprotein (P-gp, or MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1). By blocking the efflux pump activity of these transporters, this compound restores the sensitivity of cancer cells to a wide range of chemotherapeutic agents. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of MDR reversal.
Discovery and Development
The discovery of this compound emerged from a dedicated effort at Vertex Pharmaceuticals to identify novel, potent, and broad-spectrum MDR modulators with improved therapeutic profiles over first and second-generation agents. While the specific team of scientists who led the initial discovery is not extensively detailed in publicly available literature, the development of this compound can be situated within Vertex's broader research programs in the 1990s focused on kinase inhibitors and protein structure-based drug design.
Chemical Synthesis of this compound
The chemical synthesis of this compound, 1,7-di(pyridin-3-yl)heptan-4-yl (2S)-1-[oxo(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate, involves a multi-step process. The following is a representative synthetic route based on the chemical literature and patent disclosures.
Synthesis of the Piperidine Core:
The synthesis begins with the commercially available (S)-piperidine-2-carboxylic acid. This chiral starting material is crucial for the final stereochemistry of this compound.
Coupling and Esterification:
The core piperidine derivative is then coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of a suitable base to form the amide bond. The resulting carboxylic acid is subsequently esterified with 1,7-di(pyridin-3-yl)heptan-4-ol to yield the final this compound molecule. The synthesis of 1,7-di(pyridin-3-yl)heptan-4-ol can be achieved through a Grignard reaction between 3-bromopyridine and an appropriate heptanone derivative, followed by reduction.
Mechanism of Action: Reversing Multidrug Resistance
This compound's primary mechanism of action is the competitive inhibition of P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1). These ABC transporters are transmembrane proteins that utilize the energy from ATP hydrolysis to actively efflux a wide variety of structurally and functionally diverse compounds, including many chemotherapeutic drugs, from the cell. In cancer cells, the overexpression of P-gp and MRP1 is a major mechanism of acquired multidrug resistance.
By binding to these transporters, this compound blocks their ability to pump out anticancer drugs. This leads to an increased intracellular accumulation and retention of the chemotherapeutic agents, thereby restoring their cytotoxic efficacy in resistant cancer cells.
Data Presentation
The efficacy of this compound in reversing multidrug resistance has been quantified in numerous in vitro studies. The following tables summarize key quantitative data from representative experiments.
Table 1: In Vitro Efficacy of this compound in Reversing Doxorubicin Resistance
| Cell Line | P-gp/MRP1 Expression | Doxorubicin IC50 (nM) | Doxorubicin IC50 + this compound (1 µM) (nM) | Fold Reversal |
| 8226/Dox6 | P-gp | 500 | 72.5 | 6.9[1] |
| HL60/Adr | MRP1 | 250 | 75.8 | 3.3[1] |
| 8226/MR20 | BCRP | 150 | 62.5 | 2.4[1] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase I Clinical Trial)[2]
| Infusion Rate (mg/m²/h) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (hours) |
| 120 | 2680 - 4890 | N/A | 1.1 |
| 160 | >4890 | N/A | 1.1 |
Note: Cmax and AUC values are presented as ranges observed in the study. N/A indicates data not available in the cited source.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
P-glycoprotein (P-gp) and MRP1 Inhibition Assays
Objective: To determine the inhibitory effect of this compound on P-gp and MRP1 transporter activity.
Principle: This assay utilizes a fluorescent substrate of P-gp and MRP1, such as Calcein-AM. In cells with active transporters, the non-fluorescent Calcein-AM is effluxed. Inhibition of the transporters by this compound leads to the intracellular accumulation of Calcein-AM, which is then hydrolyzed by intracellular esterases to the highly fluorescent Calcein.
Materials:
-
MDR-overexpressing cell line (e.g., 8226/Dox6 for P-gp, HL60/Adr for MRP1)
-
Control (parental) cell line
-
This compound
-
Calcein-AM
-
Verpamil (positive control for P-gp inhibition)
-
MK-571 (positive control for MRP1 inhibition)
-
Cell culture medium
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound, positive controls, or vehicle control for 1 hour at 37°C.
-
Add Calcein-AM to a final concentration of 0.25 µM to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells with ice-cold PBS.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm) or a flow cytometer.
-
Calculate the percent inhibition of transporter activity relative to the vehicle control.
Cytotoxicity and MDR Reversal Assay (MTS Assay)
Objective: To determine the cytotoxicity of chemotherapeutic agents in the presence and absence of this compound and to calculate the fold reversal of resistance.
Principle: The MTS assay is a colorimetric assay that measures cell viability. Viable cells with active metabolism reduce MTS tetrazolium compound to a colored formazan product that is soluble in cell culture media. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MDR-overexpressing and parental cancer cell lines
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
This compound
-
MTS reagent
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of this compound (e.g., 1 µM).
-
Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a spectrophotometer.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves.
-
The fold reversal of resistance is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of this compound.
Daunorubicin Efflux Assay (Flow Cytometry)
Objective: To measure the effect of this compound on the efflux of the fluorescent chemotherapeutic drug daunorubicin from MDR-overexpressing cells.
Principle: Daunorubicin is a naturally fluorescent substrate of P-gp. This assay measures the accumulation and retention of daunorubicin inside cells using flow cytometry. Inhibition of P-gp by this compound will result in higher intracellular fluorescence.
Materials:
-
MDR-overexpressing and parental cell lines
-
Daunorubicin
-
This compound
-
Flow cytometer
-
Cell culture medium
-
PBS
Procedure:
-
Harvest and resuspend cells in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with or without this compound for 1 hour at 37°C.
-
Add daunorubicin to a final concentration of 5 µM and incubate for 1 hour at 37°C to allow for drug uptake.
-
Wash the cells twice with ice-cold PBS to remove extracellular drug.
-
Resuspend the cells in fresh, drug-free medium (with or without this compound) and incubate at 37°C to allow for efflux.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the cell suspension.
-
Analyze the intracellular daunorubicin fluorescence of at least 10,000 cells per sample using a flow cytometer.
-
Compare the fluorescence intensity of cells treated with this compound to untreated cells to determine the inhibition of efflux.
Conclusion
This compound stands as a significant milestone in the development of MDR modulators. Its potent and broad-spectrum activity against key ABC transporters provided a valuable tool for cancer research and demonstrated the potential of targeted therapies to overcome drug resistance. While it did not progress to clinical use, the wealth of preclinical and early clinical data generated for this compound continues to inform the design and development of next-generation MDR inhibitors. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the complex mechanisms of multidrug resistance and the development of novel strategies to improve the efficacy of cancer chemotherapy.
References
Methodological & Application
Application Notes and Protocols: In Vitro Analysis of Biricodar and Paclitaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Paclitaxel, a potent anti-mitotic agent, is a known substrate for these efflux pumps, and its effectiveness can be compromised in MDR-positive tumors.
Biricodar (VX-710) is a potent, non-immunosuppressive MDR modulator that inhibits the function of both P-gp and MRP1. By blocking these efflux pumps, this compound is expected to increase the intracellular accumulation and retention of co-administered chemotherapeutic drugs like paclitaxel, thereby restoring their cytotoxic activity in resistant cancer cells. These application notes provide detailed protocols for the in vitro evaluation of the synergistic effects of combining this compound with paclitaxel.
Mechanism of Action and Synergy
Paclitaxel functions by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2] In multidrug-resistant cancer cells, the efficacy of paclitaxel is diminished due to its efflux from the cell by P-gp and MRP1 transporters.
This compound directly inhibits the function of these transporters, leading to increased intracellular concentrations of paclitaxel. This enhanced accumulation of paclitaxel at its site of action is hypothesized to potentiate its cytotoxic effects, leading to a synergistic anti-cancer activity in resistant cell lines.
Data Presentation
Table 1: In Vitro Cytotoxicity of Paclitaxel in Combination with this compound in Multidrug-Resistant Cancer Cell Lines
| Cell Line | Paclitaxel IC₅₀ (nM) | This compound IC₅₀ (µM) | Paclitaxel IC₅₀ (nM) + this compound (1 µM) | Combination Index (CI) |
| MCF-7/ADR | Data not available | Data not available | Data not available | Data not available |
| NCI/ADR-RES | Data not available | Data not available | Data not available | Data not available |
| MES-SA/Dx5 | Data not available | Data not available | Data not available | Data not available |
| KB-V1 | Data not available | Data not available | Data not available | Data not available |
| Note: This table is a template for expected data. Specific values for the this compound and paclitaxel combination are not readily available in the public domain and would need to be generated experimentally using the protocols outlined below. |
Table 2: Effect of this compound on Intracellular Paclitaxel Accumulation
| Cell Line | Treatment | Intracellular Paclitaxel Concentration (ng/mg protein) | Fold Increase |
| MCF-7/ADR | Paclitaxel (100 nM) | Data not available | 1 |
| Paclitaxel (100 nM) + this compound (1 µM) | Data not available | Data not available | |
| Note: This table is a template for expected data. Specific values for the this compound and paclitaxel combination are not readily available in the public domain and would need to be generated experimentally using the protocols outlined below. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT/MTS Assay)
Objective: To determine the cytotoxic effects of this compound and paclitaxel, alone and in combination, on multidrug-resistant cancer cell lines.
Materials:
-
Multidrug-resistant (e.g., MCF-7/ADR, NCI/ADR-RES) and parental sensitive cancer cell lines.
-
This compound (VX-710)
-
Paclitaxel
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions for both this compound and paclitaxel. For combination studies, a fixed concentration of this compound (e.g., 0.5 µM, 1 µM, or 2.5 µM, concentrations shown to be effective for MDR reversal in vitro) can be combined with a range of paclitaxel concentrations.[3]
-
Treatment: Remove the old medium and add fresh medium containing the drugs (single agents or combinations) to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Solubilization: If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ values (the concentration of drug that inhibits cell growth by 50%) for each treatment. For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Protocol 2: P-glycoprotein (P-gp) Functional Assay (Rhodamine 123 Efflux Assay)
Objective: To assess the inhibitory effect of this compound on P-gp-mediated efflux.
Materials:
-
P-gp overexpressing cells (e.g., MCF-7/ADR) and parental cells.
-
This compound
-
Rhodamine 123 (a fluorescent substrate of P-gp)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest and resuspend cells in a suitable buffer (e.g., PBS with 1% BSA).
-
This compound Pre-incubation: Incubate the cells with various concentrations of this compound (or a known P-gp inhibitor like verapamil as a positive control) for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate for 30-60 minutes at 37°C to allow for cellular uptake.
-
Efflux: Wash the cells to remove extracellular Rhodamine 123 and resuspend them in a fresh, warm medium with or without this compound. Incubate for another 30-60 minutes to allow for efflux.
-
Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer or visualize it with a fluorescence microscope. A higher fluorescence intensity in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound and paclitaxel combination on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
Paclitaxel
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound, paclitaxel, or the combination for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Rehydrate the fixed cells and treat with RNase A to remove RNA. Stain the cells with PI solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase would be indicative of paclitaxel's effect, and a potentiation of this effect by this compound would suggest synergy.
Visualizations
Caption: Experimental workflow for evaluating the in vitro synergy of this compound and paclitaxel.
References
- 1. VX-710 (this compound) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxic activity of cationic paclitaxel nanoparticles on MDR-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Biricodar (VX-710) in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available data on Biricodar (VX-710) dosage and administration for in vivo animal studies. The information is intended to guide researchers in designing preclinical experiments to evaluate the efficacy and pharmacokinetics of this P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1) inhibitor.
Introduction to this compound (VX-710)
This compound (VX-710) is a second-generation, non-immunosuppressive agent that functions as a potent inhibitor of P-glycoprotein (P-gp/MDR1) and multidrug resistance-associated protein 1 (MRP1). These ATP-binding cassette (ABC) transporters are key contributors to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents. By inhibiting these transporters, this compound aims to restore the sensitivity of resistant tumors to chemotherapy. In addition to its effects on P-gp and MRP1, this compound has also been shown to inhibit the breast cancer resistance protein (BCRP) and the cytochrome P450 enzyme CYP3A4. This broad spectrum of activity makes it a subject of interest for overcoming MDR in various cancer types.
Quantitative Data Summary
Due to the limited availability of public data on specific this compound dosages used in preclinical in vivo animal models, the following table summarizes information primarily derived from human clinical trials. This data can serve as a reference for designing initial dose-finding studies in animals, keeping in mind the need for appropriate allometric scaling and dose adjustments based on the specific animal model and experimental goals.
| Parameter | Human Clinical Data | Animal Model (Reference) |
| Drug | This compound (VX-710) | N/A |
| Route of Administration | Continuous Intravenous (IV) Infusion | N/A |
| Dosage | 10 - 160 mg/m²/hour | N/A |
| Recommended Dose | 120 mg/m²/hour[1][2] | N/A |
| Duration | 24, 72, or 96-hour continuous infusion[1][2] | N/A |
| Combination Therapy | Doxorubicin (45, 60, 67.5, or 75 mg/m²)[1], Paclitaxel (20 - 80 mg/m²) | N/A |
| Observed Effects | Reversible CNS toxicity and febrile neutropenia at 160 mg/m²/h. Myelosuppression was dose-limiting with higher doses of doxorubicin. | N/A |
| Pharmacokinetics | Linear pharmacokinetics with a half-life of approximately 1.1 hours. Plasma concentrations exceeded those required for in vitro MDR reversal at doses of 120 and 160 mg/m²/h. | In animal studies, nonspecific modulators like VX-710 have been noted to enhance the pharmacokinetics and toxicity of co-administered cytotoxic drugs. |
Note: The lack of specific mg/kg dosage data for animal models in the public domain necessitates careful dose-range finding studies for any new in vivo experiment.
Experimental Protocols
The following are generalized protocols for the preparation and administration of this compound (VX-710) for in vivo studies, based on common laboratory practices for similar compounds. It is critical to adapt these protocols to the specific requirements of the animal model and the experimental design.
Formulation and Vehicle Selection
The choice of vehicle is crucial for ensuring the solubility and stability of this compound for administration.
For Intravenous (IV) Administration:
-
Vehicle: A common vehicle for intravenous administration of hydrophobic compounds is a mixture of solvents. A potential starting formulation could be a solution of Dimethyl Sulfoxide (DMSO), Cremophor EL, and saline.
-
Protocol:
-
Dissolve the required amount of this compound (VX-710) in a minimal amount of DMSO.
-
Add Cremophor EL to the solution and mix thoroughly.
-
Slowly add sterile saline (0.9% NaCl) to the desired final concentration, while continuously vortexing or sonicating to prevent precipitation.
-
The final solution should be clear and free of particulates. It is recommended to filter the final formulation through a 0.22 µm sterile filter before administration.
-
Important: The final concentration of DMSO and Cremophor EL should be kept to a minimum to avoid toxicity to the animals. Preliminary vehicle toxicity studies are highly recommended.
-
For Oral Administration (Gavage):
-
Vehicle: For oral gavage, a suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water or a solution in a mixture of polyethylene glycol 400 (PEG400) and water can be considered.
-
Protocol:
-
Weigh the required amount of this compound (VX-710).
-
If preparing a suspension, triturate the powder with a small amount of the vehicle (e.g., 0.5% CMC) to form a smooth paste.
-
Gradually add the remaining vehicle to the desired final volume while stirring continuously to ensure a uniform suspension.
-
If preparing a solution, dissolve the this compound in PEG400 first, and then add water to the final desired concentration.
-
Ensure the suspension or solution is homogenous before each administration.
-
Administration Protocols
Intravenous (IV) Infusion (Mimicking Clinical Trials):
-
Animal Model: Rats or larger animals with indwelling catheters are suitable for continuous infusion studies.
-
Protocol:
-
Surgically implant a catheter into a suitable vein (e.g., jugular or femoral vein) of the anesthetized animal.
-
Allow the animal to recover from surgery as per institutional guidelines.
-
Connect the catheter to a programmable infusion pump.
-
Administer the this compound formulation as a continuous infusion over the desired period (e.g., 24, 72, or 96 hours).
-
Monitor the animal closely for any signs of distress or toxicity.
-
Intravenous (IV) Bolus Injection:
-
Animal Model: Mice or rats.
-
Protocol:
-
Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the animal in a suitable restraint device.
-
Inject the this compound formulation slowly into a lateral tail vein using an appropriate gauge needle (e.g., 27-30G for mice).
-
Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
-
Oral Gavage:
-
Animal Model: Mice or rats.
-
Protocol:
-
Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal injury.
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus and deliver the this compound formulation directly into the stomach.
-
Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound primarily functions by inhibiting the efflux activity of P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1). This leads to an increased intracellular concentration of co-administered chemotherapeutic drugs in resistant cancer cells, thereby enhancing their cytotoxic effects.
References
Preparing Biricodar Stock Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biricodar (VX-710) is a potent, non-immunosuppressive modulator of multidrug resistance (MDR) proteins. It functions as a chemosensitizing agent by inhibiting the activity of key ATP-binding cassette (ABC) transporters, primarily P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1).[1][2][3][4] this compound has also been shown to modulate the activity of Breast Cancer Resistance Protein (BCRP).[5] By blocking these efflux pumps, this compound increases the intracellular concentration and enhances the cytotoxicity of various chemotherapeutic agents in resistant cancer cell lines. These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in cell culture experiments.
Mechanism of Action
This compound directly binds to P-gp and MRP1, inhibiting their drug efflux function. This leads to an accumulation of co-administered cytotoxic drugs within the cancer cells, thereby restoring their sensitivity to the treatment.
Figure 1: Mechanism of Action of this compound.
Quantitative Data
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | VX-710 | |
| Molecular Formula | C₃₄H₄₁N₃O₇ | |
| Molecular Weight | 603.71 g/mol | |
| CAS Number | 159997-94-1 |
Solubility
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (165.64 mM) | Use fresh, moisture-free DMSO for optimal solubility. |
Recommended Concentrations for In Vitro Experiments
| Parameter | Concentration | Cell Lines | Notes | Reference |
| Working Concentration | 2.5 µM | 8226/Dox6 (P-gp), HL60/Adr (MRP-1), 8226/MR20 (BCRP) | Used to assess modulation of drug uptake, retention, and cytotoxicity. | |
| EC₅₀ for P-gp Inhibition | 0.55 - 0.75 µM | - | Determined by photoaffinity labeling. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound (VX-710) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated pipettes and sterile filter tips
-
-
Procedure: a. Aseptically weigh the required amount of this compound powder. For a 10 mM stock solution, use the following calculation:
- Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L) b. Add the appropriate volume of anhydrous DMSO to the this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 6.037 mg of this compound in 1 mL of DMSO. c. Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C may be applied if necessary. d. Sterile filter the stock solution using a 0.22 µm syringe filter if required for the specific experimental application. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage and Stability of Stock Solutions
| Storage Temperature | Storage Period | Notes | Reference |
| -80°C | 6 months | Recommended for long-term storage. | |
| -20°C | 1 month | Suitable for short-term storage. |
In Vitro Cytotoxicity Assay
This protocol describes a typical cytotoxicity assay to evaluate the chemosensitizing effect of this compound in combination with a cytotoxic drug.
Figure 2: Experimental workflow for an in vitro cytotoxicity assay.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of approximately 10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density may vary depending on the cell line's growth rate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the cytotoxic agent in culture medium.
-
Prepare a working solution of this compound in culture medium at twice the final desired concentration (e.g., 5 µM for a final concentration of 2.5 µM).
-
Add the cytotoxic drug dilutions to the wells, both in the presence and absence of this compound. For the combination treatment, add equal volumes of the cytotoxic drug and the this compound working solution.
-
Include appropriate controls: cells with medium only (no treatment), cells with this compound alone, and cells with the vehicle (e.g., DMSO) at the highest concentration used.
-
-
Incubation:
-
Incubate the plates for 96 hours at 37°C in a humidified atmosphere with 5% CO₂. The incubation time can be adjusted based on the cell line and the cytotoxic agent being tested.
-
-
Cell Viability Assessment:
-
Assess cell viability using a suitable method, such as the WST-1 or resazurin assay.
-
Measure the absorbance or fluorescence according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) values for the cytotoxic agent alone and in combination with this compound.
-
The chemosensitizing effect of this compound can be quantified by the fold-reversal of resistance, calculated as the ratio of the IC₅₀ of the cytotoxic agent alone to the IC₅₀ in the presence of this compound.
-
Concluding Remarks
These protocols provide a framework for the preparation and use of this compound in cell culture experiments. It is crucial to optimize the experimental conditions, such as cell seeding density and drug concentrations, for each specific cell line and cytotoxic agent. Adherence to aseptic techniques and proper storage of stock solutions are essential for obtaining reproducible and reliable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Facebook [cancer.gov]
- 5. VX-710 (this compound) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Biricodar to Study Breast Cancer Resistance Protein (BCRP/ABCG2)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a member of the ATP-binding cassette (ABC) transporter superfamily. It plays a crucial role in the disposition of a wide range of xenobiotics and endogenous molecules, functioning as an efflux pump at biological barriers. In oncology, the overexpression of BCRP in cancer cells is a significant mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy by actively extruding anticancer drugs from the target cells. Understanding the function and inhibition of BCRP is therefore of paramount importance in cancer research and drug development.
Biricodar (VX-710) is a potent, non-selective inhibitor of multiple ABC transporters, including P-glycoprotein (Pgp), Multidrug Resistance-Associated Protein 1 (MRP-1), and BCRP.[1][2] Its ability to modulate BCRP-mediated efflux makes it a valuable tool for studying the role of this transporter in drug resistance and for screening new chemical entities as potential BCRP substrates or inhibitors. These application notes provide detailed protocols for utilizing this compound in various in vitro assays to investigate BCRP function and its role in cancer cell resistance.
Mechanism of Action
BCRP is an ATP-dependent efflux transporter that utilizes the energy from ATP hydrolysis to actively transport its substrates across cell membranes, against a concentration gradient. This process reduces the intracellular concentration of chemotherapeutic agents, thereby diminishing their cytotoxic effects.
This compound inhibits BCRP-mediated transport, although the precise mechanism is not fully elucidated. It is believed to interact with the transporter, likely at the substrate-binding site or an allosteric site, thereby preventing the binding and/or translocation of BCRP substrates. This inhibition restores the intracellular accumulation of anticancer drugs in BCRP-overexpressing cells, sensitizing them to the cytotoxic effects of the treatment.
Caption: BCRP-mediated drug efflux and its inhibition by this compound.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on BCRP-mediated drug transport and cytotoxicity in BCRP-overexpressing cell lines. This data is crucial for designing experiments and interpreting results when using this compound as a positive control for BCRP inhibition.
| Cell Line (Transporter) | Substrate | This compound (VX-710) Effect | Fold Change/Percentage | Reference |
| 8226/MR20 (BCRPR482) | Mitoxantrone | Increased Uptake | 60% increase | [1] |
| 8226/MR20 (BCRPR482) | Mitoxantrone | Increased Retention | 40% increase | [1] |
| 8226/MR20 (BCRPR482) | Mitoxantrone | Increased Cytotoxicity | 2.4-fold increase | [1] |
| 8226/Dox6 (Pgp) | Mitoxantrone | Increased Uptake | 55% increase | |
| 8226/Dox6 (Pgp) | Mitoxantrone | Increased Retention | 100% increase | |
| 8226/Dox6 (Pgp) | Mitoxantrone | Increased Cytotoxicity | 3.1-fold increase | |
| HL60/Adr (MRP-1) | Mitoxantrone | Increased Uptake | 43% increase | |
| HL60/Adr (MRP-1) | Mitoxantrone | Increased Retention | 90% increase | |
| HL60/Adr (MRP-1) | Mitoxantrone | Increased Cytotoxicity | 2.4-fold increase |
Experimental Protocols
Detailed methodologies for key experiments to study BCRP function using this compound are provided below.
Chemosensitization (Cytotoxicity) Assay
This assay determines the ability of this compound to reverse BCRP-mediated resistance to a cytotoxic drug.
Principle: BCRP-overexpressing cells are resistant to BCRP substrate drugs. Inhibition of BCRP by this compound increases the intracellular concentration of the cytotoxic drug, leading to increased cell death.
Materials:
-
BCRP-overexpressing cell line (e.g., 8226/MR20, MCF-7/MX) and the parental, sensitive cell line.
-
Complete cell culture medium.
-
Cytotoxic BCRP substrate (e.g., Mitoxantrone, Topotecan, SN-38).
-
This compound (VX-710).
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).
-
96-well plates.
-
Plate reader.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the cytotoxic drug in culture medium.
-
Prepare a stock solution of this compound in DMSO and dilute it in culture medium to the desired final concentration (e.g., 1-5 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Treat the cells with the cytotoxic drug in the presence or absence of this compound. Include appropriate controls: cells alone, cells with this compound only, and cells with the highest concentration of the cytotoxic drug's vehicle.
-
Incubate the plates for a period equivalent to several cell doubling times (e.g., 48-72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC50 (the concentration of drug that inhibits cell growth by 50%).
-
The fold-reversal of resistance is calculated by dividing the IC50 of the cytotoxic drug alone by the IC50 of the cytotoxic drug in the presence of this compound.
Caption: Workflow for a chemosensitization assay.
Substrate Accumulation (Uptake and Retention) Assay
This assay measures the effect of this compound on the intracellular accumulation and retention of a fluorescent BCRP substrate.
Principle: BCRP actively effluxes fluorescent substrates, resulting in low intracellular fluorescence in BCRP-overexpressing cells. This compound inhibits this efflux, leading to an increase in intracellular fluorescence.
Materials:
-
BCRP-overexpressing cell line and the parental cell line.
-
Fluorescent BCRP substrate (e.g., Hoechst 33342, Mitoxantrone, Pheophorbide A).
-
This compound (VX-710).
-
Flow cytometer or fluorescence plate reader.
-
Assay buffer (e.g., PBS with calcium and magnesium).
Protocol:
-
Harvest cells and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with this compound (e.g., 1-5 µM) or vehicle control for 15-30 minutes at 37°C.
-
Add the fluorescent BCRP substrate to the cell suspension.
-
For Uptake: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
For Retention (Efflux): After the uptake incubation, wash the cells with ice-cold assay buffer to remove the extracellular substrate. Resuspend the cells in fresh, pre-warmed assay buffer with or without this compound and incubate for a further period (e.g., 30-60 minutes) to allow for efflux.
-
Stop the reaction by adding ice-cold assay buffer and centrifuging the cells at 4°C.
-
Wash the cells twice with ice-cold assay buffer.
-
Resuspend the final cell pellet in a suitable volume of assay buffer.
-
Analyze the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
The increase in fluorescence in the presence of this compound indicates inhibition of BCRP-mediated efflux.
BCRP ATPase Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of BCRP.
Principle: ABC transporters like BCRP hydrolyze ATP to power substrate transport. The ATPase activity of BCRP is often stimulated by its substrates and inhibited by its inhibitors. This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Membrane vesicles prepared from cells overexpressing BCRP.
-
This compound (VX-710).
-
A known BCRP substrate (e.g., sulfasalazine) as a positive control for stimulation.
-
ATP.
-
Assay buffer.
-
Reagents for detecting inorganic phosphate (e.g., vanadate-molybdate reagent).
-
96-well plates.
-
Plate reader.
Protocol:
-
Prepare a reaction mixture containing BCRP membrane vesicles, the test compound (this compound or a known substrate), and assay buffer in a 96-well plate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Add the phosphate detection reagent.
-
Incubate at room temperature to allow color development.
-
Measure the absorbance at the appropriate wavelength.
-
The change in ATPase activity in the presence of this compound compared to the basal activity (without any compound) indicates its interaction with the transporter. Inhibition is observed as a decrease in either basal or substrate-stimulated ATPase activity.
Conclusion
This compound is a valuable pharmacological tool for investigating the function of BCRP and its role in multidrug resistance. The protocols outlined in these application notes provide a framework for researchers to study BCRP-mediated transport and its inhibition in a variety of in vitro settings. By using this compound as a positive control, researchers can validate their experimental systems and confidently assess the potential of new drug candidates to interact with BCRP. The quantitative data provided serves as a benchmark for evaluating the efficacy of novel BCRP inhibitors. Careful experimental design and adherence to these protocols will enable robust and reproducible research into the critical area of cancer drug resistance.
References
Application Notes and Protocols: Experimental Design for Biricodar Chemosensitization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP).[1][2] These transporters function as efflux pumps, actively removing chemotherapeutic agents from cancer cells and thereby reducing their cytotoxic efficacy.[3]
Biricodar (VX-710) is a potent, broad-spectrum inhibitor of P-gp and MRP1, and has also demonstrated activity against BCRP.[1][4] By blocking the function of these ABC transporters, this compound can restore the intracellular concentration of chemotherapeutic drugs, thereby resensitizing resistant cancer cells to their effects. This application note provides detailed protocols for in vitro chemosensitization assays using this compound, guidance on data presentation, and visual representations of the experimental workflow and underlying signaling pathways.
Mechanism of Action: this compound-Mediated Chemosensitization
This compound directly interacts with ABC transporters, inhibiting their ATP-dependent efflux activity. This leads to an increased intracellular accumulation and retention of cytotoxic drugs that are substrates for these transporters. The elevated intracellular drug concentration enhances the drug's ability to reach its therapeutic target, ultimately triggering apoptotic cell death pathways and restoring the sensitivity of resistant cancer cells.
Data Presentation
Quantitative data from this compound chemosensitization assays should be summarized to clearly demonstrate the reversal of drug resistance. A key metric is the Resistance Modulation Factor (RMF), which is calculated as the ratio of the IC50 (half-maximal inhibitory concentration) of the cytotoxic drug alone to the IC50 of the cytotoxic drug in the presence of this compound. An RMF greater than 1 indicates a potentiation of the cytotoxic drug's effect by this compound.
Table 1: Example of this compound-Mediated Chemosensitization in MDR Cancer Cell Lines
| Cell Line | Overexpressed Transporter | Chemotherapeutic Agent | This compound (2.5 µM) | IC50 (Drug Alone) | IC50 (Drug + this compound) | Resistance Modulation Factor (RMF) |
| 8226/Dox6 | P-gp | Mitoxantrone | + | Value A | Value B | 3.1 |
| 8226/Dox6 | P-gp | Daunorubicin | + | Value C | Value D | 6.9 |
| HL60/Adr | MRP1 | Mitoxantrone | + | Value E | Value F | 2.4 |
| HL60/Adr | MRP1 | Daunorubicin | + | Value G | Value H | 3.3 |
| 8226/MR20 | BCRP | Mitoxantrone | + | Value I | Value J | 2.4 |
| 8226/MR20 | BCRP | Daunorubicin | + | Value K | Value L | 3.6 |
Data presented in this table is derived from published studies and is for illustrative purposes. Actual IC50 values (A-L) would be determined experimentally.
Experimental Protocols
Cell Viability Assay for Chemosensitization (MTT Assay)
This protocol determines the effect of this compound on the cytotoxicity of a chemotherapeutic agent in multidrug-resistant cancer cell lines.
Materials:
-
Multidrug-resistant and parental (sensitive) cancer cell lines (e.g., 8226/Dox6 and its parental line, HL60/Adr and its parental line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (VX-710)
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent in complete medium.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute it in complete medium to the desired final concentration (e.g., 2.5 µM). Ensure the final solvent concentration does not exceed 0.1% and include a solvent control.
-
Add the chemotherapeutic agent at various concentrations to the wells, both in the presence and absence of a fixed concentration of this compound.
-
Include wells with cells and medium only (untreated control) and wells with medium only (blank).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Plot the percentage of cell viability against the log of the chemotherapeutic agent concentration and determine the IC50 values using non-linear regression analysis.
-
Calculate the Resistance Modulation Factor (RMF).
-
Apoptosis Assay for Chemosensitization (Caspase-Glo® 3/7 Assay)
This protocol measures the induction of apoptosis by assessing the activity of caspases 3 and 7, key executioner caspases.
Materials:
-
Multidrug-resistant and parental cancer cell lines
-
Complete cell culture medium
-
This compound (VX-710)
-
Chemotherapeutic agent
-
Caspase-Glo® 3/7 Assay kit (Promega or equivalent)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using white-walled 96-well plates suitable for luminescence measurements.
-
Incubation: Incubate the plates for a duration known to induce apoptosis with the chosen chemotherapeutic agent (e.g., 24-48 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the luminescence of the blank wells from all other readings.
-
Express the data as fold-change in caspase activity relative to the untreated control.
-
Compare the caspase activity induced by the chemotherapeutic agent in the presence and absence of this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound chemosensitization assays.
Caption: this compound's mechanism of action in chemosensitization.
References
- 1. VX-710 (this compound) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential drug resistance acquisition to doxorubicin and paclitaxel in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactivi.ro [reactivi.ro]
Application Notes and Protocols: Administration of Biricodar with Anthracyclines in Soft Tissue Sarcoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant challenge in the treatment of soft tissue sarcomas (STS), with anthracyclines like doxorubicin being a cornerstone of first-line therapy. A key mechanism of acquired resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), which actively efflux chemotherapeutic agents from cancer cells.
Biricodar (VX-710) is a potent, non-immunosuppressive inhibitor of both P-gp and MRP1.[1] By blocking these efflux pumps, this compound has been investigated for its potential to restore the sensitivity of resistant cancer cells to chemotherapy. Clinical studies have explored the combination of this compound and doxorubicin in patients with anthracycline-resistant advanced soft tissue sarcoma, demonstrating objective responses and disease stabilization in some patients with non-gastrointestinal stromal tumor (GIST) sarcomas.[2] This suggests that co-administration of this compound can re-sensitize resistant sarcoma cells to anthracyclines.
These application notes provide a framework of representative protocols for evaluating the combination of this compound and anthracyclines in preclinical soft tissue sarcoma models, based on established methodologies for this class of drugs.
Mechanism of Action: Reversal of Anthracycline Resistance
Anthracyclines, such as doxorubicin, exert their cytotoxic effects primarily by intercalating with DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. In resistant sarcoma cells, P-gp and MRP1 transporters recognize anthracyclines as substrates and actively pump them out of the cell. This reduces the intracellular drug concentration, preventing the anthracycline from reaching its nuclear target. This compound directly binds to and inhibits the function of these transporters, leading to increased intracellular accumulation and retention of the anthracycline, thereby restoring its cytotoxic efficacy.[1]
Caption: Mechanism of this compound in reversing anthracycline resistance.
Quantitative Data Summary
While specific preclinical data for this compound in soft tissue sarcoma cell lines is limited in publicly available literature, the following table presents representative hypothetical data on the effect of this compound on the half-maximal inhibitory concentration (IC50) of doxorubicin in various human soft tissue sarcoma cell lines. This illustrates the expected outcome of a successful chemosensitization experiment.
| Cell Line | Histological Subtype | P-gp/MRP1 Expression | Doxorubicin IC50 (nM) [Hypothetical] | Doxorubicin + this compound (1 µM) IC50 (nM) [Hypothetical] | Fold of Reversal (IC50 Dox / IC50 Dox+Biri) |
| SW-872 | Liposarcoma | Low | 50 | 45 | 1.1 |
| SK-LMS-1 | Leiomyosarcoma | Moderate | 250 | 50 | 5.0 |
| HT-1080 | Fibrosarcoma | High | 800 | 75 | 10.7 |
| MES-SA/Dx5 | Uterine Sarcoma (Dox-Resistant) | Very High | 5000 | 150 | 33.3 |
Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates how this compound is expected to have a more pronounced effect in cell lines with higher expression of P-gp and/or MRP1.
Experimental Protocols
In Vitro Chemosensitization Assay
This protocol details a method to determine the ability of this compound to sensitize soft tissue sarcoma cell lines to an anthracycline, such as doxorubicin, using a cell viability assay (e.g., MTT or CellTiter-Glo®).
Materials:
-
Soft tissue sarcoma cell lines (e.g., SW-872, SK-LMS-1, HT-1080)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Doxorubicin hydrochloride (stock solution in sterile water or DMSO)
-
This compound (VX-710) (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding:
-
Trypsinize and count sarcoma cells.
-
Seed cells into 96-well plates at a density of 3,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of doxorubicin in complete medium.
-
Prepare solutions of this compound in complete medium at a fixed concentration (e.g., 1 µM, based on effective concentrations to inhibit P-gp/MRP1[1]).
-
Aspirate the medium from the wells and add 100 µL of the drug-containing medium according to the experimental layout:
-
Group 1: Doxorubicin only (varying concentrations)
-
Group 2: Doxorubicin (varying concentrations) + this compound (fixed concentration)
-
Group 3: this compound only (fixed concentration)
-
Group 4: Vehicle control (medium with the same concentration of DMSO as the highest drug concentration wells)
-
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 values for doxorubicin alone and in combination with this compound using non-linear regression analysis.
-
Caption: Workflow for an in vitro chemosensitization assay.
In Vivo Xenograft Model Study
This protocol outlines a representative in vivo study to evaluate the efficacy of this compound in combination with an anthracycline in a soft tissue sarcoma xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice, 6-8 weeks old)
-
Soft tissue sarcoma cell line (e.g., HT-1080)
-
Matrigel or similar basement membrane matrix
-
Doxorubicin for injection
-
This compound for injection (requires appropriate vehicle formulation for in vivo use)
-
Sterile saline
-
Anesthetic for animal procedures
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest sarcoma cells during their logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Doxorubicin alone
-
Group 3: this compound alone
-
Group 4: Doxorubicin + this compound
-
-
-
Drug Administration:
-
Doxorubicin: Administer intravenously (e.g., via tail vein) at a clinically relevant dose (e.g., 3-5 mg/kg) once a week.
-
This compound: The clinical administration is a continuous infusion.[2] For a preclinical model, this can be mimicked by continuous subcutaneous infusion via an osmotic pump or approximated by more frequent intraperitoneal or intravenous injections (e.g., daily or twice daily) at a dose determined by pharmacokinetic studies to achieve plasma concentrations known to inhibit P-gp/MRP1.
-
For the combination group, administer this compound prior to or concurrently with doxorubicin to ensure the inhibitor is present to block efflux pumps.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The primary endpoint is tumor growth inhibition. Secondary endpoints can include survival.
-
Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of significant morbidity, in accordance with institutional animal care and use guidelines.
-
-
Data Analysis:
-
Plot mean tumor volume over time for each treatment group.
-
Analyze for statistically significant differences in tumor growth between the treatment groups (e.g., using ANOVA).
-
If survival is an endpoint, generate Kaplan-Meier survival curves and analyze using the log-rank test.
-
References
Application Notes and Protocols: In Vitro Assessment of Biricodar's Effect on Mitoxantrone Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitoxantrone is a potent antineoplastic agent used in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and prostate cancer.[1][2] Its primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, leading to DNA strand breaks and ultimately, apoptosis.[1][3] However, the clinical efficacy of mitoxantrone can be limited by the development of multidrug resistance (MDR).[4] A key mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), which actively efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and cytotoxic effect.
Biricodar (VX-710) is a modulator of multidrug resistance that inhibits the function of P-gp and MRP1. By blocking these efflux pumps, this compound can increase the intracellular accumulation and retention of chemotherapeutic agents, thereby restoring the sensitivity of resistant cancer cells to treatment. These application notes provide detailed protocols for the in vitro assessment of this compound's effect on mitoxantrone cytotoxicity, particularly in cell lines exhibiting multidrug resistance.
Data Presentation
The following tables summarize hypothetical quantitative data from an experiment assessing the effect of this compound on mitoxantrone cytotoxicity in a multidrug-resistant cancer cell line overexpressing P-glycoprotein (e.g., NCI/ADR-RES) and its parental, drug-sensitive cell line (e.g., OVCAR-8).
Table 1: IC50 Values of Mitoxantrone in the Presence and Absence of this compound
| Cell Line | Treatment | IC50 of Mitoxantrone (nM) | Fold-Reversal of Resistance |
| OVCAR-8 (Parental) | Mitoxantrone alone | 15 | - |
| OVCAR-8 (Parental) | Mitoxantrone + 1 µM this compound | 12 | 1.25 |
| NCI/ADR-RES (Resistant) | Mitoxantrone alone | 350 | - |
| NCI/ADR-RES (Resistant) | Mitoxantrone + 1 µM this compound | 25 | 14 |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability. The fold-reversal of resistance is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in combination with the modulator.
Table 2: Intracellular Accumulation of Mitoxantrone
| Cell Line | Treatment | Intracellular Mitoxantrone (Relative Fluorescence Units) |
| OVCAR-8 (Parental) | 10 µM Mitoxantrone | 8500 |
| OVCAR-8 (Parental) | 10 µM Mitoxantrone + 1 µM this compound | 9200 |
| NCI/ADR-RES (Resistant) | 10 µM Mitoxantrone | 1500 |
| NCI/ADR-RES (Resistant) | 10 µM Mitoxantrone + 1 µM this compound | 7800 |
Experimental Protocols
Cell Culture
-
Cell Lines: A drug-sensitive parental cell line (e.g., OVCAR-8) and a multidrug-resistant cell line overexpressing a relevant ABC transporter (e.g., NCI/ADR-RES, which overexpresses P-gp).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth. For the resistant cell line, the culture medium should be supplemented with a low concentration of the selecting agent (e.g., doxorubicin) to maintain the resistant phenotype, but this should be removed for a period before experiments to avoid interference.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Materials:
-
96-well plates
-
Mitoxantrone stock solution (e.g., 1 mM in DMSO)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of mitoxantrone in culture medium, with and without a fixed, non-toxic concentration of this compound (e.g., 1 µM). The final concentration of DMSO should be less than 0.1% to avoid solvent toxicity.
-
Remove the overnight culture medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 values using non-linear regression analysis.
-
Intracellular Drug Accumulation Assay
This assay measures the intracellular accumulation of mitoxantrone, which is naturally fluorescent.
-
Materials:
-
24-well plates
-
Mitoxantrone
-
This compound
-
PBS (ice-cold)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Fluorometer or fluorescence microscope
-
-
Protocol:
-
Cell Seeding: Seed cells into 24-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with mitoxantrone (e.g., 10 µM) in the presence or absence of this compound (e.g., 1 µM) for a specified time (e.g., 2 hours).
-
Washing: After incubation, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Cell Lysis: Lyse the cells by adding 200 µL of cell lysis buffer to each well and incubating on ice for 30 minutes.
-
Fluorescence Measurement: Transfer the cell lysates to a 96-well black plate and measure the fluorescence of mitoxantrone using a fluorometer with appropriate excitation and emission wavelengths (e.g., excitation ~610 nm, emission ~685 nm).
-
Data Analysis: Normalize the fluorescence intensity to the total protein concentration of each sample (determined by a protein assay such as BCA or Bradford).
-
Visualizations
Caption: Experimental Workflow Diagram.
Caption: Mechanism of Action Diagram.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mitoxantrone - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Mitoxantrone Hydrochloride? [synapse.patsnap.com]
- 4. Induction of the ABC-transporters Mdr1/P-gp (Abcb1), mrpl (Abcc1), and bcrp (Abcg2) during establishment of multidrug resistance following exposure to mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Biricodar (VX-710) solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Biricodar (VX-710).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound (VX-710)?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound (VX-710) is dimethyl sulfoxide (DMSO).[1][2] It is crucial to use a fresh, anhydrous (hygroscopic) grade of DMSO to ensure maximum solubility.
Q2: I am observing a precipitate after diluting my this compound DMSO stock solution in an aqueous buffer like PBS. Why is this happening?
A2: this compound (VX-710) has poor aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous buffer, the significant change in solvent polarity can cause the compound to precipitate out of the solution. This is a common issue for hydrophobic compounds.
Q3: How can I avoid precipitation when diluting my this compound stock solution for cell-based assays?
A3: To minimize precipitation, it is advisable to perform a serial dilution of the DMSO stock solution. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. It is recommended to add the diluted this compound solution to the cell culture medium and mix it thoroughly immediately.
Q4: Can I dissolve this compound (VX-710) directly in ethanol?
A4: While information on the specific solubility of this compound in ethanol is limited, it is a common organic solvent. However, for achieving high-concentration stock solutions, DMSO is the recommended and better-characterized solvent. If using ethanol, it is advisable to start with a small amount of the compound to test its solubility before proceeding with larger quantities.
Q5: Is sonication necessary when dissolving this compound in DMSO?
A5: Yes, sonication is recommended to facilitate the dissolution of this compound in DMSO, especially when preparing high-concentration stock solutions.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound (VX-710) powder is not dissolving in DMSO. | 1. The DMSO may have absorbed moisture. 2. Insufficient mixing. 3. The concentration is too high. | 1. Use a fresh, unopened bottle of anhydrous DMSO.[1][2] 2. Vortex the solution and use an ultrasonic bath to aid dissolution. 3. Refer to the solubility data table below and ensure you are not exceeding the maximum solubility. |
| A precipitate forms after adding the this compound DMSO stock to my aqueous buffer (e.g., PBS, cell culture media). | This compound has low aqueous solubility and is crashing out of solution upon solvent change. | 1. Reduce the final concentration of this compound in the aqueous solution. 2. Increase the percentage of co-solvents in your final formulation if your experimental system allows. 3. For in vivo studies, consider using a formulation with excipients that improve solubility (see Experimental Protocols). |
| I am seeing unexpected results or low efficacy in my experiment. | The compound may have precipitated out of the solution, leading to a lower effective concentration. | 1. Visually inspect your final solution for any signs of precipitation before use. 2. Prepare fresh dilutions for each experiment. 3. Consider the stability of this compound in your experimental buffer and timeframe. |
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 - 125 | 165.64 - 207.05 | Use of fresh, anhydrous DMSO and sonication is recommended for achieving maximum solubility. |
| Ethanol | Data not available | Data not available | |
| Water/PBS | Poor | Poor | Prone to precipitation when diluted from a DMSO stock. |
Experimental Protocols
Preparation of a 10 mM this compound (VX-710) Stock Solution in DMSO
Materials:
-
This compound (VX-710) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Methodology:
-
Weigh the desired amount of this compound (VX-710) powder. For 1 mg of this compound (MW: 603.71 g/mol ), you will need 165.6 µL of DMSO to make a 10 mM stock solution.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Place the vial in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulate matter is present.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Formulation for In Vivo Studies
For animal studies, a formulation that improves the solubility and bioavailability of this compound is necessary. The following is a suggested formulation protocol adapted from supplier recommendations.
Materials:
-
This compound (VX-710) DMSO stock solution (e.g., 50 mg/mL)
-
PEG300
-
Tween80
-
Sterile ddH₂O or saline
-
Sterile tubes
Methodology:
-
To prepare a 1 mL working solution, start with 50 µL of a 50 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock and mix until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until the solution is clear.
-
Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL. Mix thoroughly.
-
This formulation should be prepared fresh before each use.
Disclaimer: This is a suggested formulation. The optimal formulation may vary depending on the specific experimental requirements and animal model.
Visualizations
Experimental Workflow: Preparing a this compound (VX-710) Stock Solution
Caption: Workflow for preparing a this compound (VX-710) stock solution.
Signaling Pathway: this compound (VX-710) Mechanism of Action
Caption: this compound inhibits P-gp/MRP-1, increasing intracellular drug concentration.
References
Determining optimal non-toxic concentration of Biricodar in cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal non-toxic concentration of Biricodar (VX-710) for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of P-glycoprotein (P-gp/MDR1) and multidrug resistance-associated protein 1 (MRP1), which are ATP-binding cassette (ABC) transporters.[1] These transporters are often overexpressed in cancer cells and are responsible for the efflux of various chemotherapeutic agents, leading to multidrug resistance (MDR). This compound binds to these pumps and blocks their function, thereby increasing the intracellular concentration and efficacy of co-administered cytotoxic drugs.[1] It has also been shown to modulate the breast cancer resistance protein (BCRP).[2]
Q2: What is a typical non-toxic concentration range for this compound in cell culture?
Based on published studies, this compound is often used in a concentration range of 0.5 µM to 5 µM to effectively reverse multidrug resistance in various cancer cell lines.[3] For example, concentrations of 0.5-2.5 µM have been shown to fully restore the intracellular accumulation of doxorubicin in resistant cells.[3] In another study, 5 µM of this compound was used to enhance the cytotoxicity of C6-ceramide. However, the intrinsic cytotoxicity of this compound can vary significantly between cell lines. Therefore, it is crucial to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Q3: How do I determine the optimal non-toxic concentration of this compound for my experiments?
To determine the optimal non-toxic concentration, you should perform a dose-response experiment to assess the intrinsic cytotoxicity of this compound alone in your cell line of interest. This is typically done by treating the cells with a range of this compound concentrations for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours) and then measuring cell viability using standard cytotoxicity assays such as MTT, Trypan Blue exclusion, or LDH assay. The highest concentration that does not significantly reduce cell viability compared to the vehicle control is considered the optimal non-toxic concentration.
Q4: What are the potential off-target effects of this compound?
While this compound is a potent P-gp inhibitor, it's important to be aware of potential off-target effects. Some P-gp inhibitors can also interact with other ABC transporters or with drug-metabolizing enzymes like cytochrome P450 3A4 (CYP3A4). It is good practice to verify the P-gp expression of your cell line and, if necessary, use a P-gp null cell line as a negative control to distinguish between on-target and off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed at expected non-toxic concentrations. | The specific cell line is highly sensitive to this compound. | Perform a dose-response experiment with a wider and lower range of this compound concentrations to identify a truly non-toxic concentration for your specific cell line. |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the culture medium is below a toxic threshold (typically <0.5% for DMSO). Run a vehicle-only control to assess solvent toxicity. | |
| Contamination of the cell culture. | Regularly check cell cultures for any signs of contamination. | |
| Inconsistent results between experiments. | Variation in cell seeding density. | Ensure consistent cell seeding density across all experiments as this can influence the outcome of cytotoxicity assays. |
| Variation in drug preparation. | Prepare fresh dilutions of this compound from a stock solution for each experiment. | |
| Fluctuation in incubation times. | Strictly adhere to the planned incubation times for drug treatment and assay development. | |
| No P-gp inhibition observed. | Low or no P-gp expression in the cell line. | Confirm P-gp expression in your cell line using techniques like Western blotting or qPCR. |
| Inactive this compound. | Use a fresh stock of this compound and verify its activity with a positive control cell line known to overexpress P-gp. | |
| Incorrect assay setup. | Review the experimental protocol for the P-gp inhibition assay to ensure all steps are performed correctly. |
Data Presentation
Table 1: Example Dose-Response Data for this compound Cytotoxicity (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.23 ± 0.07 | 98.4% |
| 0.5 | 1.21 ± 0.09 | 96.8% |
| 1.0 | 1.18 ± 0.06 | 94.4% |
| 2.5 | 1.15 ± 0.08 | 92.0% |
| 5.0 | 1.05 ± 0.10 | 84.0% |
| 10.0 | 0.75 ± 0.09 | 60.0% |
| 25.0 | 0.45 ± 0.05 | 36.0% |
| 50.0 | 0.25 ± 0.04 | 20.0% |
Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up.
Materials:
-
Cells treated with this compound
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Preparation: After treating cells with this compound for the desired time, detach the cells (if adherent) and collect the cell suspension.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.
-
Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.
Materials:
-
Cells treated with this compound
-
LDH assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the LDH reaction mixture in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically involves subtracting the background and normalizing to the maximum LDH release control.
Visualizations
References
- 1. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VX-710 (this compound) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular and biochemical characterization of VX-710 as a chemosensitizer: reversal of P-glycoprotein-mediated multidrug resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of Biricodar in Experiments
Welcome to the technical support center for Biricodar (VX-710). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects and other experimental issues encountered when using this potent inhibitor of P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 1 (MRP-1), and Breast Cancer Resistance Protein (BCRP).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a modulator of multiple ATP-binding cassette (ABC) transporters.[1][2] It primarily functions by inhibiting the efflux pump activity of P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP-1).[1][2] Additionally, it has been shown to have activity against Breast Cancer Resistance Protein (BCRP/ABCG2).[1] By blocking these transporters, this compound increases the intracellular accumulation and retention of various chemotherapeutic agents, thereby enhancing their cytotoxic effects in multidrug-resistant (MDR) cells.
Q2: At what concentration is this compound typically effective without causing intrinsic cytotoxicity?
This compound is generally used at concentrations ranging from 0.5 µM to 2.5 µM to effectively modulate ABC transporter activity in vitro. It is crucial to determine the non-toxic concentration of this compound for each cell line used in your experiments, as intrinsic cytotoxicity can be an off-target effect at higher concentrations. A standard cytotoxicity assay, such as the MTT or CellTiter-Glo® assay, should be performed with this compound alone to establish the optimal working concentration that does not significantly affect cell viability.
Q3: Can this compound affect signaling pathways unrelated to ABC transporters?
While the primary targets of this compound are well-established as P-gp, MRP-1, and BCRP, the possibility of off-target effects on other cellular signaling pathways cannot be entirely ruled out, especially at higher concentrations. Some kinase inhibitors have been reported to induce the generation of reactive oxygen species (ROS) and affect mitochondrial function. Although direct evidence for this compound is limited, it is a possibility to consider if unexpected cellular responses are observed. Potential, though not confirmed, off-target effects could involve alterations in apoptosis pathways or cell cycle regulation.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected or High Intrinsic Cytotoxicity of this compound
You observe significant cell death in your control group treated with this compound alone, at a concentration that was expected to be non-toxic.
Possible Causes and Solutions:
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound.
-
Troubleshooting Step: Perform a dose-response curve with this compound alone on your specific cell line to determine the IC10 (concentration that inhibits 10% of cell growth), and use concentrations at or below this value for your combination studies.
-
-
Off-Target Effects on Mitochondrial Function: At higher concentrations, this compound might be affecting mitochondrial membrane potential, leading to apoptosis.
-
Troubleshooting Step: Assess mitochondrial health using assays like TMRE or JC-1 to measure mitochondrial membrane potential. If a decrease is observed, consider lowering the this compound concentration.
-
-
Induction of Apoptosis or Necrosis: The observed cell death could be due to the induction of programmed cell death pathways.
-
Troubleshooting Step: Perform an apoptosis assay (e.g., Annexin V/PI staining) to determine if this compound is inducing apoptosis or necrosis in your cells at the concentration used.
-
Issue 2: Lack of or Insufficient Chemosensitization
You do not observe the expected potentiation of your chemotherapeutic drug in the presence of this compound.
Possible Causes and Solutions:
-
Low Expression of Target Transporters: The cell line you are using may not express P-gp, MRP-1, or BCRP at high enough levels for this compound to exert a significant effect.
-
Troubleshooting Step: Confirm the expression of the target ABC transporters in your cell line using Western blot or qPCR.
-
-
Chemotherapeutic Agent is Not a Substrate: The cytotoxic drug you are using may not be a substrate for the ABC transporters inhibited by this compound.
-
Troubleshooting Step: Verify from literature or databases (e.g., DrugBank) that your drug of interest is a known substrate of P-gp, MRP-1, or BCRP.
-
-
Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit the efflux pumps.
-
Troubleshooting Step: Increase the concentration of this compound, ensuring it remains below its intrinsic cytotoxic level. Perform a dose-matrix experiment with varying concentrations of both this compound and the chemotherapeutic agent to find the optimal combination.
-
-
Incorrect Experimental Timing: The timing of drug and this compound addition might not be optimal.
-
Troubleshooting Step: Pre-incubating the cells with this compound for a period (e.g., 1-4 hours) before adding the chemotherapeutic agent can sometimes enhance its inhibitory effect.
-
Issue 3: Inconsistent Results in Drug Efflux Assays
You are using a dye efflux assay (e.g., Rhodamine 123 for P-gp) to confirm this compound's activity, but the results are variable.
Possible Causes and Solutions:
-
Dye Concentration and Incubation Time: The concentration of the fluorescent substrate and the incubation time are critical parameters.
-
Troubleshooting Step: Optimize the concentration of the dye and the incubation time for your specific cell line to ensure a stable and reproducible signal.
-
-
Cell Health and Density: Unhealthy cells or inconsistent cell numbers can lead to variability.
-
Troubleshooting Step: Ensure your cells are in the logarithmic growth phase and that you seed the same number of viable cells for each experiment.
-
-
Presence of Other Transporters: The dye may be a substrate for other transporters not inhibited by this compound.
-
Troubleshooting Step: Use a well-characterized cell line with known expression of the target transporter.
-
Data Presentation
Table 1: Effect of this compound (VX-710) on Drug Accumulation and Cytotoxicity in Resistant Cell Lines
| Cell Line | Transporter Overexpressed | Chemotherapeutic Agent | This compound (VX-710) Concentration | Increase in Drug Uptake | Increase in Drug Retention | Fold-Increase in Cytotoxicity (Resistance Reversal Factor) | Reference |
| 8226/Dox6 | P-gp | Mitoxantrone | 2.5 µM | 55% | 100% | 3.1 | |
| 8226/Dox6 | P-gp | Daunorubicin | 2.5 µM | 100% | 60% | 6.9 | |
| HL60/Adr | MRP-1 | Mitoxantrone | 2.5 µM | 43% | 90% | 2.4 | |
| HL60/Adr | MRP-1 | Daunorubicin | 2.5 µM | 130% | 60% | 3.3 | |
| 8226/MR20 | BCRP | Mitoxantrone | 2.5 µM | 60% | 40% | 2.4 | |
| 8226/MR20 | BCRP | Daunorubicin | 2.5 µM | 10% | - | 3.6 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay for Assessing Intrinsic Toxicity and Chemosensitization
This protocol is adapted for determining the IC50 of a chemotherapeutic agent in the presence and absence of this compound.
Materials:
-
96-well cell culture plates
-
Your cancer cell line of interest
-
Complete cell culture medium
-
This compound (VX-710)
-
Chemotherapeutic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of your chemotherapeutic agent and a stock solution of this compound in complete medium.
-
Treatment:
-
To determine this compound's intrinsic toxicity: Treat cells with increasing concentrations of this compound alone.
-
For chemosensitization: Treat cells with increasing concentrations of the chemotherapeutic agent in the presence of a fixed, non-toxic concentration of this compound. Include a control group with the chemotherapeutic agent alone.
-
-
Incubation: Incubate the plate for a period relevant to the cell line and drug (typically 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values. The Resistance Reversal Factor (RRF) can be calculated as: RRF = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + this compound).
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Inhibition
This protocol assesses the ability of this compound to inhibit the efflux of the P-gp substrate, Rhodamine 123.
Materials:
-
Your cell line (P-gp expressing and a negative control)
-
Complete cell culture medium
-
This compound (VX-710)
-
Rhodamine 123 (stock solution in DMSO)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in complete medium at a concentration of 1 x 10^6 cells/mL.
-
This compound Incubation: Aliquot cells into tubes. To the experimental tubes, add this compound to the final desired concentration. Incubate for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all tubes to a final concentration of approximately 1 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells, remove the supernatant, and wash the cell pellet with ice-cold PBS.
-
Efflux: Resuspend the cell pellet in pre-warmed complete medium with and without this compound and incubate at 37°C for 1-2 hours to allow for dye efflux.
-
Analysis: After the efflux period, place the tubes on ice to stop the process. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (Excitation: ~488 nm, Emission: ~525 nm). Increased fluorescence in the this compound-treated cells compared to the control indicates inhibition of P-gp-mediated efflux.
Mandatory Visualizations
Caption: Workflow for assessing chemosensitization with this compound using an MTT assay.
Caption: Troubleshooting logic for lack of chemosensitization with this compound.
References
- 1. VX-710 (this compound) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Biricodar degradation in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Biricodar in experimental buffers.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Aqueous Buffers
Problem: You observe a significant decrease in the expected activity of this compound shortly after preparing your working solution in an aqueous buffer.
Possible Causes and Solutions:
-
Hydrolysis of the Ester Linkage: this compound contains an ester functional group that is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. The rate of hydrolysis is often pH-dependent.
-
Solution:
-
pH Optimization: Maintain the buffer pH as close to neutral (pH 7.0-7.4) as your experimental conditions permit. Avoid highly acidic or alkaline buffers.
-
Temperature Control: Prepare and use this compound solutions at low temperatures (e.g., on ice) whenever possible. For longer-term storage of aqueous solutions, store at 2-8°C and use within a validated timeframe. For prolonged storage, it is recommended to store aliquots of a DMSO stock solution at -20°C or -80°C.[1][2]
-
Fresh Preparation: Prepare fresh working solutions of this compound immediately before each experiment.
-
-
-
Oxidation: The pyridine and trimethoxyphenyl moieties in this compound may be susceptible to oxidation, which can be catalyzed by light, metal ions, or the presence of oxidizing agents in the buffer.
-
Solution:
-
Protect from Light: Prepare and store this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Use High-Purity Reagents: Utilize high-purity water and buffer components to minimize the presence of metal ion contaminants.
-
Consider Antioxidants: If oxidation is suspected, the addition of a small amount of an antioxidant compatible with your experimental system, such as ascorbic acid or butylated hydroxytoluene (BHT), could be tested. However, compatibility and potential interference with the assay must be validated.
-
-
Issue 2: Precipitation of this compound in Experimental Buffer
Problem: Upon dilution of a this compound DMSO stock solution into your aqueous experimental buffer, you observe precipitation or cloudiness.
Possible Causes and Solutions:
-
Low Aqueous Solubility: this compound has limited solubility in aqueous solutions. The final concentration of this compound in your experimental buffer may exceed its solubility limit.
-
Solution:
-
Optimize Final Concentration: Determine the maximum soluble concentration of this compound in your specific buffer system. It may be necessary to work at a lower final concentration.
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible (typically ≤1%) to minimize its impact on the experiment, while still aiding solubility.
-
Incremental Addition: When preparing the working solution, add the DMSO stock of this compound to the aqueous buffer slowly while vortexing or stirring to facilitate dissolution.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: this compound stock solutions, typically prepared in DMSO, should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.
Q2: Which buffers are recommended for experiments with this compound?
A2: For cell-based P-glycoprotein inhibition assays, Hank's Balanced Salt Solution (HBSS) buffered with HEPES at a physiological pH of 7.4 is a commonly used and suitable buffer. Phosphate-buffered saline (PBS) is also widely used. However, it is crucial to validate the stability of this compound in your chosen buffer system under your specific experimental conditions.
Q3: How can I test the stability of this compound in my experimental buffer?
A3: You can perform a simple stability study by incubating a solution of this compound in your experimental buffer under your experimental conditions (e.g., 37°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method. A significant decrease in the peak area of this compound over time indicates degradation.
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure, the most likely degradation pathways for this compound are:
-
Hydrolysis: Cleavage of the ester bond, and to a lesser extent, the amide bond, particularly under acidic or basic conditions.
-
Oxidation: Modification of the pyridine or trimethoxyphenyl rings.
Q5: Should I be concerned about the impact of buffer components on this compound stability?
A5: Yes, some buffer species can catalyze degradation reactions. For example, phosphate buffers have been known to catalyze the hydrolysis of certain compounds. If you suspect buffer-catalyzed degradation, you can compare the stability of this compound in different buffer systems (e.g., citrate, Tris) at the same pH.
Quantitative Data Summary
The following table provides illustrative stability data for this compound under various conditions. Please note that these are example values based on the expected chemical liabilities of the molecule and should be confirmed experimentally in your specific buffer system.
| Parameter | Condition | Recommended Storage/Handling | Expected Stability (Illustrative) |
| pH Stability | pH 4.0 | Avoid prolonged exposure | Potential for acid-catalyzed hydrolysis of the ester bond. |
| pH 7.4 | Optimal for most experiments | Relatively stable for short-term experiments. | |
| pH 9.0 | Avoid prolonged exposure | Potential for base-catalyzed hydrolysis of the ester and amide bonds. | |
| Temperature Stability | -80°C (DMSO Stock) | Long-term storage | > 6 months |
| -20°C (DMSO Stock) | Short-term storage | ~ 1-6 months[1] | |
| 4°C (Aqueous Buffer) | Short-term storage of working solutions | < 24 hours (experimental validation required) | |
| 25°C (Room Temp) | Avoid | Prone to degradation. | |
| 37°C (Incubation) | For experimental use only | Significant degradation may occur over several hours. | |
| Light Exposure | Ambient Lab Light | Minimize exposure | Potential for photodegradation. |
| UV Light | Avoid | Likely to cause significant degradation. | |
| Oxidative Stress | Air Exposure | Standard laboratory practice | Slow oxidation may occur over time. |
| 3% H₂O₂ | Avoid | Likely to cause rapid degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 2, 4, and 8 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 2, 4, and 8 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, and 8 hours.
-
Thermal Degradation: Heat the solid drug powder at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a defined period.
3. Sample Analysis:
-
At each time point, withdraw a sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
1. Initial Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Column Temperature: 30°C.
2. Method Optimization:
-
Inject the stressed samples from the forced degradation study.
-
Adjust the gradient, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH to achieve adequate resolution between the this compound peak and all degradation product peaks.
3. Validation:
-
Once optimized, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Hypothesized degradation pathways of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound stability issues.
References
Technical Support Center: Optimizing Biricodar Treatment In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time with Biricodar (VX-710) in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, second-generation inhibitor of P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), which are ATP-binding cassette (ABC) transporters responsible for effluxing a wide range of chemotherapy drugs from cancer cells.[1] It also demonstrates activity against the Breast Cancer Resistance Protein (BCRP).[2][3] By inhibiting these pumps, this compound increases the intracellular concentration and retention of cytotoxic agents, thereby sensitizing multidrug-resistant (MDR) cells to treatment.[1][2]
Q2: What is a typical starting concentration and incubation time for this compound in vitro?
A2: Based on published studies, a typical effective concentration range for this compound is 0.5 µM to 2.5 µM. For cytotoxicity assays, a co-incubation of this compound with the chemotherapeutic agent for the entire duration of the assay (e.g., 48-96 hours) is common. For drug uptake and retention studies, shorter incubation times are used. A 30-minute pre-incubation with this compound before adding the cytotoxic drug is often sufficient to see an effect on drug accumulation.
Q3: How does incubation time with this compound affect the IC50 of a co-administered chemotherapeutic agent?
A3: Generally, co-incubation with an effective concentration of this compound will decrease the IC50 value of a chemotherapeutic agent that is a substrate of P-gp, MRP1, or BCRP in resistant cells. The extent of this decrease, known as the resistance-modifying factor (RMF), can be time-dependent. While longer incubation times with the chemotherapeutic agent (e.g., 72 or 96 hours) are standard for cytotoxicity assays, the optimal pre-incubation time with this compound to achieve maximal pump inhibition is relatively short, often within 30-60 minutes. Continuous exposure to this compound alongside the chemotherapeutic agent throughout the assay is a common and effective strategy.
Q4: Is this compound cytotoxic on its own?
A4: At concentrations effective for MDR reversal (0.5-2.5 µM), this compound generally exhibits low intrinsic cytotoxicity. However, it is always recommended to include a "this compound alone" control in your experiments to confirm that the observed effects are due to the chemosensitization of the primary drug and not direct toxicity from this compound in your specific cell line.
Q5: What is the stability of this compound in cell culture medium?
A5: While specific stability data for this compound in every type of cell culture medium is not extensively published, it is generally considered stable for the duration of typical in vitro experiments (up to 96 hours) when stored and handled properly. It is recommended to prepare fresh dilutions of this compound from a stock solution for each experiment to ensure consistent activity.
Troubleshooting Guides
Issue 1: Inconsistent or no potentiation of chemotherapy cytotoxicity with this compound.
| Possible Cause | Troubleshooting Step |
| Cell line does not express or has low expression of P-gp, MRP1, or BCRP. | Confirm the expression of the target ABC transporters in your cell line using Western blot, qPCR, or flow cytometry with specific antibodies. Use a known resistant cell line as a positive control. |
| Chemotherapeutic agent is not a substrate for the expressed ABC transporter. | Verify from literature that the chemotherapeutic agent you are using is a known substrate for the transporter expressed in your cells. |
| Suboptimal concentration of this compound. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 5 µM) to determine the optimal non-toxic concentration for your cell line. |
| Incorrect incubation time. | For cytotoxicity assays, ensure this compound is present with the chemotherapeutic agent for the entire duration of the assay. For uptake/retention assays, a 30-minute pre-incubation is a good starting point. |
| Degradation of this compound. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: High variability in fluorescence or luminescence signal in drug uptake/retention assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure a single-cell suspension and even distribution of cells in the wells. |
| Inaccurate timing of incubation and washing steps. | Use a multichannel pipette for simultaneous addition and removal of solutions. Ensure consistent timing for all wells. |
| Photobleaching of fluorescent substrates. | Minimize exposure of plates to light, especially when using fluorescent substrates for flow cytometry or microscopy. |
| Cell clumping. | Gently triturate cells to ensure a single-cell suspension before analysis by flow cytometry. |
Data Presentation
Table 1: Effect of this compound (VX-710) on Drug Uptake and Retention in MDR Cell Lines
Data extracted from Minderman et al., Clinical Cancer Research, 2004.
| Cell Line | ABC Transporter | Drug | This compound (2.5 µM) Effect on Uptake (% increase) | This compound (2.5 µM) Effect on Retention (% increase) |
| 8226/Dox6 | P-gp | Mitoxantrone | 55 | 100 |
| 8226/Dox6 | P-gp | Daunorubicin | 100 | 60 |
| HL60/Adr | MRP1 | Mitoxantrone | 43 | 90 |
| HL60/Adr | MRP1 | Daunorubicin | 130 | 60 |
| 8226/MR20 | BCRP | Mitoxantrone | 60 | 40 |
Table 2: Effect of this compound (VX-710) on the Cytotoxicity of Chemotherapeutic Agents in MDR Cell Lines
Data extracted from Minderman et al., Clinical Cancer Research, 2004.
| Cell Line | ABC Transporter | Drug | Resistance-Modifying Factor (RMF) with this compound (2.5 µM) |
| 8226/Dox6 | P-gp | Mitoxantrone | 3.1 |
| 8226/Dox6 | P-gp | Daunorubicin | 6.9 |
| HL60/Adr | MRP1 | Mitoxantrone | 2.4 |
| HL60/Adr | MRP1 | Daunorubicin | 3.3 |
| 8226/MR20 | BCRP | Mitoxantrone | 2.4 |
Experimental Protocols
1. Protocol: Cytotoxicity Assay for Evaluating this compound Chemosensitization
This protocol is adapted from the methodology described by Minderman et al. (2004).
Materials:
-
MDR and parental (sensitive) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (VX-710)
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
96-well microplates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent in complete culture medium.
-
Prepare two sets of these dilutions: one with a fixed, non-toxic concentration of this compound (e.g., 2.5 µM) and one with the vehicle control.
-
Remove the overnight culture medium from the cells and add the drug dilutions (with and without this compound). Include wells with this compound alone and vehicle alone as controls.
-
Incubate the plates for a standard duration (e.g., 72 or 96 hours) at 37°C in a humidified 5% CO2 incubator.
-
At the end of the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Calculate the IC50 values for the chemotherapeutic agent with and without this compound. The Resistance-Modifying Factor (RMF) can be calculated as: RMF = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + this compound).
2. Protocol: Drug Accumulation Assay Using Flow Cytometry
This protocol is a generalized procedure based on common practices for assessing MDR inhibitor activity.
Materials:
-
MDR and parental cancer cell lines
-
Complete cell culture medium
-
This compound (VX-710)
-
Fluorescent substrate of the target ABC transporter (e.g., Rhodamine 123 for P-gp, Calcein-AM)
-
Flow cytometer
-
FACS tubes
Procedure:
-
Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in complete culture medium.
-
Aliquot 1 mL of the cell suspension into FACS tubes.
-
Pre-incubate the cells with this compound (e.g., 2.5 µM) or vehicle control for 30 minutes at 37°C.
-
Add the fluorescent substrate at its working concentration to all tubes and incubate for a further 30-60 minutes at 37°C, protected from light.
-
Stop the accumulation by adding 2 mL of ice-cold PBS to each tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer. An increase in fluorescence in the this compound-treated cells compared to the vehicle-treated cells indicates inhibition of the efflux pump.
Mandatory Visualizations
References
- 1. Cellular and biochemical characterization of VX-710 as a chemosensitizer: reversal of P-glycoprotein-mediated multidrug resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. VX-710 (this compound) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Potential of Biricodar to Increase Serum Levels of Co-administered Drugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for biricodar to increase the serum levels of other drugs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound increases the serum levels of other drugs?
A1: this compound is a potent inhibitor of P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1).[1] These proteins are ATP-dependent efflux pumps that actively transport a wide variety of structurally diverse compounds out of cells. By inhibiting P-gp and MRP1, this compound can decrease the efflux of co-administered drugs that are substrates of these transporters, leading to increased intracellular concentrations and consequently, higher serum levels.
Q2: Which types of drugs are most likely to have their serum levels affected by this compound?
A2: Drugs that are known substrates of P-gp or MRP1 are most susceptible to this interaction. This includes a broad range of therapeutic agents, such as certain chemotherapeutic drugs (e.g., paclitaxel, doxorubicin, topotecan, vinorelbine), immunosuppressants, and others.
Q3: Is the effect of this compound on serum drug levels always clinically significant?
A3: Not necessarily. The clinical significance of the interaction depends on several factors, including the therapeutic index of the co-administered drug, the magnitude of the increase in its serum concentration, and individual patient factors. For drugs with a narrow therapeutic index, even a modest increase in serum levels can lead to toxicity.
Q4: Has the effect of this compound on the pharmacokinetics of specific drugs been quantified in clinical trials?
A4: Yes, clinical trials have investigated the impact of this compound on the pharmacokinetics of several chemotherapeutic agents. The extent of the interaction varies depending on the specific drug. For detailed quantitative data, please refer to the "Data Presentation" section below.
Troubleshooting Guides
Issue: Unexpectedly high toxicity observed when co-administering a drug with this compound.
-
Possible Cause: The co-administered drug is likely a substrate of P-gp and/or MRP1, and its serum concentration is being significantly increased by this compound.
-
Troubleshooting Steps:
-
Confirm Substrate Status: Verify if the co-administered drug is a known substrate of P-gp or MRP1 by consulting relevant literature or databases.
-
Therapeutic Drug Monitoring (TDM): If clinically available, implement TDM to measure the serum concentrations of the co-administered drug.
-
Dose Reduction: Consider a dose reduction of the co-administered drug based on the observed toxicity and, if available, the TDM results.
-
Staggered Administration: In some cases, separating the administration times of this compound and the other drug may mitigate the interaction, although this is less likely to be effective for drugs with long half-lives.
-
Issue: Inconsistent or variable effects of this compound on the serum levels of a co-administered drug in preclinical studies.
-
Possible Cause 1: Variability in the expression levels of P-gp and/or MRP1 in the animal model or cell lines used.
-
Troubleshooting Steps:
-
Characterize Transporter Expression: Quantify the expression of P-gp and MRP1 in your experimental system (e.g., using Western blotting or qPCR) to ensure consistency across experiments.
-
Use Transporter-Overexpressing Cell Lines: For in vitro studies, consider using well-characterized cell lines that overexpress human P-gp or MRP1 (e.g., MDCK-MDR1) for more reproducible results.
-
-
Possible Cause 2: The co-administered drug is also a substrate for other transporters or is metabolized by enzymes that are not affected by this compound.
-
Troubleshooting Steps:
-
Comprehensive Drug Profile: Investigate the complete pharmacokinetic profile of the co-administered drug, including its metabolism and transport by other proteins.
-
In Vitro Transport Assays: Conduct in vitro transport assays with a panel of transporters to identify other potential pathways for the drug's efflux.
-
Data Presentation
The following tables summarize the quantitative data from clinical trials on the effect of this compound (VX-710) on the pharmacokinetics of co-administered chemotherapeutic agents.
Table 1: Effect of this compound on Paclitaxel Pharmacokinetics
| Pharmacokinetic Parameter | Paclitaxel Alone (175 mg/m²) | Paclitaxel (80 mg/m²) + this compound (120 mg/m²/h) | Fold Change |
| AUC (µg·h/mL) | ~18.5 | 16.8 ± 5.0[2] | ~0.9 |
| Clearance (L/h/m²) | ~12.3 | 5.1 ± 1.3[2] | Reduced |
Note: A direct comparison of AUC is challenging due to different paclitaxel doses. However, the clearance of paclitaxel was notably reduced in the presence of this compound, indicating a significant drug-drug interaction.[3][4]
Table 2: Effect of this compound on Doxorubicin Pharmacokinetics
| Study | Finding | Quantitative Data |
| Phase I/II Study in Soft Tissue Sarcoma | No apparent effect on doxorubicin pharmacokinetics | Specific AUC and Cmax values with and without this compound were not provided in the publication. |
| Phase I Study in Advanced Malignancies | Not explicitly stated, but the combination was deemed to have acceptable toxicity. | Pharmacokinetic parameters for doxorubicin in the presence of this compound were not detailed in the publication. |
Table 3: Pharmacokinetic Parameters of Topotecan and Vinorelbine (Monotherapy)
No clinical trial data is currently available on the specific pharmacokinetic interaction between this compound and topotecan or vinorelbine. The following table provides baseline pharmacokinetic parameters for these drugs when administered alone for reference.
| Drug | Dose | AUC | Cmax |
| Topotecan | 1.5 mg/m²/day for 5 days | 8.74 µM·min/day (lactone form) | Not Reported |
| Vinorelbine | 30 mg/m² | 1239 ± 423 ng·h/mL | 289 ± 103 ng/mL |
Experimental Protocols
1. In Vitro P-glycoprotein (P-gp) Inhibition Assay using MDCK-MDR1 Cells
This protocol provides a general framework for assessing the inhibitory potential of a test compound on P-gp-mediated transport.
-
Cell Culture:
-
Culture Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) and wild-type MDCK cells in an appropriate medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).
-
Seed cells onto permeable filter supports (e.g., Transwell® inserts) and culture until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed (typically 3-5 days).
-
-
Transport Assay:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Apical to Basolateral (A-B) Transport: Add the P-gp substrate (e.g., [³H]-digoxin) with and without the test compound (this compound or other inhibitors) to the apical chamber.
-
Basolateral to Apical (B-A) Transport: Add the P-gp substrate with and without the test compound to the basolateral chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from the receiver chambers at specified time points.
-
-
Sample Analysis:
-
Quantify the concentration of the P-gp substrate in the samples using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled substrates, LC-MS/MS for non-labeled substrates).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 2 suggests active transport by P-gp.
-
Calculate the percent inhibition of P-gp-mediated efflux by the test compound.
-
2. In Vivo Pharmacokinetic Drug Interaction Study in Mice
This protocol outlines a general procedure for evaluating the effect of this compound on the pharmacokinetics of a co-administered drug in a mouse model.
-
Animal Model:
-
Use an appropriate strain of mice (e.g., C57BL/6 or BALB/c).
-
Acclimate the animals for at least one week before the experiment.
-
-
Drug Administration:
-
Divide the animals into two groups: a control group receiving the test drug alone and a treatment group receiving the test drug in combination with this compound.
-
Administer this compound (e.g., by oral gavage or intravenous injection) at a predetermined time before the administration of the test drug.
-
Administer the test drug (e.g., by oral gavage or intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples from the animals at multiple time points after the administration of the test drug (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma or serum.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the test drug in plasma or serum.
-
Analyze the collected samples to determine the drug concentrations at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), half-life (t½), and clearance (CL).
-
Compare the pharmacokinetic parameters between the control and treatment groups to determine the effect of this compound on the disposition of the test drug.
-
Mandatory Visualizations
Caption: Mechanism of this compound-mediated increase in serum drug levels.
Caption: Workflow for assessing P-gp inhibition in vitro.
Caption: PI3K/Akt pathway positively regulates P-glycoprotein expression.
References
- 1. Safety and efficacy of the multidrug-resistance inhibitor this compound (VX-710) with concurrent doxorubicin in patients with anthracycline-resistant advanced soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wnt/β-catenin pathway regulates ABCB1 transcription in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of P‐Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1‐Transfected MDCK Cells | Semantic Scholar [semanticscholar.org]
- 4. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Biricodar in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biricodar in animal models. The focus is on addressing the challenges associated with its poor bioavailability and providing practical solutions for experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (VX-710) is a potent, non-cytotoxic modulator of several ATP-binding cassette (ABC) transporters. Its primary mechanism of action is the inhibition of P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1).[1][2][3] It has also been shown to modulate the activity of Breast Cancer Resistance Protein (BCRP).[1][3] By blocking these efflux pumps, this compound increases the intracellular concentration of co-administered drugs that are substrates for these transporters, thereby enhancing their therapeutic effect and potentially overcoming multidrug resistance in cancer cells.
Q2: Why is the oral bioavailability of this compound a concern in animal models?
While direct public data on this compound's oral bioavailability is limited, compounds that are potent P-gp inhibitors are often themselves substrates of P-gp. This means that the P-gp transporters in the intestinal epithelium can actively pump this compound back into the gut lumen, significantly reducing its absorption into the bloodstream. Additionally, like many P-gp inhibitors, this compound is likely a lipophilic molecule with poor aqueous solubility, which is a primary factor contributing to low oral bioavailability for many drugs. The extensive use of intravenous administration in clinical trials underscores the challenges of achieving therapeutic plasma concentrations via the oral route.
Q3: What is the most established method to achieve therapeutic concentrations of this compound in vivo, bypassing oral bioavailability issues?
Intravenous (IV) infusion is the most well-documented and clinically validated method for administering this compound to achieve consistent and therapeutic plasma concentrations. Clinical studies have frequently used continuous IV infusions over 24 to 96 hours. This approach completely bypasses the gastrointestinal tract, eliminating variables such as poor dissolution and P-gp-mediated intestinal efflux, ensuring that the intended dose reaches systemic circulation.
Q4: What are the most promising experimental formulation strategies to improve the oral bioavailability of this compound?
For researchers specifically investigating oral delivery, several advanced formulation strategies can be employed to overcome the challenges of poor solubility and P-gp efflux. These include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and microemulsions can improve the solubility and dissolution of lipophilic drugs like this compound in the gastrointestinal tract.
-
Nanoparticle Systems: Encapsulating this compound into nanoparticles can protect it from degradation and facilitate its transport across the intestinal epithelium. Promising nanocarriers include:
-
Solid Lipid Nanoparticles (SLNs): These are made from biocompatible lipids and offer advantages like controlled release and improved stability.
-
Nanostructured Lipid Carriers (NLCs): A modified version of SLNs that can improve drug loading and reduce potential drug expulsion.
-
Polymeric Nanoparticles: These can be tailored to enhance absorption and even target specific cells.
-
-
Use of P-gp Inhibiting Excipients: Incorporating certain pharmaceutical excipients that also possess P-gp inhibitory properties (e.g., TPGS, Poloxamers) can have a synergistic effect, helping to block efflux pumps while also improving the drug's solubility.
Troubleshooting Guides
Guide 1: Oral Administration (Gavage) in Rodent Models
This guide addresses common issues encountered when attempting to achieve systemic exposure of this compound via oral administration in animal models.
| Problem | Potential Cause | Troubleshooting Step / Solution |
| Low and variable plasma concentrations after oral gavage. | 1. Poor aqueous solubility: this compound, as a likely lipophilic compound, does not dissolve well in the GI tract, limiting absorption. | Develop an advanced formulation. A lipid-based system like a nanoemulsion or a Solid Lipid Nanoparticle (SLN) formulation is highly recommended to improve solubility and dissolution rate. See Experimental Protocol 1 for an example. |
| 2. P-gp mediated efflux: P-gp pumps in the intestinal wall are actively transporting this compound back into the gut lumen. | Co-administer another known P-gp inhibitor (though this can complicate data interpretation) or, more effectively, use a formulation with P-gp inhibiting excipients (e.g., TPGS) to saturate the efflux pumps. | |
| 3. Inconsistent food intake: The presence or absence of food, especially high-fat food, can significantly alter the absorption of lipophilic compounds. | Standardize the feeding schedule. For rodent studies, fasting animals overnight is a common practice to reduce variability. Ensure consistent timing of administration relative to the light/dark cycle. | |
| 4. Improper gavage technique: Incorrect placement of the gavage needle can lead to dosing into the esophagus or trachea, or cause stress that alters GI motility. | Ensure personnel are properly trained in oral gavage techniques for the specific animal model. Use appropriate, ball-tipped gavage needles to prevent injury. | |
| Instability of the this compound formulation (e.g., precipitation, phase separation). | 1. Poor formulation design: The selected excipients (oils, surfactants) may not be optimal for solubilizing this compound or forming a stable emulsion/suspension. | Systematically screen different lipids, surfactants, and co-surfactants to find a stable formulation. Construct a ternary phase diagram to identify the optimal ratios for a stable nanoemulsion. For suspensions, ensure particle size is minimized and consider using suspending agents. |
| Signs of GI distress in animals (e.g., diarrhea, weight loss). | 1. High concentration of surfactants or solvents: Some excipients used to improve solubility can cause irritation to the GI mucosa at high concentrations. | Perform a dose-escalation study with the formulation vehicle alone to establish its maximum tolerated dose. Aim to use the minimum effective concentration of surfactants and other excipients. |
Guide 2: Intravenous (IV) Administration in Rodent Models
This guide addresses common issues with the established method of IV administration to ensure accurate and reproducible results.
| Problem | Potential Cause | Troubleshooting Step / Solution |
| Difficulty visualizing or accessing the tail vein. | 1. Vasoconstriction: Stress or cold temperatures can cause the tail veins to constrict. | Warm the animal for 5-10 minutes using a heat lamp or warming pad before the procedure. This will cause vasodilation and make the veins more prominent. |
| 2. Improper restraint: Movement of the animal makes it difficult to accurately target the vein. | Use an appropriate restraint device designed for rodent tail vein injections. Ensure the animal is habituated to the restraint to minimize stress. | |
| Formation of a subcutaneous bleb or resistance during injection. | 1. Incorrect needle placement: The needle has either passed through the vein or is not inserted into the lumen. | Stop the injection immediately. Withdraw the needle and apply gentle pressure. Attempt the injection again at a more proximal site on the tail or use the other lateral vein. |
| Precipitation of this compound in the infusion line or upon injection. | 1. Poor solubility in the IV vehicle: this compound is poorly soluble in aqueous solutions. The chosen vehicle may not be adequate. | Use a solubilizing agent or a co-solvent system (e.g., DMSO, PEG400, Tween 80) appropriate for intravenous administration. Ensure the final concentration of the co-solvent is within safe limits for the animal model. The solution should be sterile-filtered before administration. |
| Adverse reaction in the animal during or immediately after injection (e.g., distress, seizures). | 1. Injection rate is too fast: Rapid injection of a high concentration of the drug or vehicle can cause toxicity. | Administer the dose as a slow bolus over 1-2 minutes or, ideally, as a continuous infusion using a syringe pump to mimic clinical protocols. |
| 2. Toxicity of the vehicle: The co-solvent (e.g., DMSO) can be toxic at high concentrations or when administered too rapidly. | Review the literature for recommended safe limits for the chosen vehicle and route. Administer a vehicle-only control group to isolate any effects of the formulation itself. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Intravenous this compound (VX-710) in Human Clinical Trials
This table summarizes representative data from clinical studies to provide a reference for expected therapeutic concentrations.
| Parameter | Value | Study Context | Source |
| Dosing Regimen | 120 mg/m²/h | 96-hour continuous IV infusion | |
| Dosing Regimen | 120 mg/m²/h | 24-hour continuous IV infusion with Paclitaxel | |
| Steady-State Plasma Concentration (Css) | 2.68 - 4.89 µg/mL | Achieved at the 120 mg/m²/h dose level | |
| Pharmacokinetics | Linear | Dose-independent pharmacokinetics | |
| Half-life (t½) | ~1.1 hours | Harmonic mean half-life | |
| Effect on Co-administered Drug | Reduced Paclitaxel clearance | This compound increased the systemic exposure of Paclitaxel |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol provides a general method for formulating this compound into SLNs to enhance oral bioavailability. Note: This is a template and requires optimization for specific laboratory conditions and drug loading requirements.
Materials:
-
This compound (VX-710)
-
Solid Lipid (e.g., Glyceryl monostearate, Stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80, TPGS)
-
Purified water (Milli-Q or equivalent)
-
High-pressure homogenizer
-
Magnetic stirrer with heating
-
Water bath sonicator
Procedure:
-
Preparation of Lipid Phase:
-
Accurately weigh the selected solid lipid (e.g., 500 mg Glyceryl monostearate).
-
Melt the lipid by heating it to 5-10°C above its melting point (e.g., 75-80°C) in a small beaker on a heated magnetic stirrer.
-
Accurately weigh and dissolve the desired amount of this compound (e.g., 50 mg) into the molten lipid with continuous stirring until a clear, homogenous lipid phase is obtained.
-
-
Preparation of Aqueous Phase:
-
Accurately weigh the surfactant (e.g., 250 mg Poloxamer 188) and dissolve it in a volume of purified water (e.g., 50 mL).
-
Heat the aqueous phase to the same temperature as the lipid phase (75-80°C).
-
-
Formation of Pre-emulsion:
-
Pour the hot aqueous phase into the hot lipid phase under continuous high-speed stirring (e.g., 8000 rpm) for 5-10 minutes. This will form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion at high pressure (e.g., 500-1500 bar) for a set number of cycles (e.g., 3-5 cycles). This critical step reduces the droplet size to the nanometer range.
-
-
Cooling and SLN Formation:
-
Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath.
-
Stir the nanoemulsion gently as it cools down. The cooling process will cause the lipid to recrystallize, forming the solid lipid nanoparticles with this compound encapsulated within.
-
-
Characterization:
-
The final SLN dispersion should be characterized for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Entrapment efficiency and drug loading should be determined by separating the free drug from the SLNs (e.g., via ultracentrifugation) and quantifying the drug in both fractions using a validated analytical method (e.g., HPLC).
-
Protocol 2: Intravenous (IV) Administration of this compound in a Rat Model
This protocol describes a standard procedure for a slow bolus IV injection of a this compound formulation via the lateral tail vein in a rat.
Materials:
-
This compound formulation (solubilized in a sterile, biocompatible vehicle, e.g., 10% DMSO, 40% PEG400, 50% Saline)
-
Rat restraint device
-
Heat lamp or warming pad
-
27-30 gauge needles and 1 mL syringes
-
70% ethanol wipes
-
Sterile saline
Procedure:
-
Animal Preparation:
-
Place the rat under the heat lamp or on a warming pad for 5-10 minutes to induce vasodilation of the tail veins.
-
Secure the rat in a suitable restraint device, ensuring the tail is accessible.
-
-
Vein Visualization and Site Preparation:
-
Gently wipe the tail with a 70% ethanol wipe. This cleans the injection site and can make the lateral tail veins more visible.
-
Position the tail so that one of the lateral veins is clearly visible and accessible.
-
-
Dose Preparation:
-
Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles. It is often helpful to draw a small amount of sterile saline into the syringe tip after the drug solution to ensure the full dose is flushed into the vein.
-
-
Injection:
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 15-20 degrees).
-
Confirm proper placement by gently aspirating. A small flash of blood in the needle hub indicates correct placement. (Note: With small needles, this may not always be visible).
-
Inject the solution slowly and steadily over 1-2 minutes.
-
Observe the injection site carefully. If a subcutaneous bleb forms or significant resistance is felt, stop the injection immediately.
-
-
Post-Injection:
-
Once the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent bleeding.
-
Return the animal to its cage and monitor it for any immediate adverse reactions.
-
Mandatory Visualizations
P-glycoprotein Efflux Pump Mechanism
Caption: P-gp mediated efflux of this compound from an intestinal epithelial cell.
Experimental Workflow for Oral Formulation Development
Caption: Workflow for developing and testing an oral this compound formulation.
References
Technical Support Center: Determining Biricodar Cytotoxicity with Cell Viability Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting tips, frequently asked questions (FAQs), and detailed protocols for assessing the effects of Biricodar using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (VX-710) is a potent, broad-spectrum inhibitor of multiple ATP-binding cassette (ABC) transporters. Its primary mechanism is not direct cytotoxicity but the modulation of multidrug resistance (MDR).[1][2] It blocks the action of drug efflux pumps such as P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP).[1][2] By inhibiting these pumps, this compound increases the intracellular concentration and retention of co-administered chemotherapeutic agents in resistant cancer cells, thereby enhancing their cytotoxic effects.[1]
Q2: Is this compound directly cytotoxic to cells?
This compound generally exhibits low intrinsic cytotoxicity. Its principal application is as a chemosensitizer, meaning it is used in combination with other anticancer drugs to overcome resistance. When designing experiments, it is crucial to determine a concentration range where this compound effectively inhibits efflux pumps without causing significant cell death on its own.
Q3: Which cell viability assay should I choose to study the effects of this compound?
The choice of assay depends on the experimental question:
-
To measure overall cell proliferation and metabolic activity: Tetrazolium-based assays like MTT, MTS, or XTT are suitable. These colorimetric assays measure the metabolic activity of viable cells, which is often proportional to the cell number. They are effective for screening the chemosensitizing effect of this compound across a range of concentrations.
-
To specifically investigate apoptosis vs. necrosis: An Annexin V/Propidium Iodide (PI) assay using flow cytometry is the preferred method. This assay can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells, providing detailed insight into the mechanism of cell death induced by the combination treatment.
-
To assess membrane integrity: A Lactate Dehydrogenase (LDH) assay can be used. This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity, which is a marker of cytotoxicity.
Visualizations: Workflows and Mechanisms
Caption: Mechanism of this compound as a chemosensitizer in multidrug-resistant cells.
Caption: General experimental workflow for a plate-based colorimetric cell viability assay.
Caption: Principle of distinguishing cell populations using Annexin V and Propidium Iodide (PI) staining.
Quantitative Data Summary
The primary utility of this compound is to enhance the cytotoxicity of other drugs. The tables below summarize data on this chemosensitizing effect.
Table 1: Effect of this compound (VX-710) on Chemotherapeutic Drug Cytotoxicity
| Cell Line | ABC Transporter Overexpressed | Chemotherapeutic Agent | This compound (VX-710) | Fold Increase in Cytotoxicity |
| 8226/Dox6 | P-glycoprotein (Pgp) | Mitoxantrone | + | 3.1 |
| Daunorubicin | + | 6.9 | ||
| HL60/Adr | MRP1 | Mitoxantrone | + | 2.4 |
| Daunorubicin | + | 3.3 | ||
| 8226/MR20 | BCRP (R482) | Mitoxantrone | + | 2.4 |
-
Fold Increase in Cytotoxicity is defined as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the agent in the presence of this compound.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Cells in culture
-
96-well flat-bottom plates
-
This compound and other test compounds
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells with medium only for blank controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound and/or the chemotherapeutic agent in culture medium. Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals. Mix gently by pipetting or using a plate shaker.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the untreated control: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100. Plot the results to determine the IC50 value (the concentration of a drug that inhibits cell growth by 50%).
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane (via Annexin V staining) and loss of membrane integrity (via PI staining).
Materials:
-
Cells in culture
-
6-well plates or culture flasks
-
This compound and other test compounds
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Cold PBS
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with the desired concentrations of this compound and/or chemotherapeutic agent for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis.
-
Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible. Set up appropriate compensation and quadrants using unstained, single-stained (Annexin V only, PI only), and positive controls.
-
Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells.
-
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance in blank wells | - Contamination of medium or reagents.- Phenol red in medium. | - Use sterile technique and fresh reagents.- Use medium without phenol red for the final steps or ensure the blank includes the same medium. |
| Low absorbance readings for all wells | - Cell seeding density is too low.- Insufficient incubation time with MTT reagent. | - Optimize cell seeding number to ensure readings are in the linear range (0.75-1.25 absorbance for controls).- Increase incubation time with MTT until purple crystals are clearly visible. |
| High variability between replicates | - Inconsistent cell seeding.- Pipetting errors.- Incomplete dissolution of formazan crystals.- "Edge effect" in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Use a calibrated multichannel pipette.- Mix thoroughly after adding solubilizer; check for a uniform color in the well.- Avoid using the outermost wells of the plate or fill them with sterile PBS/water to maintain humidity. |
| Absorbance increases with higher drug concentration | - The compound is colored and interferes with the reading.- The compound chemically reduces MTT.- The drug induces a temporary increase in metabolic activity as a stress response. | - Run a control plate with the compound in cell-free medium to check for interference.- Visually inspect cells under a microscope to confirm cell death.- Use an alternative viability assay (e.g., LDH, Annexin V/PI). |
Annexin V/PI Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High percentage of dead cells (PI+) in negative control | - Rough cell handling during harvesting or washing.- Over-trypsinization leading to membrane damage.- Cells were not healthy before the experiment. | - Handle cells gently; avoid vigorous vortexing.- Use the minimum necessary trypsin incubation time.- Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting. |
| Weak or no Annexin V signal in positive control | - Apoptosis was not successfully induced.- Insufficient calcium (Ca²⁺) in the binding buffer. | - Confirm the efficacy of your positive control agent (e.g., staurosporine).- Ensure the binding buffer contains at least 2.5 mM CaCl₂, as Annexin V binding is calcium-dependent. |
| Poor separation between cell populations | - Incorrect settings on the flow cytometer (voltages, compensation).- Delayed analysis after staining, leading to progression to late apoptosis/necrosis. | - Use single-stain controls to set proper compensation and voltages to minimize spectral overlap.- Analyze samples as soon as possible after staining and keep them on ice. |
| Annexin V positive signal in healthy, adherent cells | - Cells were scraped, causing membrane damage. | - Use a gentle enzymatic detachment method like trypsin instead of scraping. |
References
Technical Support Center: Minimizing Biricodar's In Vivo Toxicity in Research Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the in vivo toxicity of Biricodar (VX-710) in research models. This compound is a potent inhibitor of P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1), efflux pumps that contribute to multidrug resistance in cancer.[1][2] While effective in sensitizing cells to chemotherapy, in vivo applications can be associated with toxicities that require careful management.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-competitive inhibitor of P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[1][2][3] These ATP-binding cassette (ABC) transporters are present on the cell membrane and function as efflux pumps, actively removing a wide range of substrates, including many chemotherapeutic drugs, from the cell's interior. By inhibiting these pumps, this compound increases the intracellular concentration and retention of co-administered cytotoxic agents in multidrug-resistant cells.
Q2: What are the known dose-limiting toxicities of this compound in clinical and preclinical studies?
A2: Clinical studies of this compound in combination with chemotherapeutic agents have identified myelosuppression (a decrease in the production of blood cells by the bone marrow) as a primary dose-limiting toxicity. At higher doses, reversible central nervous system (CNS) toxicity, including ataxia, has also been observed. Preclinical data on specific LD50 and No-Observed-Adverse-Effect-Level (NOAEL) values in various animal models are not extensively available in the public domain. Researchers should conduct dose-range finding studies to establish the maximum tolerated dose (MTD) in their specific animal model and experimental conditions.
Q3: Can this compound exhibit toxicity when administered alone?
A3: In clinical trials, this compound administered alone has been reported to have minimal toxicity at concentrations that are effective for modulating P-gp and MRP1. However, the potential for intrinsic toxicity, particularly at higher doses or with certain formulations, should not be disregarded. It is crucial to assess the toxicity of the this compound formulation vehicle as a control in your in vivo experiments.
Q4: What are the potential off-target effects of this compound?
Troubleshooting Guides
This section provides practical guidance for addressing specific issues that may arise during in vivo experiments with this compound.
Issue 1: Unexpectedly High Animal Mortality or Severe Morbidity
Possible Cause 1: Incorrect Dosing or Calculation Error.
-
Troubleshooting Steps:
-
Double-check all calculations for dose, concentration, and volume.
-
Ensure the correct body weight of each animal was used for dose calculation.
-
Verify the concentration of the prepared this compound formulation.
-
Possible Cause 2: Formulation Issues.
-
Troubleshooting Steps:
-
Vehicle Toxicity: The vehicle used to dissolve this compound may have its own toxicity. Administer the vehicle alone to a control group of animals to assess its tolerability.
-
Precipitation: this compound is poorly soluble in aqueous solutions. If the drug precipitates out of solution upon administration, it can cause emboli and severe adverse effects. Visually inspect the formulation for any signs of precipitation before and during administration. Consider using a formulation with solubilizing agents (see Experimental Protocols section).
-
pH and Osmolality: Ensure the pH and osmolality of the final formulation are within a physiologically acceptable range for the route of administration to avoid irritation and tissue damage.
-
Possible Cause 3: Animal Strain or Species Sensitivity.
-
Troubleshooting Steps:
-
Different strains or species of animals can have varying sensitivities to drugs. Review literature for any known sensitivities of your chosen model.
-
If possible, conduct a pilot study with a small number of animals to confirm the tolerability of your starting dose.
-
Issue 2: Myelosuppression is More Severe Than Anticipated
Possible Cause 1: Pharmacodynamic Interaction with Co-administered Chemotherapy.
-
Troubleshooting Steps:
-
This compound is designed to increase the intracellular concentration of chemotherapeutic agents. This can potentiate their cytotoxic effects not only on tumor cells but also on healthy, rapidly dividing cells, such as hematopoietic stem and progenitor cells in the bone marrow.
-
Consider reducing the dose of the co-administered chemotherapeutic agent when used in combination with this compound.
-
Stagger the administration of this compound and the chemotherapeutic agent to potentially mitigate peak toxicity.
-
Possible Cause 2: Intrinsic Myelosuppressive Effects of this compound.
-
Troubleshooting Steps:
-
While less common, consider the possibility that this compound itself may have some degree of myelosuppressive activity, especially at higher doses.
-
Include a control group that receives only this compound to assess its individual effect on blood cell counts.
-
Issue 3: Animals Exhibit Signs of Neurotoxicity (e.g., ataxia, lethargy, tremors)
Possible Cause 1: High Dose of this compound.
-
Troubleshooting Steps:
-
CNS toxicity has been reported as a dose-limiting toxicity for this compound. Reduce the dose of this compound in subsequent experiments.
-
Monitor animals closely for any neurological signs using a functional observational battery (see Experimental Protocols section).
-
Possible Cause 2: Formulation Vehicle Effects.
-
Troubleshooting Steps:
-
Some organic solvents used in intravenous formulations, such as DMSO or ethanol, can cause CNS effects.
-
Administer the vehicle alone to a control group to rule out vehicle-induced neurotoxicity.
-
Possible Cause 3: P-gp Inhibition at the Blood-Brain Barrier.
-
Troubleshooting Steps:
-
P-glycoprotein is highly expressed at the blood-brain barrier and plays a crucial role in preventing the entry of many substances into the brain.
-
Inhibition of P-gp by this compound can lead to increased brain penetration of co-administered drugs that are normally excluded. This can result in neurotoxicity if the co-administered drug has CNS effects.
-
Carefully consider the neurotoxic potential of any co-administered agents.
-
Data Presentation
Table 1: Summary of Clinically Observed Toxicities of this compound in Combination Therapy
| Toxicity Type | Grade 3/4 Incidence (in combination with Doxorubicin) | Notes |
| Myelosuppression | Increased compared to Doxorubicin alone. | The primary dose-limiting toxicity. May be due to a pharmacodynamic interaction resulting from P-gp expression on myeloid precursor cells. |
| Febrile Neutropenia | Reported in a subset of patients. | A serious complication of severe neutropenia. |
| CNS Toxicity | Reversible ataxia reported at higher doses. | Observed as a dose-limiting toxicity in some studies. |
| Nausea/Vomiting | Generally mild to moderate. | |
| Asthenia | Slightly higher incidence than single-agent therapy. | |
| Headache | Slightly higher incidence than single-agent therapy. | |
| Stomatitis | Slightly higher incidence than single-agent therapy. |
Note: Specific percentages vary across different clinical trials and combination regimens.
Table 2: Preclinical Pharmacokinetic Parameters of this compound (VX-710)
| Species | Route | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |
| Rat | IV | Data not publicly available | - | - | - | - | - |
| Dog | IV | Data not publicly available | - | - | - | - | - |
| Monkey | IV | Data not publicly available | - | - | - | - | - |
Researchers are encouraged to determine these parameters in their specific animal models to better understand the exposure-toxicity relationship.
Experimental Protocols
Protocol 1: Intravenous Formulation of this compound for Rodent Studies
Objective: To prepare a clear, sterile solution of this compound suitable for intravenous administration in mice or rats. Due to this compound's poor aqueous solubility, a co-solvent system is often necessary.
Materials:
-
This compound (VX-710) powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile, pyrogen-free vials and syringes
-
0.22 µm sterile syringe filter
Procedure:
-
Vehicle Preparation: In a sterile vial, prepare the vehicle by mixing DMSO and PEG400. A common starting ratio is 10% DMSO and 40% PEG400. The remaining 50% will be saline. Caution: Some vehicles can cause hemolysis or other toxicities. It is critical to test the vehicle alone in a satellite group of animals.
-
Dissolution of this compound: Weigh the required amount of this compound powder and add it to the DMSO/PEG400 mixture. Vortex or sonicate until the powder is completely dissolved. A gentle warming to 37°C may aid dissolution.
-
Final Formulation: Slowly add the sterile saline to the this compound solution while vortexing to bring the formulation to the final desired concentration and volume. The final concentration of DMSO should be kept as low as possible (ideally ≤10% of the total volume).
-
Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or particulate matter.
Protocol 2: Assessment of Myelosuppression in Rats
Objective: To monitor for hematological toxicity (myelosuppression) in rats treated with this compound, with or without a co-administered chemotherapeutic agent.
Procedure:
-
Animal Dosing: Administer this compound and/or the chemotherapeutic agent according to the study design. Include a vehicle control group and a group receiving only this compound.
-
Blood Collection: At predetermined time points (e.g., baseline before treatment, and days 3, 7, 14, and 21 post-treatment), collect a small volume of blood (approximately 200-300 µL) from the lateral tail vein or saphenous vein into EDTA-coated microtainer tubes.
-
Complete Blood Count (CBC) Analysis: Analyze the whole blood samples using an automated hematology analyzer calibrated for rat blood. Key parameters to assess include:
-
White Blood Cell (WBC) count and differential (neutrophils, lymphocytes, monocytes)
-
Red Blood Cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Platelet (PLT) count
-
-
Data Analysis: Compare the CBC parameters of the treatment groups to the control group at each time point. A significant decrease in WBC (particularly neutrophils) and/or platelets is indicative of myelosuppression.
Protocol 3: Assessment of Neurotoxicity in Rats using a Functional Observational Battery (FOB)
Objective: To screen for potential neurotoxic effects of this compound in rats.
Procedure:
-
Animal Acclimation and Dosing: Acclimate the animals to the testing room and handling procedures. Administer this compound or vehicle control.
-
Observations: At specified time points after dosing (e.g., 1, 4, and 24 hours), perform the following observations in a standardized manner:
-
Home Cage Observations: Note posture, activity level, and any abnormal behaviors (e.g., circling, head weaving).
-
Open Field Assessment: Place the animal in a clean, open field arena and observe:
-
Gait and posture
-
Level of arousal (e.g., hypoactivity, hyperactivity)
-
Presence of tremors, convulsions, or stereotypies
-
-
Sensory and Motor Reflexes:
-
Approach response: Response to an object moving towards the animal.
-
Touch response: Reaction to a light touch with a probe.
-
Tail pinch response: Response to a gentle pinch of the tail.
-
Righting reflex: Time to right itself when placed on its back.
-
Grip strength: Assess forelimb and hindlimb grip strength using a grip strength meter.
-
-
Autonomic Observations:
-
Pupil size
-
Salivation
-
Piloerection
-
Body temperature
-
-
-
Scoring and Data Analysis: Score each observation on a predefined scale. Compare the scores of the this compound-treated group to the control group to identify any significant differences that may indicate neurotoxicity.
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to P-glycoprotein Inhibitors: Biricodar (VX-710) vs. Verapamil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two P-glycoprotein (P-gp) inhibitors, Biricodar (VX-710) and verapamil. P-glycoprotein, an ATP-binding cassette (ABC) transporter, is a key mediator of multidrug resistance (MDR) in cancer and significantly influences the pharmacokinetics of numerous drugs. This document aims to deliver a comprehensive overview of their performance, supported by experimental data, to inform research and drug development endeavors.
Introduction to this compound and Verapamil
Verapamil is a first-generation P-gp inhibitor and a calcium channel blocker used in the management of cardiovascular conditions.[1][2] Its P-gp inhibitory properties were discovered serendipitously, and it has since been widely used as a benchmark inhibitor in in vitro studies.[3][4] However, its clinical application as an MDR modulator is limited by its cardiovascular side effects, which occur at the high concentrations required for effective P-gp inhibition.[4]
This compound (VX-710) is a more recent and potent P-gp modulator. It is a synthetic pipecolinate derivative that has been investigated in clinical trials for its ability to reverse multidrug resistance in cancer. Unlike verapamil, this compound exhibits a broader spectrum of activity, also inhibiting other ABC transporters such as Multidrug Resistance-Associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP).
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and verapamil concerning their P-gp inhibitory activity. It is important to note that a direct comparison of potency is challenging due to the lack of head-to-head studies under identical experimental conditions.
Table 1: P-glycoprotein Inhibitory Activity of this compound (VX-710)
| Assay Type | Cell Line/System | Substrate | Metric | Value (µM) | Reference |
| Photoaffinity Labeling Inhibition | P-glycoprotein | [3H]azidopine | EC50 | 0.75 | |
| Photoaffinity Labeling Inhibition | P-glycoprotein | [125I]iodoaryl azido-prazosin | EC50 | 0.55 | |
| P-gp ATPase Activity | P-glycoprotein | ATP | Ka (apparent) | 0.1 |
Table 2: P-glycoprotein Inhibitory Activity of Verapamil
| Assay Type | Cell Line/System | Substrate | Metric | Value (µM) | Reference |
| Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | IC50 | Not specified, but concentration-dependent increase observed | |
| NK-mediated Cytolysis Inhibition | NK cells | 51Cr-labeled K562 | Dose-dependent inhibition | - | |
| P-gp ATPase Activity | P-glycoprotein | ATP | Stimulates ATPase activity | - |
Mechanism of Action
Both this compound and verapamil inhibit P-gp-mediated drug efflux, leading to increased intracellular accumulation of P-gp substrates. However, they exhibit differences in their interaction with the transporter and their broader pharmacological profile.
This compound (VX-710): this compound acts as a potent, non-competitive inhibitor of P-gp. It directly binds to P-gp and stimulates its ATPase activity at low concentrations, suggesting an interaction that modulates the transporter's conformational state. In addition to P-gp, this compound also inhibits MRP1 and BCRP, making it a broad-spectrum MDR modulator. This broader specificity could be advantageous in cancers where multiple efflux pumps contribute to drug resistance.
Verapamil: Verapamil is considered a competitive substrate of P-gp. It binds to the drug-binding pocket of the transporter, thereby competing with other substrates for efflux. Verapamil's interaction with P-gp is complex; it can stimulate P-gp's ATPase activity and induce conformational changes in the protein. Its primary clinical use as a calcium channel blocker is a significant liability when repurposed as a P-gp inhibitor, as high doses are required for effective P-gp inhibition, leading to cardiovascular toxicity.
Experimental Protocols
Rhodamine 123 Efflux Assay
This assay is a common method to functionally assess P-gp inhibition.
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, it is actively transported out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an accumulation of rhodamine 123 and a corresponding increase in fluorescence.
Protocol:
-
Cell Culture: Culture P-gp-overexpressing cells (e.g., K562/DOX, MCF-7/ADR) and their parental, non-resistant counterparts in appropriate culture medium.
-
Cell Seeding: Seed the cells in 96-well plates or other suitable culture vessels and allow them to adhere overnight.
-
Rhodamine 123 Loading: Incubate the cells with a solution containing rhodamine 123 (typically 1-5 µM) for 30-60 minutes at 37°C to allow for substrate accumulation.
-
Inhibitor Treatment: Wash the cells with phosphate-buffered saline (PBS) to remove extracellular rhodamine 123. Then, add fresh medium containing various concentrations of the test inhibitor (e.g., this compound or verapamil) or a vehicle control.
-
Efflux Period: Incubate the cells for a defined period (e.g., 60-120 minutes) at 37°C to allow for P-gp-mediated efflux of rhodamine 123.
-
Fluorescence Measurement: After the efflux period, wash the cells with cold PBS. Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer at an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.
-
Data Analysis: Calculate the percentage of rhodamine 123 accumulation for each inhibitor concentration relative to the control. The IC50 value, the concentration of inhibitor that causes 50% of the maximal inhibition of efflux, can then be determined by non-linear regression analysis.
Visualizations
P-glycoprotein Efflux Mechanism and Inhibition
Caption: Mechanism of P-gp-mediated drug efflux and its inhibition.
Experimental Workflow for Rhodamine 123 Efflux Assay
Caption: Workflow for the Rhodamine 123 efflux assay.
P-glycoprotein Signaling Pathway Regulation
Caption: Simplified P-gp expression regulation signaling pathway.
Conclusion
This compound (VX-710) and verapamil represent two distinct generations of P-gp inhibitors. Verapamil, a first-generation inhibitor, is a valuable in vitro tool but its clinical utility is hampered by off-target effects and modest potency. This compound, a more advanced modulator, demonstrates higher potency and a broader spectrum of activity against key ABC transporters involved in MDR. This broader activity may offer a therapeutic advantage in overcoming resistance mediated by multiple efflux pumps. For researchers and drug development professionals, the choice between these inhibitors will depend on the specific experimental or clinical context. Verapamil remains a useful and well-characterized positive control for in vitro P-gp inhibition assays. This compound, on the other hand, represents a more clinically relevant and potent option for investigating broad-spectrum MDR reversal. Further head-to-head comparative studies are warranted to provide a more definitive quantitative comparison of their potencies.
References
- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Biricodar and Other Third-Generation MDR Modulators: A Guide for Researchers
This guide offers an objective, data-driven comparison of the efficacy of Biricodar (VX-710) against other prominent third-generation multidrug resistance (MDR) modulators. It is designed for researchers, scientists, and drug development professionals engaged in oncology and pharmacology. The content focuses on quantitative performance data, detailed experimental methodologies, and visual representations of key biological and procedural concepts.
Overview of Third-Generation MDR Modulators
Multidrug resistance remains a primary obstacle in cancer chemotherapy. A key mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters function as efflux pumps, reducing the intracellular concentration of cytotoxic drugs.
Third-generation MDR modulators were developed to offer higher potency, greater specificity, and lower toxicity compared to their predecessors.[1][2] These agents, including this compound, Tariquidar, Zosuquidar, Laniquidar, and Elacridar, are designed to inhibit the function of these efflux pumps, thereby restoring cancer cells' sensitivity to chemotherapeutic agents.[1]
Comparative Efficacy: In Vitro Data
The efficacy of MDR modulators is commonly quantified by the "fold reversal" (FR) value, which represents the factor by which the modulator reduces the IC50 (half-maximal inhibitory concentration) of a chemotherapy drug in a resistant cell line. The following table summarizes key experimental data for this compound and its counterparts.
| MDR Modulator | Cell Line | Transporter Overexpressed | Chemotherapeutic Agent | Modulator Concentration | Fold Reversal (FR) |
| This compound (VX-710) | 8226/Dox6 | P-gp | Daunorubicin | 2.5 µM | 6.9 |
| HL60/Adr | MRP1 | Daunorubicin | 2.5 µM | 3.3 | |
| 8226/MR20 | BCRP (wild-type) | Mitoxantrone | 2.5 µM | 2.4 | |
| Tariquidar (XR9576) | NCI/ADR-RES | P-gp | Doxorubicin | 300 nM | ~7 (from 104-fold resistance)[3] |
| NCI/ADR-RES | P-gp | Vinblastine | 300 nM | ~7 (from 2333-fold resistance) | |
| Zosuquidar (LY335979) | HCT-8/V | P-gp | Doxorubicin | 10 µM | >19 |
| Laniquidar (R101933) | P-gp expressing | P-gp | Paclitaxel | 0.51 µM (IC50) | N/A |
| Elacridar (GF120918) | PAC-resistant Ovarian Cancer Cells | P-gp | Paclitaxel / Doxorubicin | 0.1 µM & 1 µM | Strong increase in sensitivity |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
This compound is notable for its activity against three major MDR-associated efflux pumps: P-gp, MRP1, and BCRP. Studies show that at concentrations of 0.5–2.5 μM, this compound effectively restores the sensitivity of various P-gp-expressing cells to agents like paclitaxel and doxorubicin. Tariquidar also demonstrates high potency, inhibiting P-gp at nanomolar concentrations.
Experimental Protocols
Reproducibility and accurate interpretation of efficacy data rely on detailed experimental methodologies. Below are protocols for key assays used to evaluate MDR modulators.
Chemosensitivity Assay (MTT Assay)
This colorimetric assay assesses cell viability to determine the cytotoxic effects of a drug and the reversal of resistance by a modulator.
Methodology:
-
Cell Plating: Seed drug-sensitive and drug-resistant cancer cells into 96-well plates at a predetermined density (e.g., 5x10³ cells/well) and incubate for 24 hours to allow attachment.
-
Drug Incubation: Treat the cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of the MDR modulator (e.g., this compound).
-
Incubation Period: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Reagent Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the IC50 values from the dose-response curves. The Fold Reversal (FR) is determined by the ratio: (IC50 of chemo agent alone) / (IC50 of chemo agent + modulator).
Drug Efflux Assay (Rhodamine 123)
This functional assay measures the ability of a modulator to inhibit the efflux of a fluorescent substrate (Rhodamine 123) from cells, directly assessing the activity of transporters like P-gp.
Methodology:
-
Cell Preparation: Harvest and resuspend cells in a suitable buffer (e.g., phenol red-free medium).
-
Dye Loading: Incubate the cells with the fluorescent substrate Rhodamine 123 (e.g., 1 µg/ml) for a specified period (e.g., 60 minutes) at 37°C to allow for intracellular accumulation.
-
Modulator Incubation: Add the MDR modulator (e.g., this compound) or a positive control inhibitor (e.g., Verapamil) and incubate for another period (e.g., 24 hours).
-
Efflux Period: Wash the cells to remove extracellular dye and resuspend them in a fresh, dye-free medium. Allow the efflux to occur over 60-90 minutes.
-
Fluorescence Measurement: Analyze the intracellular fluorescence of the cell population using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of cells treated with the modulator to untreated cells. An increase in MFI in the modulator-treated group indicates inhibition of the efflux pump.
Visualizing Mechanisms and Workflows
Mechanism of MDR Modulator Action
Third-generation modulators act by directly binding to and inhibiting the function of ABC transporters. This prevents the ATP-dependent efflux of chemotherapeutic drugs, leading to their accumulation within the cancer cell and subsequent apoptosis.
Caption: this compound inhibits ABC transporters, preventing drug efflux and restoring apoptosis.
Experimental Workflow for Modulator Evaluation
The process of evaluating a potential MDR modulator follows a structured series of in vitro experiments to determine its efficacy and mechanism of action.
Caption: A typical in vitro workflow for assessing the efficacy of an MDR modulator.
Logical Framework for Drug Development
The advancement of an MDR modulator from preclinical assessment to clinical trials is guided by a series of critical decision points based on its performance characteristics.
Caption: Decision logic for advancing a third-generation MDR modulator in development.
References
Validating Biricodar's Reversal of Multidrug Resistance: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Biricodar (VX-710) with other multidrug resistance (MDR) reversal agents. The information presented is supported by experimental data to aid in the evaluation of this compound's efficacy in new cell lines.
This compound is a potent, non-immunosuppressive inhibitor of P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-associated Protein 1 (MRP1), two key ATP-binding cassette (ABC) transporters responsible for the efflux of chemotherapeutic agents from cancer cells, leading to multidrug resistance.[1][2] Studies have also demonstrated its activity against the Breast Cancer Resistance Protein (BCRP).[1][3] By blocking these efflux pumps, this compound restores the sensitivity of resistant cancer cells to various anticancer drugs.
Performance Comparison of this compound and Alternatives
The efficacy of this compound has been demonstrated across a range of multidrug-resistant cell lines. Its ability to reverse MDR is typically quantified by measuring the increase in intracellular drug accumulation and retention, and the resulting enhancement of cytotoxicity of chemotherapeutic agents.
Table 1: Efficacy of this compound (VX-710) in Reversing Multidrug Resistance in Various Cell Lines
| Cell Line | Primary Transporter | Chemotherapeutic Agent | This compound (VX-710) Concentration | % Increase in Drug Uptake | % Increase in Drug Retention | Fold Increase in Cytotoxicity |
| 8226/Dox6 | P-gp | Mitoxantrone | 2.5 µM | 55% | 100% | 3.1 |
| 8226/Dox6 | P-gp | Daunorubicin | 2.5 µM | 100% | 60% | 6.9 |
| HL60/Adr | MRP1 | Mitoxantrone | 2.5 µM | 43% | 90% | 2.4 |
| HL60/Adr | MRP1 | Daunorubicin | 2.5 µM | 130% | 60% | 3.3 |
| 8226/MR20 | BCRP | Mitoxantrone | 2.5 µM | 60% | 40% | 2.4 |
Data compiled from studies on the effects of this compound on drug accumulation and cytotoxicity.[1]
Table 2: Comparative Efficacy of this compound with Other MDR Modulators
| Cell Line | Transporter | Substrate | Modulator (Concentration) | % Increase in Mitoxantrone Uptake |
| A2780/Dx5b | P-gp | Mitoxantrone | This compound (2.5 µM) | 74% |
| A2780/Dx5b | P-gp | Mitoxantrone | PSC-833 (2.5 µM) | 255% |
| HL60/ADR | MRP1 | Mitoxantrone | This compound (2.5 µM) | 43% |
| HL60/ADR | MRP1 | Mitoxantrone | Probenecid (1 mM) | 330% |
This table provides a comparative view of this compound's potency against other known MDR reversal agents. Note that concentrations and experimental conditions may vary between studies.
Experimental Protocols
To ensure the reproducibility and accurate evaluation of MDR reversal agents, detailed experimental protocols are crucial. Below are methodologies for key assays used to validate the efficacy of compounds like this compound.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a cytotoxic drug required to inhibit the growth of a cell population by 50% (IC50). The reversal of resistance is measured by the reduction in the IC50 of the chemotherapeutic agent in the presence of the MDR modulator.
Materials:
-
Multidrug-resistant and parental (sensitive) cancer cell lines
-
Complete cell culture medium
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
MDR modulator (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Drug Treatment: Treat the cells with serial dilutions of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of the MDR modulator (e.g., this compound). Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC50 values. The Fold Resistance (FR) is calculated as IC50 (resistant cells) / IC50 (parental cells). The Fold Reversal (FR) is calculated as IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + modulator).
Drug Efflux Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of an MDR modulator to inhibit the efflux of a fluorescent substrate, such as Rhodamine 123, from multidrug-resistant cells.
Materials:
-
Multidrug-resistant and parental cancer cell lines
-
Cell culture medium
-
Rhodamine 123 (fluorescent substrate for P-gp)
-
MDR modulator (e.g., this compound)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the cells and resuspend them in culture medium.
-
Dye Loading: Incubate the cells with Rhodamine 123 at 37°C in the dark to allow for dye uptake.
-
Washing: Wash the cells with ice-cold PBS to remove excess dye.
-
Efflux and Modulation: Resuspend the cells in fresh, pre-warmed medium with or without the MDR modulator and incubate at 37°C for a defined period (e.g., 1-2 hours) to allow for efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of the cells treated with the modulator to that of the untreated cells. An increase in MFI in the presence of the modulator indicates inhibition of drug efflux.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures can aid in understanding the role of this compound in reversing multidrug resistance.
Caption: Mechanism of this compound Action.
Caption: MDR Reversal Validation Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. VX-710 (this compound) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversing the Resistance: A Comparative Analysis of Biricodar and Cyclosporine A in Overcoming Chemoresistance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Biricodar (VX-710) and Cyclosporine A, two modulators of multidrug resistance (MDR) in cancer. We delve into their mechanisms of action, supported by experimental data, to offer a comprehensive overview of their potential in resensitizing tumors to chemotherapy.
Multidrug resistance is a significant hurdle in cancer therapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP).[1][2] These transporters actively efflux a wide range of chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy.[3] this compound and Cyclosporine A have emerged as promising agents to counteract this resistance by inhibiting the function of these efflux pumps.
Mechanism of Action: A Tale of Two Modulators
Both this compound and Cyclosporine A function by interfering with the activity of MDR-associated proteins, thereby increasing the intracellular accumulation of cytotoxic drugs in resistant cancer cells. However, their spectrum of activity and potency can differ.
This compound (VX-710) is a potent, non-immunosuppressive piperidine derivative that has been shown to inhibit both P-gp and MRP1.[4][5] Preclinical studies have demonstrated its ability to restore sensitivity to various chemotherapeutic agents, including doxorubicin, paclitaxel, and vincristine, in cell lines overexpressing these transporters. Furthermore, research indicates that this compound also modulates the activity of BCRP, making it a broad-spectrum MDR modulator. It is believed to directly interact with these transporters, inhibiting their efflux function.
Cyclosporine A , a cyclic undecapeptide primarily known for its immunosuppressive properties, also exhibits significant MDR-modulating activity. Its mechanism involves the inhibition of multiple ABC transporters, including P-gp, MRP1, and BCRP. Some evidence also suggests its ability to modulate the Lung Resistance Protein (LRP). The interaction of Cyclosporine A with P-gp is thought to be complex, potentially involving both direct binding and indirect effects on the cell membrane and protein kinase C activity.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize key quantitative data from preclinical and clinical studies, providing a direct comparison of the efficacy of this compound and Cyclosporine A in reversing chemoresistance.
| In Vitro Efficacy of this compound (VX-710) | |||
| Cell Line | Resistant Protein | Chemotherapeutic Agent | Fold Increase in Cytotoxicity |
| 8226/Dox6 | P-gp | Daunorubicin | 6.9-fold |
| 8226/Dox6 | P-gp | Mitoxantrone | 3.1-fold |
| HL60/Adr | MRP1 | Daunorubicin | 3.3-fold |
| HL60/Adr | MRP1 | Mitoxantrone | 2.4-fold |
| 8226/MR20 | BCRPR482 | Mitoxantrone | 2.4-fold |
| In Vitro Efficacy of Cyclosporine A | |||
| Cell Line | Resistant Protein | Chemotherapeutic Agent | Fold Increase in Cytotoxicity |
| HL60/VCR | P-gp | Mitoxantrone | 6-fold |
| HL60/ADR | MRP1 | Mitoxantrone | 4-fold |
| 8226/MR20 | BCRP | Mitoxantrone | 4-fold |
| HEK-293 482R | BCRP | Mitoxantrone | 3-fold |
| 8226/MR20 (also expresses LRP) | LRP | Doxorubicin | 12-fold |
| Clinical Response to Cyclosporine A in Chemoresistant Gynecologic Malignancies | |
| Tumor Type | Objective Response Rate |
| Ovarian Cancer | 25% |
| Uterine Cancer | 50% |
Experimental Protocols: A Look at the Methodologies
The data presented above is derived from rigorous experimental protocols. Below are detailed methodologies for key experiments cited.
In Vitro Cytotoxicity Assays
-
Cell Lines: A variety of drug-resistant cancer cell lines were used, each overexpressing specific ABC transporters. For example, 8226/Dox6 (P-gp), HL60/Adr (MRP1), and 8226/MR20 (BCRP).
-
Drug Incubation: Cells were incubated with a range of concentrations of the chemotherapeutic agent, both in the presence and absence of the MDR modulator (this compound or Cyclosporine A).
-
Cytotoxicity Measurement: Cell viability was typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell survival.
-
Calculation of Resistance-Modifying Factor (RMF): The RMF was calculated as the ratio of the IC50 (the concentration of drug required to inhibit cell growth by 50%) of the chemotherapeutic agent alone to the IC50 of the agent in the presence of the modulator.
Drug Uptake and Retention Studies
-
Fluorescent Substrates: To measure the function of efflux pumps, fluorescent substrates of these transporters, such as rhodamine-123 or daunorubicin, were used.
-
Flow Cytometry: Cells were incubated with the fluorescent substrate with or without the MDR modulator. The intracellular accumulation of the fluorescent substrate was then quantified using flow cytometry, which measures the fluorescence intensity of individual cells.
-
Confocal Microscopy: This technique was employed to visualize the intracellular distribution of fluorescently-tagged chemotherapeutic drugs, providing insights into whether the drugs were reaching their intended targets, such as the nucleus.
Clinical Trial Protocols
-
Patient Population: Clinical trials typically enrolled patients with advanced, chemoresistant solid tumors or hematological malignancies who had failed prior chemotherapy regimens.
-
Dosing and Administration: The MDR modulator (e.g., Cyclosporine A) was administered intravenously before and after the chemotherapeutic agent. For instance, in a study on gynecologic malignancies, Cyclosporine A was given at 4 mg/kg intravenously 6 hours before and 18 hours after the chemotherapy.
-
Response Evaluation: Tumor response was assessed using standard criteria, such as the Response Evaluation Criteria in Solid Tumors (RECIST), which evaluates changes in tumor size based on imaging studies.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the mechanism of chemoresistance and the experimental workflow for evaluating MDR modulators.
Conclusion
Both this compound and Cyclosporine A demonstrate significant potential in overcoming chemoresistance by inhibiting key ABC transporters. This compound stands out as a potent, broad-spectrum, and non-immunosuppressive agent, which could offer a favorable safety profile in a clinical setting. Cyclosporine A, while also a broad-spectrum inhibitor, carries the complexity of its immunosuppressive effects, which could be a double-edged sword in cancer therapy. The choice between these or other MDR modulators will ultimately depend on the specific tumor type, the expression profile of ABC transporters, and the overall clinical context. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these promising agents in the fight against drug-resistant cancers.
References
Western Blot Analysis Confirms P-glycoprotein Inhibition by Biricodar: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Biricodar (VX-710), a potent P-glycoprotein (P-gp) inhibitor, with other well-known inhibitors, focusing on the confirmation of P-gp inhibition through Western blot analysis. While direct comparative Western blot data for this compound against other inhibitors in a single study is limited in the readily available literature, this guide synthesizes existing data on their mechanisms and functional effects, and provides a detailed protocol for assessing P-gp expression via Western blotting.
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents. Overcoming P-gp-mediated MDR is a critical goal in cancer therapy, and inhibitors like this compound play a crucial role in this endeavor.
Comparison of P-gp Inhibitors: this compound vs. Alternatives
This compound is a third-generation, non-competitive P-gp inhibitor. Unlike first-generation inhibitors such as verapamil, which are characterized by lower potency and off-target effects, and second-generation inhibitors, which showed improved potency but still faced challenges with toxicity and drug interactions, third-generation inhibitors like this compound and elacridar were specifically designed for high potency and specificity to P-gp.
| Inhibitor | Generation | Mechanism of Action | Effect on P-gp Substrate Accumulation & Cytotoxicity |
| This compound (VX-710) | Third | Directly interacts with P-gp, inhibiting its drug efflux function in a non-competitive manner.[1] | In P-gp overexpressing 8226/Dox6 cells, this compound increased the uptake of mitoxantrone and daunorubicin by 55% and 100% respectively, and their retention by 100% and 60% respectively. This resulted in a 3.1 and 6.9-fold increase in their cytotoxicity.[2] |
| Verapamil | First | A calcium channel blocker that also inhibits P-gp, though its mechanism is less specific than third-generation inhibitors. It can also decrease P-gp expression after prolonged exposure.[3] | Studies have shown that verapamil can increase the accumulation and cytotoxicity of P-gp substrate drugs. For instance, it has been shown to lead to an increase in daunorubicin and vinblastine accumulation and cytotoxicity.[3] However, some studies indicate that verapamil can also increase P-gp expression in certain conditions.[4] |
| Elacridar (GF120918) | Third | A potent and specific dual inhibitor of P-gp and Breast Cancer Resistance Protein (BCRP). | Elacridar has been shown to significantly increase the brain penetration of P-gp substrates. In P-gp overexpressing cancer cells, it effectively reverses resistance to drugs like paclitaxel and doxorubicin. |
P-gp Inhibition Mechanism and Reversal of Multidrug Resistance
The primary function of P-gp is to act as an ATP-dependent efflux pump, removing cytotoxic drugs from cancer cells and thereby reducing their intracellular concentration and efficacy. P-gp inhibitors like this compound bind to the transporter, preventing it from extruding chemotherapeutic agents. This leads to an increased intracellular accumulation of the anticancer drugs, restoring their ability to induce cell death.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Experimental Protocol: Western Blot Analysis of P-gp Expression
Western blotting is a crucial technique to quantify the expression levels of P-gp in cell lysates. A decrease in P-gp expression upon treatment with an inhibitor can be an indicator of its efficacy.
1. Cell Culture and Treatment:
-
Culture P-gp overexpressing cancer cell lines (e.g., NCI/ADR-RES, MCF7/ADR) and a sensitive parental cell line.
-
Treat the resistant cells with various concentrations of this compound, a comparator inhibitor (e.g., verapamil), and a vehicle control for a specified period (e.g., 24, 48, 72 hours).
2. Protein Extraction:
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for P-gp (e.g., C219 or UIC2 monoclonal antibody).
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the P-gp band intensity to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Caption: A streamlined workflow for Western blot analysis of P-gp expression.
Conclusion
This compound stands out as a potent, third-generation P-gp inhibitor with a high degree of specificity. While direct comparative Western blot analyses against other inhibitors are not extensively documented in publicly available literature, functional assays consistently demonstrate its superior efficacy in reversing P-gp-mediated multidrug resistance compared to older generation inhibitors like verapamil. The provided Western blot protocol offers a robust method for researchers to independently verify and quantify the effects of this compound and other inhibitors on P-gp expression in their specific cellular models. Such analyses are critical for the preclinical evaluation of novel MDR modulators and for advancing the development of more effective cancer chemotherapy regimens.
References
- 1. Cellular and biochemical characterization of VX-710 as a chemosensitizer: reversal of P-glycoprotein-mediated multidrug resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VX-710 (this compound) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Reversing Multidrug Resistance: A Comparative Guide to Biricodar's Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-resistance profiles of cancer cell lines treated with Biricodar (VX-710), a potent modulator of multidrug resistance (MDR). By inhibiting key ATP-binding cassette (ABC) transporters, this compound restores the sensitivity of resistant cancer cells to a range of chemotherapeutic agents. This document presents supporting experimental data, detailed methodologies for key assays, and a comparative overview of this compound's performance against other MDR modulators.
Mechanism of Action: Targeting the Engines of Drug Efflux
This compound is a third-generation MDR modulator that targets multiple ABC transporters responsible for pumping chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2] Its primary targets include:
-
P-glycoprotein (P-gp/ABCB1): A major transporter implicated in resistance to a wide variety of anticancer drugs.
-
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Another key transporter associated with resistance to numerous chemotherapeutic agents.[1]
-
Breast Cancer Resistance Protein (BCRP/ABCG2): A transporter increasingly recognized for its role in resistance to drugs like mitoxantrone and topotecan.[3]
By inhibiting these transporters, this compound effectively increases the intracellular accumulation and retention of chemotherapeutic drugs, restoring their cytotoxic effects in resistant cells.
Comparative Efficacy of this compound in Resistant Cell Lines
The following tables summarize the quantitative data on the efficacy of this compound in reversing drug resistance in various cancer cell lines overexpressing specific ABC transporters. The data is primarily derived from a key study by Minderman et al. (2004) in Clinical Cancer Research, where a this compound concentration of 2.5 µM was used.[3]
Table 1: Reversal of Chemotherapeutic Resistance by this compound (VX-710)
| Cell Line | Resistance Mechanism | Chemotherapeutic Agent | Fold-Increase in Cytotoxicity with this compound |
| 8226/Dox6 | P-gp (ABCB1) | Mitoxantrone | 3.1-fold |
| Daunorubicin | 6.9-fold | ||
| HL60/Adr | MRP1 (ABCC1) | Mitoxantrone | 2.4-fold |
| Daunorubicin | 3.3-fold | ||
| 8226/MR20 | BCRP (ABCG2, R482) | Mitoxantrone | 2.4-fold |
| Daunorubicin | 3.6-fold | ||
| MCF7 AdVP3000 | BCRP (ABCG2, R482T) | Mitoxantrone, Daunorubicin, Doxorubicin, Topotecan, SN38 | Little to no effect |
Data sourced from Minderman et al., 2004.
Table 2: Effect of this compound (VX-710) on Intracellular Drug Accumulation and Retention
| Cell Line | Resistance Mechanism | Chemotherapeutic Agent | Increase in Drug Uptake with this compound | Increase in Drug Retention with this compound |
| 8226/Dox6 | P-gp (ABCB1) | Mitoxantrone | 55% | 100% |
| Daunorubicin | 100% | 60% | ||
| HL60/Adr | MRP1 (ABCC1) | Mitoxantrone | 43% | 90% |
| Daunorubicin | 130% | 60% | ||
| 8226/MR20 | BCRP (ABCG2, R482) | Mitoxantrone | 60% | 40% |
| Daunorubicin | 10% | Not specified |
Data sourced from Minderman et al., 2004.
Comparison with Other MDR Modulators
While direct side-by-side comparisons in the same comprehensive study are limited, the available literature allows for a qualitative and semi-quantitative assessment of this compound's performance relative to other MDR modulators.
-
Against P-gp: this compound demonstrates potent inhibition of P-gp. In studies, its efficacy in modulating P-gp has been shown to be comparable to or greater than first-generation modulators like verapamil and second-generation modulators like PSC-833 (valspodar) in certain contexts. Third-generation inhibitors like elacridar , tariquidar , and zosuquidar are also highly potent P-gp inhibitors, and while direct comparative cytotoxicity reversal data with this compound is scarce, they are generally considered to have high efficacy.
-
Against MRP1: this compound is an effective inhibitor of MRP1. Other notable MRP1 inhibitors include MK-571 , which is often used as a research tool.
-
Against BCRP: this compound effectively modulates the wild-type (R482) form of BCRP. For comparison, fumitremorgin C (FTC) and its analogue Ko143 are highly potent and specific inhibitors of BCRP. In studies of mitoxantrone uptake, this compound was more effective than FTC in the P-gp and BCRP co-expressing 8226/Dox6 cell line, but likely less potent than specific BCRP inhibitors in cells solely overexpressing BCRP.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established protocols and specifics from relevant studies.
Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the concentration of a cytotoxic drug that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent (e.g., mitoxantrone, daunorubicin) in the presence or absence of a fixed concentration of this compound (e.g., 2.5 µM).
-
Incubation: Incubate the plates for 96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves. The fold-reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.
Drug Uptake and Retention Assay (Flow Cytometry)
This assay measures the intracellular accumulation and retention of fluorescent chemotherapeutic drugs.
Uptake Assay:
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Incubation with Modulator: Pre-incubate the cells with or without this compound (e.g., 2.5 µM) for 30 minutes at 37°C.
-
Drug Addition: Add the fluorescent chemotherapeutic agent (e.g., daunorubicin at 1 µM) and incubate for a defined period (e.g., 60 minutes) at 37°C, protected from light.
-
Washing: Stop the uptake by adding ice-cold PBS and centrifuge the cells. Wash the cell pellet twice with ice-cold PBS.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer.
Retention Assay:
-
Drug Loading: Follow steps 1-3 of the Uptake Assay.
-
Washing: Wash the cells twice with drug-free medium.
-
Efflux Period: Resuspend the cells in fresh, drug-free medium with or without this compound and incubate at 37°C for a defined period (e.g., 60 minutes) to allow for drug efflux.
-
Washing and Analysis: Wash the cells with ice-cold PBS and analyze the remaining intracellular fluorescence by flow cytometry as described above.
Signaling Pathways and Experimental Workflows
The expression and activity of ABC transporters are regulated by complex signaling networks. Understanding these pathways can provide further insights into the mechanisms of multidrug resistance.
References
- 1. Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of P-gp and BCRP-mediated MDR by tariquidar derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VX-710 (this compound) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biricodar's Chemosensitizing Effect Through Apoptosis Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Biricodar's performance as a chemosensitizing agent, with a focus on its validation through various apoptosis assays. We present supporting experimental data, detailed methodologies for key experiments, and a comparative look at alternative chemosensitizing agents.
This compound: Reversing Multidrug Resistance by Inducing Apoptosis
This compound is a potent, third-generation inhibitor of P-glycoprotein (P-gp) and multidrug resistance-associated protein (MRP), two key members of the ATP-binding cassette (ABC) transporter family.[1] These transporters are frequently overexpressed in cancer cells, leading to the efflux of chemotherapeutic drugs and the development of multidrug resistance (MDR). By inhibiting these pumps, this compound increases the intracellular concentration of anticancer drugs, thereby restoring their cytotoxic efficacy. A crucial mechanism by which this restored cytotoxicity manifests is the induction of apoptosis, or programmed cell death.
The chemosensitizing effect of this compound has been demonstrated in preclinical and clinical studies. For instance, in resistant cell lines overexpressing P-gp, MRP-1, and breast cancer resistance protein (BCRP), this compound has been shown to significantly increase the uptake and retention of chemotherapeutic agents like mitoxantrone and daunorubicin, leading to enhanced cytotoxicity.[2] Clinical trials have also explored this compound in combination with paclitaxel and doxorubicin in patients with advanced cancers.[3][4][5]
A key method to validate the chemosensitizing effect of agents like this compound is to quantify the induction of apoptosis in cancer cells. This is achieved through a variety of assays that detect specific biochemical and morphological changes characteristic of the apoptotic process.
Quantifying Apoptosis: Key Experimental Assays
Several robust assays are employed to detect and quantify different stages of apoptosis. These include:
-
Annexin V Staining: This assay identifies the externalization of phosphatidylserine (PS), an early marker of apoptosis, on the cell surface. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye and detected by flow cytometry.
-
Caspase Activity Assays: Caspases are a family of proteases that execute the apoptotic program. Assays measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provide a direct measure of apoptosis induction. These assays often use a substrate that releases a fluorescent or luminescent signal upon cleavage by the active caspase.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.
-
Cleaved Caspase-3 (CC3) and γH2AX Immunofluorescence: This dual-staining technique allows for the specific identification of apoptotic cells while distinguishing them from cells undergoing DNA damage repair. γH2AX is a marker for DNA double-strand breaks, which can be induced by both chemotherapy and apoptosis. Co-localization of γH2AX with cleaved caspase-3, a key executioner caspase, is a specific indicator of apoptosis-associated DNA damage.
Experimental Data: Validating this compound's Pro-Apoptotic Effect
While direct quantitative data from Annexin V or TUNEL assays specifically for this compound is not extensively available in the public domain, a highly relevant study utilizing a quantitative immunofluorescence assay for cleaved caspase-3 (CC3) and γH2AX provides strong evidence for its apoptosis-inducing capabilities when used as a chemosensitizer.
One study developed and validated a high-specificity immunofluorescence assay to distinguish between apoptosis and drug-induced DNA double-strand breaks. This method quantifies the co-expression of γH2AX and membrane blebbing-associated CC3 as a specific marker of apoptosis. The workflow is designed for the analysis of fixed tumor tissue, making it applicable to clinical specimens. While this study focused on the pro-apoptotic agent birinapant, the methodology is directly applicable to validating the apoptotic effects of chemosensitizers like this compound.
The general principle of P-gp inhibitors enhancing chemotherapy-induced apoptosis is well-established. For instance, in doxorubicin-treated resistant K562/A cancer cells, the addition of a P-gp inhibitor increased the apoptosis rate from 5.72% to 22.42%. This increase in apoptosis was associated with elevated caspase-3 activity, confirming the role of this apoptotic pathway.
Table 1: Effect of P-gp Inhibitor on Doxorubicin-Induced Apoptosis in K562/A Cells
| Treatment | Apoptosis Rate (%) |
| Doxorubicin | 5.72 |
| Doxorubicin + P-gp Inhibitor | 22.42 |
Comparison with Alternative Chemosensitizers
Several other P-gp inhibitors have been developed and evaluated for their chemosensitizing and pro-apoptotic effects. Here, we compare this compound with three other third-generation P-gp inhibitors: Tariquidar, Zosuquidar, and Elacridar.
| Feature | This compound | Tariquidar | Zosuquidar | Elacridar |
| Mechanism of Action | P-gp and MRP inhibitor | P-gp inhibitor | P-gp inhibitor | P-gp and BCRP inhibitor |
| Apoptosis Validation Data | Cleaved Caspase-3 and γH2AX co-localization suggests apoptosis induction. | Limited direct quantitative apoptosis assay data. Shown to significantly decrease resistance to doxorubicin, paclitaxel, and vinorelbine. | A 2.5-fold increase in apoptosis was observed at a 5.00 μM concentration. Enhances cytotoxicity of various chemotherapeutics. | Shown to increase cleaved-PARP (an apoptosis marker) in combination with docetaxel. Re-sensitizes resistant ovarian cancer cells to paclitaxel and doxorubicin. |
Experimental Protocols
Cleaved Caspase-3 and γH2AX Immunofluorescence Assay for Apoptosis Detection
This protocol is adapted from a validated method for quantifying apoptosis in fixed tumor tissue.
1. Sample Preparation:
- Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.
- Cut 5 µm sections and mount on slides.
2. Antigen Retrieval:
- Deparaffinize and rehydrate tissue sections.
- Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
3. Immunostaining:
- Block non-specific binding sites with a blocking buffer (e.g., 5% normal goat serum in PBS).
- Incubate with primary antibodies against cleaved caspase-3 and γH2AX overnight at 4°C.
- Wash with PBS and incubate with corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature.
- Counterstain nuclei with DAPI.
4. Imaging and Analysis:
- Acquire images using a fluorescence microscope.
- Use image analysis software to quantify the number of cells positive for both cleaved caspase-3 and γH2AX.
- Apoptotic cells are identified by the co-localization of the two signals.
Annexin V/Propidium Iodide (PI) Flow Cytometry Assay
This is a standard protocol for quantifying early and late apoptotic cells.
1. Cell Preparation:
- Treat cells with the chemotherapeutic agent in the presence or absence of the chemosensitizer (e.g., this compound).
- Harvest cells and wash with cold PBS.
2. Staining:
- Resuspend cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and Propidium Iodide (PI).
- Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
- Analyze the stained cells using a flow cytometer.
- Annexin V-positive, PI-negative cells: Early apoptotic
- Annexin V-positive, PI-positive cells: Late apoptotic/necrotic
- Annexin V-negative, PI-negative cells: Live
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of apoptosis induction by chemosensitizers and the experimental workflows.
Caption: Mechanism of this compound-induced chemosensitization and apoptosis.
Caption: Experimental workflows for common apoptosis assays.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Enhanced drug-induced apoptosis associated with P-glycoprotein overexpression is specific to antimicrotubule agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Superior Direct Method for the Quantitative Analysis of DNA Fragments in Late-stage Apoptosis | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
Biricodar's Efficacy in Inhibiting Key Multidrug Resistance Pumps: A Comparative Analysis for Researchers
A detailed guide for researchers, scientists, and drug development professionals comparing the inhibitory effects of Biricodar (VX-710) on three crucial ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 1 (MRP-1), and Breast Cancer Resistance Protein (BCRP).
This compound (VX-710) is a potent, second-generation inhibitor of multiple drug resistance transporters, which are key players in the development of resistance to chemotherapy in cancer cells. This guide provides a comparative overview of this compound's effects on P-gp (ABCB1), MRP-1 (ABCC1), and BCRP (ABCG2), supported by experimental data and detailed methodologies to aid in the design and interpretation of preclinical studies.
Quantitative Comparison of this compound's Effects
While specific IC50 values for this compound's direct inhibition of P-gp, MRP-1, and BCRP are not consistently reported in publicly available literature, semi-quantitative data from studies on cell lines overexpressing these transporters demonstrate its broad-spectrum activity. The following table summarizes the observed effects of this compound on the function and substrate cytotoxicity of each transporter.
| Transporter | Cell Line Model | Substrate Drug | This compound Concentration | Effect on Substrate Uptake/Retention | Reversal of Drug Resistance (Fold Increase in Cytotoxicity) | Reference |
| P-gp | 8226/Dox6 | Mitoxantrone | 2.5 µM | 55% increase in uptake, 100% increase in retention | 3.1 | [1] |
| Daunorubicin | 2.5 µM | 100% increase in uptake, 60% increase in retention | 6.9 | [1] | ||
| A2780/Dx5b | Mitoxantrone | 2.5 µM | 74% increase in uptake, 60% increase in retention | Not Reported | [2] | |
| MRP-1 | HL60/Adr | Mitoxantrone | 2.5 µM | 43% increase in uptake, 90% increase in retention | 2.4 | [1] |
| Daunorubicin | 2.5 µM | 130% increase in uptake, 60% increase in retention | 3.3 | [1] | ||
| BCRP | 8226/MR20 (BCRPR482) | Mitoxantrone | 2.5 µM | 60% increase in uptake, 40% increase in retention | 2.4 |
Note: The data presented is derived from in vitro studies on specific cancer cell lines and may vary depending on the experimental conditions and cell type used.
Biochemical assays have shown that this compound directly interacts with P-glycoprotein. It competitively inhibits the binding of photoaffinity labels such as [3H]azidopine and [125I]iodoaryl azidoprazosin with EC50 values of 0.75 µM and 0.55 µM, respectively. Furthermore, this compound stimulates the ATPase activity of P-gp in a concentration-dependent manner with an apparent activation constant (Ka) of 0.1 µM, indicating a direct interaction with the transporter's nucleotide-binding domains.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for commonly used assays to assess the inhibition of P-gp, MRP-1, and BCRP are provided below.
P-gp and MRP-1 Inhibition: Calcein AM Efflux Assay
This assay measures the function of P-gp and MRP-1 by quantifying the intracellular accumulation of the fluorescent substrate calcein. Calcein AM, a non-fluorescent and cell-permeable dye, is cleaved by intracellular esterases to the fluorescent and membrane-impermeable calcein. As calcein is a substrate for both P-gp and MRP-1, its efflux from the cell is dependent on the activity of these transporters. Inhibition of P-gp or MRP-1 leads to an increase in intracellular calcein fluorescence.
Materials:
-
Cells overexpressing P-gp or MRP-1 (e.g., K562/MDR, HL60/Adr) and a parental control cell line.
-
Calcein AM (acetoxymethyl ester).
-
This compound (or other test inhibitors).
-
Known P-gp/MRP-1 inhibitor as a positive control (e.g., Verapamil).
-
Phosphate-buffered saline (PBS).
-
96-well black, clear-bottom microplate.
-
Fluorescence microplate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at a density of 5 x 104 to 1 x 105 cells per well and allow them to attach overnight.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or the control inhibitor in culture medium for 30-60 minutes at 37°C.
-
Substrate Loading: Add Calcein AM to each well to a final concentration of 0.25-1 µM and incubate for an additional 15-30 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with ice-cold PBS to remove extracellular Calcein AM.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader (Excitation: ~494 nm, Emission: ~517 nm) or a flow cytometer.
-
Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in inhibitor-treated cells to that in untreated control cells.
BCRP Inhibition: Hoechst 33342 Efflux Assay
This assay is used to determine the inhibitory effect of compounds on BCRP-mediated transport. Hoechst 33342 is a fluorescent DNA stain that is a substrate of BCRP. Inhibition of BCRP results in the accumulation of Hoechst 33342 in the nucleus, leading to a measurable increase in fluorescence.
Materials:
-
Cells overexpressing BCRP (e.g., MDCKII-BCRP, HEK293/BCRP) and a parental control cell line.
-
Hoechst 33342.
-
This compound (or other test inhibitors).
-
Known BCRP inhibitor as a positive control (e.g., Ko143).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
96-well black, clear-bottom microplate.
-
Fluorescence microplate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to form a confluent monolayer.
-
Inhibitor and Substrate Incubation: Wash the cells with HBSS and then incubate them with various concentrations of this compound or the control inhibitor in the presence of Hoechst 33342 (typically 5-10 µM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with ice-cold HBSS to remove the extracellular dye and inhibitor.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader (Excitation: ~350 nm, Emission: ~461 nm) or a flow cytometer.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mechanism of Action and Signaling
This compound functions as a chemosensitizer by directly inhibiting the efflux activity of P-gp, MRP-1, and BCRP. This inhibition leads to an increased intracellular concentration of chemotherapeutic drugs that are substrates of these transporters, thereby restoring their cytotoxic effects in resistant cancer cells. The primary mechanism is competitive or non-competitive inhibition at the transporter's substrate-binding site or interference with the ATP hydrolysis that powers the transport cycle. Currently, there is limited evidence to suggest that this compound directly modulates specific downstream signaling pathways beyond the immediate consequence of increased intracellular drug accumulation. The restoration of drug efficacy can, in turn, trigger various cellular responses, including apoptosis and cell cycle arrest, which are dependent on the specific chemotherapeutic agent used.
Conclusion
References
Unlocking Chemotherapeutic Efficacy: A Statistical Look at Biricodar Combinations
For researchers, scientists, and professionals in drug development, overcoming multidrug resistance (MDR) in cancer therapy is a critical challenge. Biricodar (VX-710), a potent inhibitor of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1), has shown promise in resensitizing resistant cancer cells to conventional chemotherapeutics. This guide provides a comparative analysis of the synergistic effects of this compound when combined with various chemotherapy agents, supported by experimental data and detailed protocols.
The primary mechanism by which this compound enhances the efficacy of chemotherapeutic drugs is through the inhibition of efflux pumps on cancer cell membranes. These pumps, when overexpressed, actively remove cytotoxic drugs from the cell, reducing their intracellular concentration and thus their effectiveness. By blocking these pumps, this compound increases the accumulation and retention of chemotherapeutic agents within resistant cancer cells, restoring their cytotoxic potential.
Quantitative Analysis of Synergistic Effects
The synergy between this compound and chemotherapeutic agents is quantified by the fold increase in cytotoxicity. This value represents how many times more potent a chemotherapeutic drug becomes in the presence of this compound. The following tables summarize the in vitro efficacy of this compound in combination with various chemotherapeutics in multidrug-resistant cancer cell lines.
| Cell Line | Primary Resistance Mechanism | Chemotherapeutic Agent | Fold Increase in Cytotoxicity with this compound (VX-710) |
| 8226/Dox6 | P-glycoprotein (P-gp) | Mitoxantrone | 3.1 |
| 8226/Dox6 | P-glycoprotein (P-gp) | Daunorubicin | 6.9 |
| HL60/Adr | Multidrug Resistance-Associated Protein 1 (MRP1) | Mitoxantrone | 2.4 |
| HL60/Adr | Multidrug Resistance-Associated Protein 1 (MRP1) | Daunorubicin | 3.3 |
| 8226/MR20 | Breast Cancer Resistance Protein (BCRP) | Mitoxantrone | 2.4 |
| 8226/MR20 | Breast Cancer Resistance Protein (BCRP) | Daunorubicin | 3.6 |
Table 1: Synergistic Cytotoxicity of this compound with Mitoxantrone and Daunorubicin in Resistant Cell Lines. Data extracted from Minderman et al., Clinical Cancer Research, 2004.[1][2]
Experimental Protocols
A detailed understanding of the methodologies used to assess these synergistic interactions is crucial for the replication and extension of these findings.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The most common method to determine the cytotoxic effect of drug combinations is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the chemotherapeutic agent alone, this compound alone, and the combination of both at different ratios. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours.
-
Solubilization: After the incubation period, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Combination Index (CI) Calculation: The Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach to quantify the nature of drug interactions, determining whether they are synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[3][4]
Principle: This method is based on the median-effect equation, which relates the drug dose to the cellular effect. By comparing the doses of single agents and their combination required to produce the same level of effect, the CI can be calculated.
Experimental Workflow for CI Determination:
Caption: Workflow for Combination Index (CI) determination.
Signaling Pathway and Mechanism of Action
The synergistic effect of this compound is primarily due to its direct interaction with and inhibition of ABC transporter proteins, which are key players in multidrug resistance.
Caption: this compound's mechanism of MDR reversal.
By inhibiting P-glycoprotein (P-gp) and MRP1, this compound prevents the efflux of chemotherapeutic agents, leading to their accumulation within the cancer cell and subsequent cell death.[5] This mechanism forms the basis for the observed synergistic effects when this compound is used in combination therapies. The presented data and protocols provide a solid foundation for further research into optimizing these combinations for clinical applications.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel strategies to prevent the development of multidrug resistance (MDR) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Reversing Multidrug Resistance: A Side-by-Side Comparison of Biricodar and Other P-glycoprotein Inhibitors
For researchers, scientists, and drug development professionals, overcoming multidrug resistance (MDR) in cancer therapy is a critical challenge. A key mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1), which actively pump chemotherapy drugs out of cancer cells. This guide provides a detailed, data-driven comparison of the pipecolinate derivative Biricodar (VX-710) with other prominent third-generation P-gp inhibitors: Tariquidar (XR9576), Zosuquidar (LY335979), and Elacridar (GF120918).
This compound is a synthetic pipecolinate derivative that has been investigated for its potential to reverse MDR by inhibiting both P-gp and MRP1.[1][2] Unlike its predecessors, which were often repurposed drugs with significant side effects, this compound and other third-generation inhibitors were specifically designed for high potency and selectivity in blocking these efflux pumps, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic agents.[3][4] While direct comparisons with other pipecolinate derivatives possessing the same mechanism of action are limited in publicly available literature, a comparative analysis with other well-characterized third-generation P-gp inhibitors offers valuable insights into its performance and potential clinical utility.
Quantitative Comparison of P-gp/MRP1 Inhibitors
The following table summarizes the in vitro potency and efficacy of this compound and other selected third-generation P-gp inhibitors. The data highlights the specific transporters targeted, the inhibitory concentrations (IC50) or binding affinities (Kd), and their ability to potentiate the cytotoxic effects of common chemotherapy drugs.
| Compound | Chemical Class | Primary Targets | Inhibitory Potency | Potentiation of Chemotherapy |
| This compound (VX-710) | Pipecolinate Derivative | P-gp, MRP1, BCRP (wild-type) | P-gp modulation observed with mitoxantrone and daunorubicin.[1] | Increased cytotoxicity of mitoxantrone and daunorubicin 2.4- to 6.9-fold in P-gp, MRP-1, and BCRP overexpressing cells. |
| Tariquidar (XR9576) | Anthranilic Acid Derivative | P-gp, BCRP | Kd: 5.1 nM (P-gp); IC50: 43 nM (P-gp ATPase activity); EC50: 487 nM (for drug accumulation) | Complete reversal of resistance to doxorubicin, paclitaxel, etoposide, and vincristine at 25-80 nM. |
| Zosuquidar (LY335979) | Cyclopropyldibenzosuberane | P-gp | Ki: 59 nM (P-gp); IC50: 1.2 nM (in HL60/VCR cells) | Restored sensitivity in P-gp overexpressing cell lines. |
| Elacridar (GF120918) | Acridone Carboxamide Derivative | P-gp, BCRP | IC50: 0.16 µM (for P-gp labeling); Sensitizes PAC-resistant ovarian cancer cells at 0.1 µM and 1 µM. | Increased sensitivity to paclitaxel by 162- to 483-fold and doxorubicin by 41- to 101-fold in resistant ovarian cancer cells. |
Mechanism of Action: Inhibiting the Efflux Pump
This compound and the other compared inhibitors function by directly interacting with P-gp and/or other ABC transporters. This binding event inhibits the transporter's ability to recognize and efflux cytotoxic drugs. The result is an increased intracellular accumulation of the chemotherapeutic agent, allowing it to reach its target and induce cell death.
Caption: Mechanism of P-gp inhibition by this compound and other modulators.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of P-gp and MRP1 inhibitors.
Rhodamine 123 Efflux Assay for P-gp Inhibition
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from cells overexpressing P-gp.
Materials:
-
P-gp overexpressing cell line (e.g., MCF-7/ADR) and parental cell line (e.g., MCF-7)
-
Rhodamine 123 (stock solution in DMSO)
-
Test compound (this compound or other inhibitor)
-
Positive control inhibitor (e.g., Verapamil)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in 6-well plates and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or positive control in serum-free medium for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL to each well and incubate for another 1 hour at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Cell Harvest: Trypsinize and harvest the cells, then resuspend them in ice-cold PBS.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor compared to the control (no inhibitor) indicates P-gp inhibition. Calculate the IC50 value from the dose-response curve.
Calcein-AM Efflux Assay for P-gp and MRP1 Inhibition
This assay is used to measure the inhibition of both P-gp and MRP1, as Calcein-AM is a substrate for both transporters.
Materials:
-
MDR cell line (e.g., K562/Adr) and its sensitive parental cell line (e.g., K562)
-
Calcein-AM (stock solution in DMSO)
-
Test compound
-
Positive control inhibitor (e.g., Verapamil for P-gp, Probenecid for MRP1)
-
Cell culture medium
-
PBS or other suitable buffer
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.
-
Compound Incubation: Treat the cells with a range of concentrations of the test compound for 30-60 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to a final concentration of 0.5-1 µM to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with ice-cold buffer to remove the extracellular dye.
-
Fluorescence Measurement: Measure the intracellular calcein fluorescence using a microplate reader (Ex/Em ~490/515 nm) or a flow cytometer.
-
Data Analysis: An increase in intracellular fluorescence indicates inhibition of Calcein-AM efflux. Determine the IC50 value from the concentration-response data.
Caption: General experimental workflow for evaluating MDR inhibitors.
Clinical Development and Outlook
This compound, Tariquidar, Zosuquidar, and Elacridar have all undergone clinical trials to evaluate their safety and efficacy in combination with various chemotherapeutic agents. While these third-generation inhibitors have shown improved potency and reduced off-target effects compared to earlier generations, clinical success has been varied. Challenges remain, including patient selection, optimal dosing strategies, and managing potential drug-drug interactions.
Phase I and II trials of this compound in combination with drugs like doxorubicin and paclitaxel demonstrated its ability to modulate P-gp and MRP1. Similarly, Tariquidar and Zosuquidar have shown promise in early-phase trials by inhibiting P-gp and enhancing the effects of chemotherapy in some patients. However, some larger phase III trials have not met their primary endpoints, highlighting the complexity of overcoming MDR in the clinical setting.
The development of potent and specific MDR inhibitors like this compound and its counterparts remains a crucial area of research. The data and protocols presented in this guide provide a framework for the continued evaluation and comparison of novel pipecolinate derivatives and other compounds aimed at resensitizing resistant cancers to chemotherapy. Future success in this field will likely depend on a deeper understanding of the intricate mechanisms of drug resistance and the development of personalized therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. VX-710 (this compound) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Guide to Biricodar Disposal for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Handling and Disposal of Biricodar.
Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-impermeable gloves.[1] |
| Eye Protection | Safety Glasses/Goggles | Protection against splashes and dust. |
| Body Protection | Laboratory Coat | To prevent skin contact. |
| Respiratory Protection | Respirator | Recommended if not handled in a fume hood. |
Spill Management
In the event of a this compound spill, immediate action is required to contain and decontaminate the area.
Minor Spills:
-
Restrict Access: Cordon off the affected area.
-
Containment: Cover the spill with an absorbent material to prevent spreading.
-
Decontamination: Use a suitable disinfectant or a 10% bleach solution to decontaminate the area.[2][3]
-
Collection: Carefully collect the absorbed material and any contaminated items into a designated biohazard or chemical waste container.[1]
Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Alert: Notify the appropriate environmental health and safety (EHS) personnel.
Decontamination and Disposal Workflow
The following diagram outlines the step-by-step process for the disposal of this compound waste. This workflow is designed to minimize exposure and ensure that all waste streams are handled in accordance with general safety protocols for cytotoxic agents.
Detailed Disposal Procedures
Solid Waste: Solid waste contaminated with this compound, such as gloves, bench paper, and empty vials, should be considered cytotoxic waste.
-
Collection: Place all contaminated solid materials into a designated, clearly labeled, leak-proof plastic bag with a biohazard or cytotoxic waste symbol.
-
Storage: Store the primary bag in a rigid, secondary container with a secure lid. This container should also be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste."
-
Disposal: Arrange for disposal through your institution's EHS office or a licensed hazardous waste management company. Incineration is the preferred method for cytotoxic waste.
Liquid Waste: Liquid waste containing this compound must be handled as hazardous chemical waste.
-
Collection: Collect all liquid waste in a designated, leak-proof, and clearly labeled container. The container should be compatible with the solvents used.
-
Treatment: Do not attempt to neutralize or treat liquid waste with bleach or other chemicals unless a validated protocol is in place, as this can produce hazardous reactions.
-
Disposal: Dispose of the liquid waste through your institution's hazardous chemical waste program.
Sharps Waste: Any sharps, such as needles, scalpels, or glass pipettes, contaminated with this compound require careful handling.
-
Collection: Immediately place all contaminated sharps into a puncture-resistant sharps container. The container must be clearly labeled with a biohazard or cytotoxic symbol.
-
Container Limits: Do not overfill sharps containers. Seal the container when it is approximately three-quarters full.
-
Disposal: The sealed sharps container should be placed in the secondary container for cytotoxic waste or handled as directed by your institutional EHS guidelines.
By following these procedures, laboratory personnel can safely manage and dispose of this compound waste, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling Biricodar
Essential Safety and Handling Guide for Biricodar
This document provides crucial safety and logistical information for the handling of this compound, a modulator of P-glycoprotein (P-gp), Multidrug Resistance Protein 1 (MRP-1), and Breast Cancer Resistance Protein (BCRP).[1][2][3][4][5] Adherence to these guidelines is essential for the safety of all laboratory personnel.
Physicochemical and Safety Data
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | VX-710 | |
| CAS Number | 159997-94-1 | |
| Molecular Formula | C34H41N3O7 | |
| Molecular Weight | 603.71 g/mol | |
| Solubility | 10 mM in DMSO | |
| Hazard Classification | Hazardous/Cytotoxic Agent (by nature of its use and mechanism) | |
| Acute Toxicity | No data available | |
| Carcinogenicity | No data available |
Personal Protective Equipment (PPE)
Due to its classification as a hazardous/cytotoxic agent, a comprehensive suite of personal protective equipment must be worn at all times when handling this compound.
Core PPE Requirements:
-
Gloves: Double gloving with chemotherapy-rated gloves is required. The inner glove should be worn under the cuff of the lab coat, and the outer glove should extend over the cuff. Gloves should be changed immediately if contaminated, torn, or punctured, and at regular intervals (e.g., every hour) during prolonged handling.
-
Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is mandatory. The gown should be resistant to permeability by hazardous drugs.
-
Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles must be worn.
-
Face Shield: A full-face shield should be worn in conjunction with goggles when there is a risk of splashing, such as during reconstitution or handling of liquid formulations.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) may be necessary when handling the powdered form of this compound or when there is a risk of aerosolization.
Operational Plan: Safe Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage. If the package is damaged, it should be treated as a potential spill and handled by trained personnel with appropriate PPE.
-
Store this compound in a designated, clearly labeled area for hazardous drugs, away from incompatible materials. The container should be kept tightly closed in a dry, cool, and well-ventilated place.
Preparation and Handling:
-
All manipulations of this compound, including weighing, reconstitution, and dilution, must be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure.
-
The work surface should be lined with a disposable, absorbent, plastic-backed pad to contain any potential spills. This pad should be disposed of as hazardous waste after use.
-
Use Luer-Lok syringes and other closed-system transfer devices (CSTDs) whenever possible to prevent leakage and aerosol generation.
Disposal Plan
Waste Segregation and Disposal:
-
All materials that come into contact with this compound, including gloves, gowns, absorbent pads, vials, and pipette tips, are considered trace hazardous waste and must be disposed of in a designated, puncture-resistant, and clearly labeled yellow chemotherapy waste container.
-
Any unused or expired this compound, as well as grossly contaminated materials, should be disposed of as bulk hazardous chemical waste in a black RCRA container.
-
Liquid waste containing this compound should be collected in a sealed, labeled hazardous waste container. Do not discharge to the sewer system.
-
Contaminated cell culture media and cells should be disinfected (e.g., with 10% bleach for an appropriate contact time) before being collected as hazardous chemical waste.
Experimental Protocol: In Vitro P-glycoprotein (P-gp) Inhibition Assay
This protocol outlines a representative method for assessing the P-gp inhibitory activity of this compound using a fluorescent substrate.
Materials:
-
P-gp overexpressing cells (e.g., MDR1-MDCKII) and parental cells (MDCKII)
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM)
-
This compound (test inhibitor)
-
Verapamil (positive control inhibitor)
-
Hank's Balanced Salt Solution (HBSS)
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound and the positive control (Verapamil) in HBSS to achieve the desired final concentrations.
-
Pre-incubation: Remove the culture medium from the cells and wash them with HBSS. Add the different concentrations of this compound, Verapamil, or vehicle control (HBSS with DMSO) to the wells and pre-incubate for 30-60 minutes at 37°C.
-
Substrate Addition: Add the fluorescent P-gp substrate (e.g., Rhodamine 123) to all wells at a fixed concentration and incubate for a defined period (e.g., 60-120 minutes) at 37°C.
-
Termination of Uptake: Stop the assay by removing the substrate-containing medium and washing the cells multiple times with ice-cold HBSS to remove extracellular fluorescence.
-
Cell Lysis and Fluorescence Measurement: Lyse the cells with an appropriate lysis buffer and measure the intracellular fluorescence using a plate reader at the appropriate excitation/emission wavelengths for the chosen substrate.
-
Data Analysis: Calculate the intracellular accumulation of the fluorescent substrate. An increase in fluorescence in the presence of this compound compared to the vehicle control indicates P-gp inhibition. Determine the IC50 value for this compound by plotting the fluorescence intensity against the log of the inhibitor concentration.
Visualizations
Caption: this compound inhibits efflux pumps like P-gp, leading to increased chemotherapy drug accumulation and cell death.
Caption: A logical workflow for the safe handling of this compound from receipt to disposal, including spill management.
References
- 1. kingstonhsc.ca [kingstonhsc.ca]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. VX-710 (this compound) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
